molecular formula C15H21NO6 B606517 Cbz-NH-PEG2-C2-acid CAS No. 1347750-76-8

Cbz-NH-PEG2-C2-acid

货号: B606517
CAS 编号: 1347750-76-8
分子量: 311.33 g/mol
InChI 键: XOMNIRHPTPYIMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cbz-N-amido-PEG2-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The protected amine can be deprotected by acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c17-14(18)6-8-20-10-11-21-9-7-16-15(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMNIRHPTPYIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1334177-88-6
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(phenylmethoxy)carbonyl]amino]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347750-76-8
Record name 4,7,12-Trioxa-10-azatridecanoic acid, 11-oxo-13-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Structural and Functional Landscape of Cbz-NH-PEG2-C2-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the rapidly evolving field of targeted protein degradation, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. The linker component, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure and function of Cbz-NH-PEG2-C2-acid, a commonly utilized linker in PROTAC development.

Core Structure of this compound

This compound is a heterobifunctional linker comprised of four key chemical moieties: a Carbobenzyloxy (Cbz) protecting group, an amine (-NH-) functional group, a diethylene glycol (PEG2) spacer, and a propionic acid (-C2-acid) terminus. Each component plays a distinct role in the synthesis and function of the final PROTAC molecule.

  • Carbobenzyloxy (Cbz) Group: The Cbz group serves as a robust protecting group for the amine functionality. It is stable under a variety of reaction conditions, yet can be readily removed, typically through catalytic hydrogenolysis, to allow for subsequent conjugation reactions.[1][2][3][4]

  • Amine (-NH-) Group: This functional group, once deprotected, provides a nucleophilic site for covalent attachment to an electrophilic partner, commonly a carboxylic acid on one of the PROTAC ligands, forming a stable amide bond.

  • Diethylene Glycol (PEG2) Spacer: The PEG2 spacer is a short and hydrophilic linker component. The inclusion of PEG moieties in PROTAC linkers is known to enhance aqueous solubility and can improve cell permeability.[5][6][7][8] The flexibility of the PEG chain is also crucial for allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.[9]

  • Propionic Acid (-C2-acid) Terminus: The terminal carboxylic acid provides a handle for conjugation to the other ligand of the PROTAC, typically through an amide bond formation. This allows for a modular and convergent synthesis of the final PROTAC molecule.

Below is a diagram illustrating the chemical structure of this compound.

G cluster_Cbz Cbz (Carbobenzyloxy) Group cluster_NH Amine cluster_PEG2 PEG2 Spacer cluster_C2_Acid C2-Acid Cbz_C1 C Cbz_O1 O Cbz_C1->Cbz_O1 = Cbz_O2 O Cbz_C1->Cbz_O2 NH NH Cbz_C1->NH Cbz_CH2 CH₂ Cbz_O2->Cbz_CH2 Cbz_Ring Phenyl Ring Cbz_CH2->Cbz_Ring PEG2_CH2_1 CH₂ NH->PEG2_CH2_1 PEG2_CH2_2 CH₂ PEG2_CH2_1->PEG2_CH2_2 PEG2_O O PEG2_CH2_2->PEG2_O PEG2_CH2_3 CH₂ PEG2_O->PEG2_CH2_3 PEG2_CH2_4 CH₂ PEG2_CH2_3->PEG2_CH2_4 C2_CH2_1 CH₂ PEG2_CH2_4->C2_CH2_1 C2_CH2_2 CH₂ C2_CH2_1->C2_CH2_2 C2_COOH COOH C2_CH2_2->C2_COOH

Diagram 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₁NO₆[10][11]
Molecular Weight 311.33 g/mol [10][11]
CAS Number 1347750-76-8[11]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Methanol (B129727)

Role in PROTAC Design and Experimental Workflow

This compound is a fundamental building block in the synthesis of PROTACs. The general workflow for utilizing this linker in PROTAC development is outlined below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound deprotection Cbz Deprotection start->deprotection coupling1 Amide Coupling with Ligand 1 deprotection->coupling1 activation Carboxylic Acid Activation coupling1->activation coupling2 Amide Coupling with Ligand 2 activation->coupling2 purification Purification & Characterization coupling2->purification protac Final PROTAC purification->protac binding Binary Binding Assays (e.g., SPR, ITC) protac->binding ternary Ternary Complex Formation (e.g., TR-FRET) binding->ternary degradation Target Protein Degradation (e.g., Western Blot, In-Cell Western) ternary->degradation functional Functional Assays (e.g., Cell Viability, Phenotypic Assays) degradation->functional

Diagram 2: General experimental workflow for PROTAC synthesis and evaluation.

The synthesis of a PROTAC using this compound typically involves a sequential amide coupling strategy. First, the Cbz group is removed to expose the primary amine, which is then coupled to the carboxylic acid of the first ligand (either for the target protein or the E3 ligase). Subsequently, the terminal carboxylic acid of the linker is activated and coupled to the amine of the second ligand. The final PROTAC is then purified and characterized.

Impact of PEG Linker Length on PROTAC Activity: Quantitative Insights

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. While specific data for a PEG2 linker was not found in the immediate search, the following table, compiled from a study on BRD4-targeting PROTACs, illustrates the general trend of how PEG linker length can impact key performance metrics.[5] This data is presented to provide a conceptual framework for the importance of linker optimization.

LinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 55851.215
PEG4 20952.525
PEG5 15>983.130
PEG6 30922.822
Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[5]

As the table suggests, there is often an optimal linker length that results in the most potent degradation (lowest DC₅₀) and favorable pharmacokinetic properties. Shorter or longer linkers can lead to reduced efficacy.[9] Therefore, the selection of a specific linker like this compound should be considered within the context of a broader linker-length optimization strategy for any given target and E3 ligase pair.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling
  • Cbz Deprotection: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

  • First Amide Coupling: Dissolve the deprotected linker and one of the ligands (containing a carboxylic acid) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion as monitored by TLC or LC-MS. Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

  • Saponification (if the second ligand has an ester): If the second ligand has an ester protecting group on its carboxylic acid, it may need to be saponified. Dissolve the product from the previous step in a mixture of THF and water. Add LiOH and stir at room temperature until the ester is hydrolyzed. Acidify the reaction mixture and extract the product.

  • Second Amide Coupling: Repeat the amide coupling procedure described in step 2, using the product from the previous step and the second ligand (containing an amine).

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its well-defined structure, featuring a stable protecting group, a flexible and hydrophilic spacer, and reactive termini, allows for the modular construction of these complex molecules. While the specific length of the PEG chain needs to be empirically optimized for each target-ligase system, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of novel protein degraders. The continued exploration of linkers with diverse lengths, compositions, and rigidities will undoubtedly lead to the development of next-generation PROTACs with enhanced therapeutic potential.

References

A Technical Guide to Cbz-NH-PEG2-C2-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cbz-NH-PEG2-C2-acid, a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and professionals involved in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications

This compound, also known as N-Cbz-amido-PEG2-acid, is a valuable tool in chemical biology and drug discovery. It features a carboxyl group and a Cbz-protected amine, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules. The hydrophilic PEG linker enhances the solubility and can reduce the immunogenicity of the resulting conjugate.

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The carbobenzyloxy (Cbz) group provides robust protection for the amine functionality and can be selectively removed under specific conditions to reveal a primary amine for further modification.

Table 1: Chemical Properties and Specifications of this compound

PropertyValueSource(s)
Chemical Name N-Cbz-amido-PEG2-acidN/A
Synonyms Cbz-NH-PEG2-propionic acid, Benzyloxycarbonyl-amino-PEG2-propanoic acidN/A
CAS Number 1347750-76-8N/A
Molecular Formula C₁₅H₂₁NO₆N/A
Molecular Weight 311.33 g/mol N/A
Appearance White to off-white solid or oilN/A
Purity ≥95% (typically >98% by HPLC)N/A
Solubility Soluble in DMSO, DMF, and chlorinated solventsN/A
Storage Store at -20°C, desiccated and protected from light. Allow to warm to room temperature before opening.N/A

Experimental Protocols

Amide Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or reverse-phase HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer or water) and NHS/sulfo-NHS (e.g., 10 mg/mL in Activation Buffer or water) immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Primary Amine:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the linker may be used as a starting point for protein conjugations.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method to remove excess reagents and byproducts. For proteins, size-exclusion chromatography or dialysis are common. For small molecules, reverse-phase HPLC is typically used.

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield a free primary amine.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C), 10% w/w

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Tetrahydrofuran)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in a suitable solvent in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

    • Flush the flask with an inert gas.

  • Hydrogenation:

    • Introduce hydrogen gas to the reaction mixture, either by securing a hydrogen-filled balloon to the flask or by using a hydrogenation apparatus.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Exercise caution as the catalyst can be pyrophoric.

    • Wash the Celite pad with the reaction solvent.

  • Isolation:

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the deprotected product.

    • If necessary, further purify the product by chromatography or crystallization.

Visualizing Workflows and Pathways

PROTAC Synthesis and Mechanism of Action

This compound is a valuable building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Linker This compound PROTAC_Intermediate Cbz-PROTAC Intermediate Linker->PROTAC_Intermediate EDC/NHS Coupling E3_Ligand E3 Ligase Ligand (with primary amine) E3_Ligand->PROTAC_Intermediate POI_Ligand Protein of Interest (POI) Ligand (with primary amine) Final_PROTAC Final PROTAC PROTAC_Intermediate->Final_PROTAC 1. Cbz Deprotection 2. Coupling to POI Ligand PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Workflow for PROTAC synthesis using this compound and its mechanism of action.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for conjugating this compound to a protein and a subsequent small molecule.

Bioconjugation_Workflow start Start reagent_prep Reagent Preparation (Linker, EDC, NHS, Protein) start->reagent_prep activation Activation of Linker with EDC/NHS reagent_prep->activation conjugation1 Conjugation to Protein (Primary Amine) activation->conjugation1 purification1 Purification 1 (e.g., SEC/Dialysis) conjugation1->purification1 deprotection Cbz Deprotection (Hydrogenolysis) purification1->deprotection purification2 Purification 2 (e.g., SEC/Dialysis) deprotection->purification2 conjugation2 Conjugation to Amine-Reactive Small Molecule purification2->conjugation2 purification3 Final Purification (e.g., HPLC) conjugation2->purification3 analysis Analysis (SDS-PAGE, MS, HPLC) purification3->analysis end End analysis->end

Caption: A step-by-step experimental workflow for a two-step bioconjugation using this compound.

References

Technical Guide: Cbz-NH-PEG2-C2-acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG2-C2-acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a plausible synthesis protocol, and its application in the assembly of PROTACs for targeted protein degradation.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
CAS Number 1347750-76-8[1]
Molecular Weight 311.33 g/mol [1]
Molecular Formula C₁₅H₂₁NO₆[1]
IUPAC Name 3-(2-(2-((benzyloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acidN/A
Synonyms Cbz-N-amido-PEG2-acid, Cbz-NH-PEG2-Propionic acid[1]
Appearance White to off-white solid or oilN/A
Purity Typically >95%N/A
Storage Store at -20°C for long-term storage, protected from light and moisture. For short-term (days to weeks), storage at 0-4°C is acceptable.N/A
Solubility Soluble in DMSO, DMF, and other polar organic solvents.N/A

Introduction to this compound in PROTAC Technology

This compound is a heterobifunctional linker that plays a pivotal role in the design and synthesis of PROTACs.[2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[4][5] The polyethylene (B3416737) glycol (PEG) component of this compound enhances the hydrophilicity and can improve the pharmacokinetic properties of the resulting PROTAC.[2] The Cbz-protected amine and the terminal carboxylic acid provide orthogonal handles for the sequential conjugation of the E3 ligase and POI ligands.[2]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is facilitated by linkers such as this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a plausible synthetic route for this compound and a general protocol for its subsequent use in the synthesis of a PROTAC.

Synthesis of this compound

A plausible synthetic route for this compound is a multi-step process involving the protection of an amino-PEGylated starting material followed by modification to introduce the carboxylic acid moiety.

Materials:

  • 2-(2-(2-aminoethoxy)ethoxy)ethanol

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Cbz Protection of the Amine:

    • Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in a suitable solvent such as a mixture of water and dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add benzyl chloroformate and a base (e.g., sodium bicarbonate) to the reaction mixture while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

    • Perform an aqueous workup, extracting the product into dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected intermediate.

  • Oxidation of the Alcohol to a Carboxylic Acid:

    • Dissolve the Cbz-protected intermediate in a suitable solvent like acetone.

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent, such as Jones reagent, to the solution.

    • Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g., with isopropanol).

    • Perform a workup to isolate the crude product. This may involve filtration and extraction.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final this compound.

PROTAC Synthesis using this compound

This protocol describes a general two-step process for synthesizing a PROTAC using this compound. This involves an initial amide coupling reaction followed by deprotection of the Cbz group and a second amide coupling.

Part 1: Amide Coupling with the First Ligand (e.g., E3 Ligase Ligand)

Materials:

  • This compound

  • E3 ligase ligand with a free amine group

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF or other suitable aprotic solvent

  • HPLC for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]

  • Coupling Reaction:

    • To the activated linker solution, add the E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

    • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.[4]

  • Work-up and Purification:

    • Once the reaction is complete, perform an aqueous workup and extract the product.

    • Purify the resulting Cbz-protected E3 ligase-linker conjugate by preparative HPLC.

Part 2: Cbz Deprotection and Amide Coupling with the Second Ligand (e.g., POI Ligand)

Materials:

  • Cbz-protected E3 ligase-linker conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen source (e.g., H₂ gas balloon or a hydrogen generator)

  • Methanol or other suitable solvent for hydrogenation

  • POI ligand with a free carboxylic acid group

  • Amide coupling reagents and base as in Part 1

  • Anhydrous DMF

Procedure:

  • Cbz Deprotection:

    • Dissolve the purified Cbz-protected conjugate in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the deprotection is complete (monitored by LC-MS).[6]

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-E3 ligase ligand conjugate.

  • Second Amide Coupling:

    • In a separate flask, dissolve the POI ligand with a carboxylic acid (1 equivalent) in anhydrous DMF and activate it using a coupling reagent and base as described in Part 1, Step 1.

    • Add the deprotected amine-linker-E3 ligase ligand conjugate (1 equivalent) to the activated POI ligand solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification:

    • Perform a final workup and purify the crude PROTAC molecule by preparative HPLC to yield the final product.

Logical Workflow for PROTAC Development

The following diagram outlines the general workflow for the synthesis and application of a PROTAC utilizing a heterobifunctional linker like this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 E3 Ligase Ligand (with -NH2) Intermediate Cbz-Protected Intermediate Ligand1->Intermediate Amide Coupling Linker This compound Linker->Intermediate Ligand2 POI Ligand (with -COOH) Final_PROTAC Final PROTAC Ligand2->Final_PROTAC Deprotection Cbz Deprotection (H2, Pd/C) Intermediate->Deprotection Deprotection->Final_PROTAC Second Amide Coupling InVitro In Vitro Assays (e.g., Western Blot for POI levels, Cell Viability Assays) Final_PROTAC->InVitro InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR SAR->Ligand1 Optimization SAR->Linker Optimization SAR->Ligand2 Optimization

Caption: General workflow for PROTAC synthesis and evaluation.

References

The Strategic Role of the Carbobenzyloxy (Cbz) Group in PROTAC Linker Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] These heterobifunctional molecules are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[2] In the complex multi-step synthesis of PROTACs, protecting groups play a pivotal role, and the carbobenzyloxy (Cbz) group is a key tool for the strategic protection of amine functionalities within the linker. This technical guide provides an in-depth exploration of the role of the Cbz protecting group in PROTAC linker design and synthesis, complete with experimental protocols and data presentation.

The Core Function of the Cbz Group: Orthogonal Protection in PROTAC Synthesis

The primary role of the Cbz group in PROTAC linker synthesis is to serve as a stable and reliable protecting group for primary and secondary amines. Its utility stems from its orthogonality to other common protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.[3][4] This orthogonality allows for a modular and controlled approach to PROTAC assembly, where different components of the molecule can be selectively deprotected and coupled without affecting other protected functionalities.[4]

The Cbz group is particularly valuable in the construction of PROTACs that feature amine-containing linkers. These linkers are often synthesized from building blocks like Cbz-NH-PEG-COOH, where the Cbz group protects a terminal amine while a carboxylic acid at the other end is available for coupling.[2] This strategy enables the sequential and regioselective synthesis of the PROTAC, ensuring that the warhead and the E3 ligase ligand are attached at the intended positions.

Impact on PROTAC Properties: Beyond a Synthetic Handle

While the primary function of the Cbz group is in synthesis, the choice of protecting group strategy can have downstream implications for the physicochemical properties of the final PROTAC molecule. The presence of aromatic moieties, such as the benzyl (B1604629) group in Cbz, can influence the overall lipophilicity and conformational rigidity of the linker during synthesis and in its final form if not removed. However, it is important to note that the Cbz group is typically removed in the final stages of PROTAC synthesis.

The trend in PROTAC design is moving towards more rigid linkers to enhance ternary complex stability and improve pharmacokinetic profiles.[5] The synthetic methodologies to create these rigid linkers often employ protecting group strategies where Cbz can be a valuable tool.

Quantitative Data on PROTAC Performance

The following tables provide representative data on the physicochemical properties of clinical PROTACs and the impact of linker composition on degradation efficacy. It is important to note that there is a lack of publicly available data that directly compares the performance of PROTACs solely based on the use of a Cbz protecting group in the linker synthesis versus other protecting groups. The data presented here is intended to provide a general understanding of the properties of PROTACs.

Table 1: Physicochemical Properties of Selected Clinical-Stage PROTACs

PROTACMolecular Weight (Da)logD (pH 7.4)Topological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
ARV-110 711-9581.1 - 4.8107 - 146≤ 59 - 20
DT-2216 711-9581.1 - 4.8107 - 146≤ 59 - 20

This table summarizes the range of physicochemical properties for a selection of CRBN-binding PROTACs that have entered clinical trials. Data synthesized from multiple sources.[6]

Table 2: Impact of Linker Length on BRD4 Degradation by JQ1-based PROTACs

Linker CompositionDC50 (nM)Dmax (%)
PEG3 25>95
PEG4 8>95
PEG5 3>95
PEG6 10>95

This table illustrates how linker length, a key feature often controlled during synthesis using protecting groups like Cbz, can significantly impact the degradation efficacy of a PROTAC. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum degradation observed. Data is representative of typical trends observed in PROTAC development.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using a Cbz-Protected Linker

This protocol describes the synthesis of a PROTAC targeting KEAP1, utilizing a Cbz-protected amine linker.[4]

Step 1: O-alkylation with a Cbz-protected linker

  • To a solution of the KEAP1 binder intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs2CO3, 2.0 eq).

  • Add the Cbz-protected alkyl halide linker (e.g., N-(benzyloxycarbonyl)-2-bromoethylamine, 1.2 eq).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Cbz-protected intermediate.

Step 2: Cbz Deprotection

  • Dissolve the Cbz-protected intermediate (1.0 eq) in methanol.

  • Add 10% palladium on carbon (Pd/C, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine linker intermediate.

Step 3: Coupling with E3 Ligase Ligand

  • To a solution of the deprotected amine linker intermediate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (e.g., pomalidomide-acid, 1.1 eq) in anhydrous DMF, add N,N'-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure for assessing the degradation of a target protein, for example, BRD4, in cultured cells treated with a PROTAC.[1][8]

1. Cell Culture and Treatment:

  • Seed human cancer cells expressing the target protein (e.g., HeLa for BRD4) in 6-well plates and allow them to adhere overnight.
  • Prepare a stock solution of the PROTAC in DMSO.
  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples.
  • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH).
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control band intensity.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This protocol outlines the steps to assess the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) using SPR.[9][10]

1. Immobilization of E3 Ligase:

  • Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated SPR sensor chip.

2. Binary Interaction Analysis:

  • To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and measure the binding response.
  • To determine the binding affinity of the PROTAC to the target protein, a separate experiment can be performed by immobilizing the target protein and injecting the PROTAC.

3. Ternary Complex Formation:

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
  • Inject these solutions over the immobilized E3 ligase surface.
  • An enhanced binding response compared to the PROTAC alone indicates the formation of a ternary complex.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
  • Calculate the cooperativity factor (α), which is the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the strategic use of a Cbz-protected linker.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with Cbz-Protected Linker cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product Warhead-NH2 Warhead with Amine Step1 Amide Coupling Warhead-NH2->Step1 Cbz-Linker-COOH Cbz-Protected Linker with Carboxylic Acid Cbz-Linker-COOH->Step1 E3_Ligase-COOH E3 Ligase Ligand with Carboxylic Acid Step3 Amide Coupling E3_Ligase-COOH->Step3 Intermediate1 Warhead-Linker(Cbz) Step1->Intermediate1 Formation of Cbz-protected intermediate Step2 Cbz Deprotection (Hydrogenolysis) Intermediate2 Warhead-Linker-NH2 Step2->Intermediate2 Removal of Cbz group Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Formation of final PROTAC Intermediate1->Step2 Intermediate2->Step3

Caption: A generalized workflow for PROTAC synthesis using a Cbz-protected linker.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, hijacking the ubiquitin-proteasome system to induce target protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

References

Cbz-NH-PEG2-C2-acid: A Core Component for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's own protein disposal machinery to eliminate specific proteins of interest (POIs). Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. The Cbz-NH-PEG2-C2-acid linker is a bifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid, and a carboxybenzyl (Cbz)-protected amine, making it a valuable building block in the synthesis of PROTACs.

The Role of this compound as a PROTAC Linker

This compound serves as a flexible and hydrophilic linker in PROTAC design. Its key features include:

  • Polyethylene Glycol (PEG) Unit: The two ethylene (B1197577) glycol units enhance the linker's hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

  • Terminal Carboxylic Acid: This functional group provides a reactive handle for conjugation to an amine-functionalized ligand, typically the E3 ligase ligand or the POI ligand, through amide bond formation.

  • Carboxybenzyl (Cbz)-Protected Amine: The Cbz protecting group allows for a controlled and sequential synthesis strategy. It can be selectively removed to reveal a primary amine, which can then be coupled to the other ligand.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValue
Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
CAS Number 1347750-76-8
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other polar organic solvents

Mechanism of Action of a PROTAC Utilizing this compound

The fundamental role of the this compound linker is to bridge the target protein and the E3 ligase, thereby initiating the degradation cascade.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Ub Ubiquitin

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

Quantitative Data on PROTAC Performance

While specific degradation data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents a representative dataset illustrating the type of quantitative metrics used to evaluate PROTAC efficacy. These values are hypothetical and serve as a guide for data presentation.

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical PROTAC A BRD4HeLa5095
Hypothetical PROTAC B KRAS G12DMIA PaCa-212088
Hypothetical PROTAC C Androgen ReceptorLNCaP25>90
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of PROTACs synthesized with the this compound linker.

General Protocol for PROTAC Synthesis

This protocol outlines a general two-step synthesis of a PROTAC using this compound, an amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative), and a carboxylic acid-containing POI ligand (e.g., a JQ1 derivative).

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of Linker to E3 Ligase Ligand cluster_1 Step 2: Deprotection and Coupling to POI Ligand Linker This compound HATU HATU/DIPEA Linker->HATU E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->HATU Intermediate_1 Cbz-Protected Intermediate HATU->Intermediate_1 Amide Bond Formation Deprotection H2, Pd/C Intermediate_1->Deprotection Cbz Deprotection Intermediate_2 Amine-functionalized Intermediate Deprotection->Intermediate_2 HATU2 HATU/DIPEA Intermediate_2->HATU2 POI_Ligand Carboxylic acid-functionalized POI Ligand POI_Ligand->HATU2 Final_PROTAC Final PROTAC HATU2->Final_PROTAC Amide Bond Formation

Caption: General workflow for the synthesis of a PROTAC using this compound.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • H2 (Hydrogen gas)

  • Pd/C (Palladium on carbon)

  • Methanol

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Coupling of Linker to E3 Ligase Ligand

    • Dissolve the amine-functionalized E3 ligase ligand (1 eq) and this compound (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting Cbz-protected intermediate by column chromatography.

  • Step 2: Cbz Deprotection

    • Dissolve the Cbz-protected intermediate in methanol.

    • Add Pd/C (10% by weight) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine intermediate.

  • Step 3: Coupling to POI Ligand

    • Dissolve the deprotected amine intermediate (1 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Work up and purify the final PROTAC molecule as described in Step 1.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blot Protocol for Protein Degradation

This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • PBS (Phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the PROTAC on cell viability.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration that causes 50% growth inhibition).

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its well-defined structure and bifunctional nature allow for the systematic construction of these complex molecules. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, ultimately advancing the development of new therapeutics.

The Crucial Core: An In-depth Technical Guide to Bifunctional Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a bifunctional linker that connects these two elements.[2] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[3] This technical guide provides a comprehensive overview of the core principles of bifunctional linkers, including their classification, design considerations, and the experimental methods used for their evaluation.

The Role of the Linker in PROTAC Function

The primary function of the linker is to bridge the POI-binding and E3 ligase-binding ligands, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] The length, chemical composition, and attachment points of the linker dictate the geometry of this complex, which in turn influences the efficiency of ubiquitin transfer from the E3 ligase to the POI.[4] Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome.[1] The PROTAC is then released to engage in another cycle of degradation, acting as a catalyst.[3]

Classification of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The most common types include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures incorporating cyclic moieties.[1]

  • PEG and Alkyl Chains: These are the most frequently used linkers due to their synthetic accessibility and the ease with which their length can be modified.[1] They offer flexibility, which can be advantageous in the initial stages of PROTAC design to allow for the formation of a stable ternary complex.[5]

  • Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or phenyl rings to reduce the conformational flexibility of the PROTAC.[6] This can lead to a more pre-organized conformation that is favorable for ternary complex formation, potentially improving potency and selectivity.[7]

  • "Smart" Linkers: This emerging class of linkers incorporates functionalities that allow for conditional activation of the PROTAC. Examples include photoswitchable linkers containing azobenzene (B91143) moieties that can be isomerized with specific wavelengths of light, and photocleavable linkers that can be irreversibly activated by light.[7]

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

PROTACs co-opt the cell's natural ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The following diagram illustrates the key steps in this pathway.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E1 E1 Ubiquitin-Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 Ubiquitin-Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub->Ub_E1 ATP Ub_E1->Ub_E2 Ub_E2->Ternary_Complex Ubiquitin Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Impact of Linker Properties on PROTAC Efficacy

The length and composition of the linker have a profound impact on the degradation efficiency of a PROTAC, which is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Table 1: Effect of Linker Length on PROTAC Degradation Efficiency (DC50)
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Reference
BRD4VHLPEG8>1000[5]
BRD4VHLPEG1218[5]
BRD4VHLPEG164.8[5]
BRD4VHLPEG2027[5]
TBK1CRBNAlkyl/Ether<12No degradation[5]
TBK1CRBNAlkyl/Ether213[5]
TBK1CRBNAlkyl/Ether29292[5]
Table 2: Influence of Linker Composition on Pharmacokinetic Properties
PROTACLinker CompositionSolubility (µM)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PROTAC AAlkyl Chain50.5<5
PROTAC BPEG4502.125
PROTAC CPiperazine-containing251.515

Note: The data in this table is representative and compiled from various sources in the literature to illustrate general trends.[8][9]

Experimental Protocols for PROTAC Evaluation

A variety of experimental techniques are employed to synthesize and evaluate the efficacy of PROTACs.

PROTAC Synthesis via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and efficient method for assembling PROTACs.[10]

Click_Chemistry_Workflow POI_Ligand_Alkyne POI Ligand with Alkyne Reaction Click Reaction POI_Ligand_Alkyne->Reaction E3_Ligand_Azide E3 Ligand with Azide E3_Ligand_Azide->Reaction Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) Cu_Catalyst->Reaction PROTAC_Product PROTAC with Triazole Linker Reaction->PROTAC_Product Purification Purification (e.g., HPLC) PROTAC_Product->Purification

Caption: General workflow for PROTAC synthesis using click chemistry.

Protocol:

  • Preparation of Precursors: Synthesize or obtain the POI-binding ligand functionalized with a terminal alkyne and the E3 ligase-binding ligand functionalized with an azide.

  • Reaction Setup: In a suitable solvent (e.g., a mixture of t-butanol and water), dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand.

  • Catalyst Addition: Add a solution of copper(II) sulfate (B86663) and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification: Purify the resulting PROTAC using a suitable method, such as reversed-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product using techniques like NMR and high-resolution mass spectrometry.

Western Blot for Protein Degradation

Western blotting is a standard method to quantify the reduction in POI levels following PROTAC treatment.[3]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[11]

Protocol Outline:

  • Sample Preparation: Prepare solutions of the E3 ligase, the POI, and the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment: Titrate the PROTAC into a solution of the E3 ligase to measure the binary interaction. In a separate experiment, titrate the POI into a solution of the pre-formed E3 ligase-PROTAC complex to measure the ternary complex formation.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinities and cooperativity of the interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity data.[12]

Protocol Outline:

  • Immobilization: Immobilize either the E3 ligase or the POI onto the surface of an SPR sensor chip.

  • Binary Interaction: Flow a solution of the PROTAC over the immobilized protein to measure the binary binding kinetics.

  • Ternary Interaction: In the presence of a saturating concentration of the non-immobilized protein partner, flow the PROTAC over the sensor chip to measure the kinetics of ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the on- and off-rates and the equilibrium dissociation constants for both binary and ternary interactions.

Conclusion

The bifunctional linker is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. A deep understanding of linker design principles and the application of robust experimental methodologies are essential for the successful development of novel protein-degrading therapeutics. The continued exploration of new linker chemistries and the use of advanced biophysical and cellular assays will undoubtedly accelerate the advancement of the PROTAC field.

References

An In-Depth Technical Guide to Cbz-NH-PEG2-C2-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cbz-NH-PEG2-C2-acid: A Versatile Linker in Bioconjugation

This compound is a heterobifunctional linker that has gained significant traction in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises three key components: a carboxybenzyl (Cbz) protected amine, a discrete two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture imparts desirable properties for the synthesis of complex biomolecules, offering a balance of hydrophilicity, defined spacer length, and versatile conjugation handles.[4][5]

The Cbz group provides robust protection for the amine functionality, which is stable under a variety of reaction conditions, yet can be selectively removed to allow for subsequent conjugation steps.[4] The PEG2 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can improve pharmacokinetic properties and reduce non-specific binding.[6][7] The terminal carboxylic acid allows for straightforward coupling to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, through the formation of a stable amide bond.[4]

This technical guide provides a comprehensive overview of the applications of this compound in bioconjugation, with a focus on its role in PROTACs and as a general bioconjugation linker. It includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of key workflows and mechanisms.

Core Applications in Bioconjugation

The bifunctional nature of this compound makes it a valuable tool for a range of bioconjugation applications:

  • PROTAC Synthesis: This is a primary application where the linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of the protein of interest.[1][2] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).[3][8][9]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The hydrophilicity of the PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.[10][11]

  • Peptide and Protein Modification: this compound can be used to modify peptides and proteins to enhance their therapeutic properties, such as increasing their half-life or improving their solubility.[7][12]

  • Nanoparticle Functionalization: The linker can be attached to the surface of nanoparticles to improve their biocompatibility and provide a handle for the attachment of targeting ligands or therapeutic agents.

Quantitative Data on PEG Linker Performance in PROTACs

The length of the PEG linker is a crucial factor in determining the efficacy of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are tables summarizing comparative data on the performance of PROTACs with varying PEG linker lengths. While this data is not specific to this compound, it provides valuable insights into the impact of short PEG linkers on PROTAC performance.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [8][13]

Linker Length (atoms)DC50 (nM)% ERα Degradation
9>1000<20
12100-1000~50
16<100>80
19100-1000~60
21>1000<40

DC50: Half-maximal degradation concentration. Data is synthesized from multiple sources for illustrative purposes.

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths [1]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Dmax: Maximum percentage of target protein degradation. Data is synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein using carbodiimide (B86325) chemistry.[14][15][16][17][18]

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound (e.g., 10-20 fold molar excess over the protein) with EDC (e.g., 1.2 equivalents to the linker) and NHS (e.g., 1.2 equivalents to the linker) in Activation Buffer.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated linker solution to the protein solution in Coupling Buffer.

    • The final pH of the reaction mixture should be between 7.2 and 8.0.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Purify the protein-PEG conjugate from excess linker and reaction byproducts using a size-exclusion chromatography (SEC) column equilibrated with an appropriate buffer (e.g., PBS).[19][20][21][22]

    • Collect fractions and analyze for protein concentration and conjugation efficiency.

Protocol for Cbz Deprotection

This protocol describes the removal of the Cbz protecting group to reveal a free amine, which can be used for subsequent conjugation steps. Catalytic hydrogenolysis is a common and effective method.[23]

Materials:

  • Cbz-protected bioconjugate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)

  • Solvent (e.g., methanol, ethanol, or THF)

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected bioconjugate in the chosen solvent.

    • Carefully add the Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation:

    • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Alternatively, for transfer hydrogenation, add a hydrogen donor such as ammonium formate (B1220265) (in excess) to the reaction mixture and stir at room temperature or with gentle heating.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the deprotected bioconjugate.

    • Further purification can be performed by chromatography if necessary.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Bioconjugation and Purification

Bioconjugation_Workflow Start Start Prepare_Reagents Prepare Protein and This compound Solutions Start->Prepare_Reagents Activate_Linker Activate Carboxylic Acid (EDC/NHS) Prepare_Reagents->Activate_Linker Conjugation Conjugate to Protein (Amide Bond Formation) Activate_Linker->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (Size-Exclusion Chromatography) Quench->Purification Analysis Characterize Conjugate (SDS-PAGE, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: General workflow for protein bioconjugation.

Logical Relationship: Key Components of this compound

Linker_Components cluster_functions Functional Roles Linker This compound Cbz-Protected Amine PEG2 Spacer Carboxylic Acid Cbz_Func Orthogonal Protection for Sequential Conjugation Linker:f0->Cbz_Func PEG_Func Enhances Solubility and Pharmacokinetics Linker:f1->PEG_Func Acid_Func Amine-Reactive Handle for Bioconjugation Linker:f2->Acid_Func

Caption: Functional components of the linker.

Conclusion

This compound is a highly versatile and valuable tool for researchers, scientists, and drug development professionals working in the field of bioconjugation. Its well-defined structure, incorporating a Cbz-protected amine, a hydrophilic PEG2 spacer, and a reactive carboxylic acid, provides a robust platform for the synthesis of complex bioconjugates such as PROTACs and ADCs. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in the development of novel therapeutics and research tools. As the field of targeted therapies continues to evolve, the rational design and application of linkers like this compound will remain a critical component of success.

References

The Precision Demolition of Disease: A Technical Guide to PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) marks a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete and targeted eradication of disease-causing proteins. This technical guide provides an in-depth exploration of the core mechanism of PROTACs, offering detailed experimental protocols and quantitative data to empower researchers in the field of targeted protein degradation. By harnessing the cell's own ubiquitin-proteasome system (UPS), PROTACs act as powerful molecular tools for basic research and drug development, offering the potential to address previously "undruggable" targets.

The Core Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] Their mechanism of action is a catalytic cycle that hijacks the cell's natural protein disposal machinery.[2]

The process unfolds in a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a key intermediate known as the ternary complex.[3][4] The stability and conformation of this complex are critical determinants of degradation efficiency.[5][6]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[7][8] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a molecular flag for degradation.[7]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[8][9] The proteasome unfolds and degrades the tagged protein into small peptides.[8]

  • Recycling: After the POI is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst for the removal of multiple target protein molecules.[10]

PROTAC_Mechanism cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E2->TernaryComplex Delivers Ub Ub Ubiquitin Ub->E1 ATP-dependent Activation PROTAC PROTAC POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase TernaryComplex->PROTAC Release & Recycle POI_Ub Polyubiquitinated POI TernaryComplex->POI_Ub Polyubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Binding Peptides Peptides Proteasome->Peptides Degradation

Quantitative Assessment of PROTAC Efficacy

The efficiency of a PROTAC is typically characterized by two key quantitative parameters: the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax).[11] These values are crucial for comparing the potency and efficacy of different PROTAC molecules.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
NC-1 BTKCereblon (CRBN)Mino2.297[2]
GP262 PI3KαNot SpecifiedMDA-MB-231227.471.3[12]
GP262 PI3KγNot SpecifiedMDA-MB-23142.2388.6[12]
GP262 mTORNot SpecifiedMDA-MB-23145.474.9[12]
KRAS G12D Degrader 1 KRAS G12DVon Hippel-Lindau (VHL)SNU-119.77>95[13]
KRAS G12D Degrader 1 KRAS G12DVon Hippel-Lindau (VHL)HPAF-II52.96Not Reported[13]
KRAS G12D Degrader 1 KRAS G12DVon Hippel-Lindau (VHL)AGS7.4995[13]

Key Experimental Protocols

Rigorous experimental validation is essential for the development and characterization of PROTACs. The following sections provide detailed protocols for fundamental assays used to evaluate PROTAC function.

Protein Degradation Assay via Western Blot

This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.

Materials and Reagents:

  • Cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[14]

  • PROTAC stock solution in DMSO.

  • Control compounds: DMSO (vehicle control), non-degrading inhibitor for the POI.[14]

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[14]

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for various time points (e.g., 4, 8, 16, 24 hours).[14][15] Include vehicle and negative controls.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[15]

    • Centrifuge lysates to pellet cell debris and collect the supernatant.[14]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[14][15]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[15]

    • Boil samples at 95°C for 5-10 minutes.[14]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[14]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[14]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[14][15]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[14][15] Subsequently, probe with a loading control antibody.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[14][15]

    • Quantify band intensities using image analysis software. Normalize the POI band intensity to the loading control.[15]

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[15]

Western_Blot_Workflow A Cell Seeding & Adherence B PROTAC Treatment (Dose & Time Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA/Bradford) C->D E Sample Preparation (Laemmli Buffer & Heat) D->E F SDS-PAGE E->F G Protein Transfer (to PVDF/Nitrocellulose) F->G H Blocking G->H I Primary Antibody Incubation (Anti-POI & Loading Control) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K ECL Detection J->K L Image Analysis & Quantification (DC50 & Dmax) K->L

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.

Materials and Reagents:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.

  • Recombinant POI.

  • Ubiquitin.

  • ATP.

  • 10X Ubiquitination Buffer.

  • PROTAC stock solution in DMSO.

  • SDS-PAGE gels, buffers, and Western blot reagents as described in section 3.1.

  • Primary antibody against the POI.

Procedure:

  • Reaction Assembly (on ice):

    • Prepare a master mix containing ddH₂O, 10X Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, Ubiquitin, and the POI.[3]

    • Aliquot the master mix into separate reaction tubes.

  • Initiate Reaction:

    • Add the E3 ligase complex to the reaction tubes.[3]

    • Add the PROTAC (or DMSO for vehicle control) to the respective tubes to initiate the reaction.[3]

    • Set up control reactions (e.g., no E1, no E3, no PROTAC) to ensure the observed ubiquitination is dependent on all components.[3]

  • Incubation:

    • Incubate the reactions at 30-37°C for 1-2 hours.[16]

  • Analysis by Western Blot:

    • Stop the reaction by adding Laemmli sample buffer and boiling at 95°C.[3]

    • Separate the reaction products by SDS-PAGE.[3]

    • Transfer proteins to a membrane and perform a Western blot using a primary antibody against the POI.

    • The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[3]

In_Vitro_Ubiquitination_Workflow A Assemble Reaction Mix on Ice (E1, E2, Ub, ATP, POI, Buffer) B Add E3 Ligase & PROTAC to Initiate Reaction A->B C Incubate at 30-37°C B->C D Stop Reaction (Laemmli Buffer & Heat) C->D E SDS-PAGE D->E F Western Blot (Anti-POI Antibody) E->F G Detect High Molecular Weight Ubiquitinated Species F->G

Biophysical Analysis of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the kinetics and thermodynamics of this interaction.

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[5] It can be used to determine the binding affinities (KD) and kinetics (kon, koff) of both binary (PROTAC-POI, PROTAC-E3) and ternary complexes.

General Protocol Outline:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[6][9]

  • Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).[9]

  • Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Flow these mixtures over the immobilized E3 ligase surface to determine the ternary binding affinity (KDternary).[9]

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary to the ternary dissociation constants (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase, and vice versa.[9]

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[7][17]

General Protocol Outline:

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the E3 ligase to determine the thermodynamics of their binary interaction.[18]

    • Titrate the PROTAC into a solution of the POI to characterize their binary interaction.[18]

  • Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the POI to measure the thermodynamics of ternary complex formation.[18]

  • Data Analysis: Analyze the resulting thermograms to calculate the binding parameters and cooperativity.[18]

FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[19][20] It can be used to monitor the formation of the ternary complex in real-time.

General Protocol Outline:

  • Labeling: Label the POI and the E3 ligase with a FRET donor/acceptor pair (e.g., through fluorescently tagged antibodies or fusion proteins).[8]

  • Assay Setup: In a microplate format, combine the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC.

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. An increase in the acceptor emission and a corresponding decrease in the donor emission indicate that the two proteins are in close proximity, signifying ternary complex formation.[1]

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.[1]

Biophysical_Assays cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_FRET Fluorescence Resonance Energy Transfer (FRET) TernaryComplex Ternary Complex (POI-PROTAC-E3) SPR SPR TernaryComplex->SPR Analyzes ITC ITC TernaryComplex->ITC Analyzes FRET FRET TernaryComplex->FRET Analyzes SPR_Output Output: - KD (Affinity) - kon, koff (Kinetics) - Cooperativity (α) SPR->SPR_Output ITC_Output Output: - KD (Affinity) - ΔH (Enthalpy) - n (Stoichiometry) ITC->ITC_Output FRET_Output Output: - Real-time complex formation - Relative affinity FRET->FRET_Output

Conclusion

PROTAC technology represents a powerful and versatile platform for targeted protein degradation, with immense potential for both fundamental research and therapeutic development. A thorough understanding of the underlying mechanism, coupled with rigorous quantitative and qualitative experimental evaluation, is paramount for the successful design and optimization of novel PROTACs. This guide provides a foundational framework of the core principles and methodologies to aid researchers in advancing this exciting field. The continued exploration of new E3 ligases, linker compositions, and target classes will undoubtedly expand the reach and impact of this transformative technology.

References

Commercial Availability and Application of Cbz-NH-PEG2-C2-acid for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and application of Cbz-NH-PEG2-C2-acid, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a comprehensive resource for researchers in the fields of chemical biology and drug discovery.

Introduction to this compound

This compound, with the systematic name 2-(2-(2-(benzyloxycarbonylamino)ethoxy)ethoxy)acetic acid, is a valuable heterobifunctional linker. Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This arrangement allows for the sequential and controlled conjugation of two different molecules, a crucial step in the assembly of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is critical as it dictates the spatial orientation of the two ligands, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) required for protein degradation.

Commercial Availability

This compound is available from several chemical suppliers specializing in reagents for biomedical research. The table below summarizes the key information from a selection of vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
MedchemExpress This compound1347750-76-8C₁₅H₂₁NO₆311.33>98%Powder: -20°C for 3 years; In solvent: -80°C for 6 months
Sunway Pharm Ltd. This compound1347750-76-8C₁₅H₂₁NO₆311.3397%Sealed in dry, Room Temperature
TargetMol This compound1347750-76-8C₁₅H₂₁NO₆311.33>98%Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Note: Purity levels and storage conditions are as reported by the suppliers and may vary between batches. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using a Cbz-protected PEG linker like this compound. This protocol involves the initial amide coupling of the linker to an amine-containing ligand for the protein of interest (POI ligand), followed by the deprotection of the Cbz group and subsequent amide coupling to an E3 ligase ligand.

Step 1: Amide Bond Formation with POI Ligand

This step couples the carboxylic acid end of this compound to an amine-functionalized ligand for the target protein.

Materials:

  • This compound

  • Amine-containing POI ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA, Et₃N)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in the anhydrous aprotic solvent.

  • Add the peptide coupling reagent (1.2 eq) and the non-nucleophilic base (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC).

  • Upon completion, perform an aqueous workup.

  • Purify the resulting Cbz-protected intermediate by column chromatography.

Step 2: Cbz Deprotection and Amide Bond Formation with E3 Ligase Ligand

This step involves the removal of the Cbz protecting group to expose the amine, which is then coupled to the carboxylic acid of the E3 ligase ligand.

Materials:

  • Cbz-protected intermediate from Step 1

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate)

  • Solvent (e.g., Methanol, Ethanol)

  • Carboxylic acid-containing E3 ligase ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA, Et₃N)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Cbz Deprotection:

    • Dissolve the Cbz-protected intermediate in the chosen solvent.

    • Add Pd/C catalyst.

    • Introduce the hydrogen source. If using H₂ gas, bubble it through the solution. If using a transfer hydrogenation reagent like ammonium formate, add it to the mixture.

    • Stir the reaction at room temperature until the deprotection is complete (monitor by LC-MS or TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

  • Amide Bond Formation:

    • Dissolve the deprotected amine-linker-POI ligand intermediate (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.1 eq) in an anhydrous aprotic solvent.

    • Add the peptide coupling reagent (1.2 eq) and the non-nucleophilic base (2.0 eq).

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general PROTAC mechanism and a typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 POI Ligand (with amine) Step1 Amide Coupling Ligand1->Step1 Linker This compound Linker->Step1 Intermediate Cbz-Protected Intermediate Step1->Intermediate Deprotection Cbz Deprotection Intermediate->Deprotection Amine_Intermediate Amine Intermediate Deprotection->Amine_Intermediate Step2 Amide Coupling Amine_Intermediate->Step2 Ligand2 E3 Ligase Ligand (with carboxylic acid) Ligand2->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: A typical workflow for PROTAC synthesis and evaluation.

Cbz-NH-PEG2-C2-acid: A Technical Guide to Safety and Handling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Cbz-NH-PEG2-C2-acid, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the known physical and chemical properties, potential hazards, safe handling procedures, and relevant experimental protocols to ensure its proper use in a laboratory setting.

Introduction to this compound

This compound is a valuable chemical tool in the field of targeted protein degradation. As a PEG-based PROTAC linker, it connects a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific proteins. Its structure incorporates a carboxybenzyl (Cbz) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal carboxylic acid for conjugation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Name Cbz-N-amido-PEG2-acid
Molecular Formula C₁₅H₂₁NO₆
Molecular Weight 311.33 g/mol
CAS Number 1347750-76-8
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in DMSO, DMF, and other polar organic solvents.

Safety and Hazard Information

Hazard Identification

Based on the components of the molecule, the following hazards are anticipated:

  • Skin Irritation: Similar Cbz-protected PEG compounds are known to cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: The PEG component (similar to PEG 200) may cause respiratory irritation upon inhalation of dust or aerosols.

  • Cellular Effects of Carboxylic Acids: At higher concentrations, short-chain carboxylic acids have been shown to cause cellular damage.

Hazard Statements (Inferred from similar compounds):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.

Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

ParameterGuideline
Storage (Solid) Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, -20°C is recommended. For short-term, room temperature is acceptable.
Storage (In Solvent) Store solutions at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Handling PEGylated compounds can be hygroscopic; minimize exposure to moisture. Allow the container to warm to room temperature before opening. Handle under an inert atmosphere (e.g., nitrogen or argon) when possible.

Experimental Protocols

The primary use of this compound is in the synthesis of PROTACs, typically through an amide bond formation.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound generally follows a two-step process involving amide coupling and subsequent deprotection of the Cbz group.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cbz Deprotection A This compound D Intermediate: Cbz-Protected PROTAC Precursor A->D B Amine-containing Ligand (e.g., for Target Protein) B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D E Intermediate: Cbz-Protected PROTAC Precursor G Final PROTAC with Free Amine E->G F Deprotection Conditions (e.g., H₂, Pd/C) F->G

General workflow for PROTAC synthesis.
Detailed Protocol for Amide Coupling

This protocol describes the coupling of the carboxylic acid of this compound to a primary or secondary amine on a ligand.

Materials:

  • This compound

  • Amine-containing molecule (Ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine-containing ligand (1.1 equivalents).

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the reaction mixture can be worked up by dilution with an appropriate solvent and washed to remove excess reagents.

  • Purify the product by column chromatography or preparative HPLC.

Signaling Pathway Context: The Ubiquitin-Proteasome System

This compound is instrumental in creating PROTACs that leverage the ubiquitin-proteasome pathway for targeted protein degradation. Understanding this pathway is key to appreciating the application of this linker.

Role of PROTACs in the Ubiquitin-Proteasome Pathway.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.

Disclaimer: This document is intended for informational purposes only and is based on currently available data for similar chemical structures. It is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by qualified personnel who have been trained in the proper handling of potentially hazardous chemicals.

Cbz-NH-PEG2-C2-acid: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG2-C2-acid is a bifunctional molecule that has emerged as a valuable tool in the field of chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[1][2] This is achieved through the unique heterobifunctional nature of PROTACs, which consist of two ligands connected by a chemical linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. The this compound serves as a flexible and versatile linker, playing a crucial role in the efficacy of the resulting PROTAC molecule.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, its application in PROTAC synthesis, and the experimental protocols used to evaluate the resulting protein degraders.

Chemical Properties and Structure

This compound, also known as Cbz-N-amido-PEG2-acid, is a polyethylene (B3416737) glycol (PEG)-based linker. The structure features a carboxybenzyl (Cbz) protected amine on one end and a carboxylic acid on the other, separated by a two-unit PEG chain. The Cbz group serves as a protecting group for the amine, allowing for controlled, sequential synthesis of the PROTAC molecule.[3] The PEG component enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC.[4]

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compoundCbz-NH-PEG3-C2-acidCbz-NH-PEG12-C2-acid
CAS Number 1347750-76-81310327-18-4[5]1334177-88-6[1][6]
Molecular Formula C15H21NO6C17H25NO7[5]C35H61NO16[1][6]
Molecular Weight 311.33 g/mol 355.38 g/mol [5]751.86 g/mol [1][6]
Appearance Data not availableLiquid[5]Oil[6]
Solubility Soluble in DMSO, DMFSoluble in DMSO[5]Data not available
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 yearPure form: -20°C for 3 years; In solvent: -80°C for 6 months[5]Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[6]

Note: Specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain. The information provided is based on manufacturer specifications and data for closely related PEG linkers.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically involves a two-step process. First, the carboxylic acid end of the linker is coupled to an amine-functionalized ligand for the target protein of interest (POI) or the E3 ligase. This is commonly achieved using standard peptide coupling reagents such as HATU and DIPEA. Following this initial coupling, the Cbz protecting group on the other end of the linker is removed, typically through hydrogenolysis, to expose the amine. This newly freed amine is then coupled to the second ligand, which contains a carboxylic acid group, to complete the PROTAC synthesis.

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome recognition Ub Ubiquitin PROTAC->Ub facilitates transfer to POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC recruits Ub->POI polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The evaluation of a PROTAC's efficacy involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

PROTAC Synthesis: Amide Coupling

This protocol describes the general procedure for coupling the carboxylic acid of this compound to an amine-containing ligand.

Materials:

  • This compound

  • Amine-functionalized ligand (for POI or E3 ligase)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

Procedure:

  • Dissolve this compound (1 equivalent) and the amine-functionalized ligand (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by preparative HPLC.

Cbz Deprotection: Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group.

Materials:

  • Cbz-protected intermediate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas supply

Procedure:

  • Dissolve the Cbz-protected intermediate in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Western Blot for Target Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Ligand1 Ligand 1 (Amine) Coupling1 Amide Coupling (HATU, DIPEA) Ligand1->Coupling1 Linker This compound Linker->Coupling1 Ligand2 Ligand 2 (Acid) Coupling2 Amide Coupling Ligand2->Coupling2 Intermediate Ligand1-Linker(Cbz) Coupling1->Intermediate Deprotection Cbz Deprotection (Hydrogenolysis) Intermediate->Deprotection Amine_Intermediate Ligand1-Linker(NH2) Deprotection->Amine_Intermediate Amine_Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Cell_Culture Cell Culture & Treatment Final_PROTAC->Cell_Culture Permeability_Assay Permeability Assay (e.g., PAMPA) Final_PROTAC->Permeability_Assay Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay

A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature, combined with the advantages conferred by the PEG spacer, makes it a powerful tool for researchers in chemical biology and drug discovery. The ability to control the synthetic steps through the use of the Cbz protecting group allows for the rational design and assembly of these complex molecules. While specific quantitative data for PROTACs utilizing this exact linker is limited in publicly accessible literature, the general principles and protocols outlined in this guide provide a solid foundation for its application in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.

References

The Architect's Blueprint: A Technical Guide to PROTAC Design and Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of drug discovery—researchers, scientists, and drug development professionals—this in-depth technical guide dissects the foundational principles of Proteolysis Targeting Chimera (PROTAC) design. We navigate the critical choices in linker technology that underpin the success of this transformative therapeutic modality.

Core Principles of PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3]

The mechanism of action begins with the PROTAC simultaneously binding to both the POI and an E3 ligase, forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to catalytically repeat the cycle.[1]

The choice of E3 ligase is a critical design parameter. While over 600 E3 ligases are known in the human genome, only a handful, including Von Hippel-Lindau (VHL) and Cereblon (CRBN), are widely used in PROTAC design due to the availability of well-characterized, high-affinity ligands.[2]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Crucial Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, profoundly influencing its efficacy and pharmacokinetic properties.[2] The length, composition, and attachment points of the linker are critical parameters that must be empirically optimized for each POI and E3 ligase pair.[2]

Linker Length

The length of the linker is a key determinant of the stability and productivity of the ternary complex.[4] A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitination, resulting in an unstable ternary complex.[4] Studies have shown that for some targets, a minimum linker length is required to observe any degradation. For instance, in the case of TBK1-targeting PROTACs, no degradation was observed with linkers shorter than 12 atoms.[2][5]

Linker Composition

The chemical nature of the linker influences its flexibility, solubility, and cell permeability.[5] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.

  • PEG Linkers: These impart hydrophilicity, which can enhance the solubility of the often large and lipophilic PROTAC molecules.[6] The flexibility of PEG linkers can also be advantageous for cell permeability by allowing the PROTAC to adopt a more compact, folded conformation that shields its polar surface area.[6]

  • Alkyl Chains: These are more hydrophobic and offer a high degree of conformational flexibility.[2]

  • Rigid Linkers: Incorporating rigid moieties like piperazine (B1678402) or phenyl groups can restrict the conformational flexibility of the PROTAC, which can be beneficial for pre-organizing the ligands for optimal ternary complex formation.[5]

Linker Attachment Points

The positions where the linker is connected to the POI and E3 ligase ligands, known as the exit vectors, are crucial.[3] The linker should be attached at a solvent-exposed region of each ligand to avoid disrupting the key binding interactions with their respective proteins.[3] The choice of attachment point can significantly impact the orientation of the POI and E3 ligase within the ternary complex, thereby influencing the efficiency of ubiquitin transfer.[3]

Quantitative Analysis of Linker Modifications

The optimization of linker properties is an empirical process that relies on the systematic synthesis and evaluation of a library of PROTACs with varying linkers. The efficacy of these PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether7>1000<10[2]
TBK1VHLAlkyl/Ether12Sub-micromolar>70[2]
TBK1VHLAlkyl/Ether21396[2]
TBK1VHLAlkyl/Ether2929276[2]
ERαCRBNPEG12>1000<10[7]
ERαCRBNPEG1610080[7]
ERαCRBNPEG2050>90[7]
ERαCRBNPEG2420070[7]
BRD4CRBNPEG~1615>95[7]
BRD4CRBNAlkyl1525>95[7]
PI3K/mTORVHLPEG-Superior degradation-[8]
PI3K/mTORVHLAlkyl-Superior degradation-[8]

Note: The data in this table is compiled from multiple sources for illustrative purposes. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols for PROTAC Evaluation

A suite of robust experimental assays is required to characterize the activity of newly designed PROTACs.

PROTAC_Evaluation_Workflow Start PROTAC Synthesis Ternary_Complex_Assays Ternary Complex Formation Assays (SPR, ITC, NanoBRET) Start->Ternary_Complex_Assays Ubiquitination_Assays Ubiquitination Assays (IP-Western, AlphaLISA) Ternary_Complex_Assays->Ubiquitination_Assays Degradation_Assays Protein Degradation Assays (Western Blot, In-Cell Western) Ubiquitination_Assays->Degradation_Assays Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assays->Data_Analysis End Optimized PROTAC Data_Analysis->End

Figure 2: Experimental workflow for the validation of PROTAC activity.

Ternary Complex Formation Assays

4.1.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time.[9]

  • Principle: Changes in the refractive index at the surface of a sensor chip are detected as one molecule binds to another that is immobilized on the chip.[9]

  • Methodology:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[9]

    • Inject a series of concentrations of the PROTAC alone to measure the binary interaction with the E3 ligase.

    • Inject a pre-incubated mixture of the PROTAC and the target protein at varying concentrations over the E3 ligase-coated surface to measure the formation of the ternary complex.[9]

    • Calculate the binding affinity (KD) and kinetic rate constants (ka and kd) for both binary and ternary interactions.

    • The cooperativity factor (α), which indicates the stability of the ternary complex, can be calculated from the binding affinities.[9]

4.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.

  • Principle: One binding partner is titrated into a solution containing the other, and the heat change associated with the interaction is measured.

  • Methodology:

    • Dialyze both protein solutions (POI and E3 ligase) and the PROTAC into the same buffer to minimize buffer mismatch effects.[10]

    • Place one protein (e.g., the POI) in the sample cell of the calorimeter.

    • Fill the injection syringe with the PROTAC.

    • Perform a series of small injections of the PROTAC into the protein solution.

    • Integrate the heat pulses to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

    • To measure ternary complex formation, the sample cell can be filled with the POI pre-saturated with the PROTAC, and the E3 ligase is then titrated in.

4.1.3. NanoBRET/HiBiT Assay (In-Cell)

This bioluminescence resonance energy transfer (BRET)-based assay allows for the measurement of ternary complex formation in live cells.[11]

  • Principle: The target protein is tagged with a NanoLuc luciferase (energy donor), and the E3 ligase is tagged with a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand). Upon PROTAC-induced proximity, BRET occurs between the donor and acceptor, resulting in a measurable light signal.[11]

  • Methodology:

    • Co-express the NanoLuc-tagged POI and the HaloTag-fused E3 ligase in cells.

    • Label the HaloTag-E3 ligase with a fluorescent HaloTag ligand.

    • Add the NanoLuc substrate.

    • Treat the cells with varying concentrations of the PROTAC.

    • Measure the BRET signal using a plate reader. An increase in the BRET signal indicates ternary complex formation.[11]

Protein Degradation Assays

4.2.1. Western Blotting

This is the gold-standard method for quantifying the reduction in target protein levels.[12]

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Methodology:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified time course.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

4.2.2. In-Cell Western (ICW) Assay

The ICW is a plate-based immunofluorescence method that offers higher throughput than traditional Western blotting.[14]

  • Principle: Cells are grown, treated, fixed, and permeabilized in a microplate. The target protein is then detected using a specific primary antibody and a fluorescently labeled secondary antibody.[14]

  • Methodology:

    • Seed adherent cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of the PROTAC.

    • Fix and permeabilize the cells in the plate.

    • Incubate with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein).

    • Incubate with species-specific secondary antibodies labeled with different near-infrared fluorophores.

    • Scan the plate using an imaging system and quantify the fluorescence intensity.

    • Normalize the target protein signal to the normalization protein signal.

Ubiquitination Assays

4.3.1. Immunoprecipitation-Western Blot

This method is used to specifically detect the ubiquitinated forms of the target protein.[13]

  • Principle: The target protein is immunoprecipitated from cell lysates, and the captured protein is then analyzed by Western blot using an anti-ubiquitin antibody.

  • Methodology:

    • Treat cells with the PROTAC for a short duration (e.g., 1-4 hours). It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[13]

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[15]

    • Immunoprecipitate the target protein using a specific antibody conjugated to beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Perform a Western blot on the eluted samples and probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the target protein.[13]

4.3.2. AlphaLISA-Based Ubiquitination Assay

This is a high-throughput, bead-based immunoassay to quantify ubiquitination.

  • Principle: An acceptor bead is coated with an antibody against the tagged target protein (e.g., GST-tag), and a donor bead is coated with streptavidin, which binds to biotinylated ubiquitin. Upon PROTAC-induced ubiquitination of the target protein with biotin-ubiquitin, the donor and acceptor beads are brought into close proximity. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[16]

  • Methodology:

    • Incubate the PROTAC with the E3 ligase complex and the tagged target protein.

    • Initiate the ubiquitination reaction by adding E1 and E2 enzymes, ATP, and biotinylated ubiquitin.[16]

    • Add the AlphaLISA acceptor and streptavidin donor beads.

    • Incubate to allow for bead-protein binding.

    • Read the plate on an Alpha-enabled plate reader. The signal intensity is directly proportional to the level of target protein ubiquitination.[16]

Conclusion

The design of effective PROTACs is a multifactorial challenge that hinges on the judicious selection of ligands and, most critically, the optimization of the linker. A systematic approach to linker design, involving the variation of length, composition, and attachment points, is paramount. The comprehensive suite of experimental protocols outlined in this guide provides a robust framework for the thorough evaluation of PROTAC candidates, from the initial assessment of ternary complex formation to the ultimate quantification of target protein degradation. By embracing these principles and methodologies, researchers can accelerate the development of the next generation of targeted protein degraders with enhanced therapeutic potential.

References

Exploring Different PEG Linker Lengths in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

The linker component, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC.[2] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4][5] Polyethylene glycol (PEG) chains are frequently employed as linkers due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically varied.[5] This guide provides a comprehensive overview of the impact of different PEG linker lengths on PROTAC performance, supported by quantitative data and detailed experimental protocols.

The Critical Role of PEG Linker Length

The length of the PEG linker is a crucial parameter that must be empirically optimized for each target and E3 ligase pair.[2][6] An optimal linker length is essential for establishing productive protein-protein interactions within the ternary complex, leading to efficient ubiquitination.[5]

  • Linker Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This can abrogate the formation of a stable ternary complex.[5]

  • Linker Too Long: Conversely, an excessively long linker may result in a non-productive ternary complex where the distance and orientation between the E3 ligase and the target's lysine (B10760008) residues are not optimal for efficient ubiquitin transfer.[7] This can also lead to increased flexibility, which may be entropically unfavorable for stable complex formation.

  • Optimal Length: The ideal linker length facilitates favorable protein-protein interactions and a conformation that promotes efficient ubiquitination, leading to potent protein degradation.[4][6]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. The degradation efficiency is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
BRD4 VHLPEG3 PEG units5585[8]
PEG4 PEG units2095[8]
PEG5 PEG units15>98[8][9]
PEG6 PEG units3092[8]
ERα VHLPEG12>1000<20[6]
PEG1610>90[6]
TBK1 VHLAlkyl/Ether<12Inactive-[10]
Alkyl/Ether21396[10]
Alkyl/Ether2929276[10]
BTK CRBNPEG≥ 4 PEG units1-40-[10]

Note: The exact DC50 and Dmax values can vary depending on the specific cell line and experimental conditions.

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 Activation E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Binding Target_Protein Target Protein E3->Target_Protein Recognition Poly_Ub_Protein Poly-ubiquitinated Target Protein E3->Poly_Ub_Protein Ubiquitination Target_Protein->Poly_Ub_Protein Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides ATP1 ATP ATP1->E1

Ubiquitin-Proteasome Signaling Pathway

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Evaluation Start Start: Synthesize PROTACs with Varying PEG Linker Lengths Cell_Culture Cell Culture and Treatment (Dose-Response and Time-Course) Start->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot or HiBiT) Cell_Culture->Degradation_Assay Data_Analysis Data Analysis: Determine DC50 and Dmax Degradation_Assay->Data_Analysis Ternary_Complex_Assay Ternary Complex Analysis (e.g., SPR) Data_Analysis->Ternary_Complex_Assay For promising candidates Optimization Lead Optimization Data_Analysis->Optimization Cooperativity Determine Binding Affinity and Cooperativity (α) Ternary_Complex_Assay->Cooperativity Cooperativity->Optimization End End Optimization->End

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cbz-NH-PEG2-C2-acid in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC is composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

The this compound is a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) unit, a terminal carboxylic acid, and a carboxybenzyl (Cbz)-protected amine. PEG-based linkers are frequently utilized in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[1] The tunable length of PEG chains allows for the optimization of the ternary complex geometry.[1] The Cbz protecting group provides a stable handle for sequential, directional synthesis, ensuring the correct assembly of the final PROTAC molecule. This document provides detailed protocols for the synthesis of PROTACs utilizing the this compound linker.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow Start Starting Materials: - POI-NH2 - this compound - E3-COOH Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate1 Cbz-Protected POI-Linker Step1->Intermediate1 Step2 Step 2: Cbz Deprotection (H2, Pd/C, MeOH) Intermediate1->Step2 Intermediate2 Deprotected POI-Linker Step2->Intermediate2 Step3 Step 3: Final Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (Preparative RP-HPLC) Crude_PROTAC->Purification Final_PROTAC Final Characterized PROTAC Purification->Final_PROTAC Downstream_Effects PROTAC PROTAC Action Degradation Target Protein Degradation PROTAC->Degradation Pathway_Block Signaling Pathway Interruption Degradation->Pathway_Block Downstream Downstream Cellular Effects Pathway_Block->Downstream Effect1 - Altered Gene Expression Downstream->Effect1 Effect2 - Cell Cycle Arrest Downstream->Effect2 Effect3 - Apoptosis Downstream->Effect3

References

Application Notes and Protocols for Cbz Deprotection in the Presence of a PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carboxybenzyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis, and the development of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its stability under various conditions and the availability of multiple deprotection methods make it a versatile choice.[1][2] The incorporation of Polyethylene Glycol (PEG) linkers into therapeutic molecules is a common strategy to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. Consequently, the selective and efficient deprotection of a Cbz group in the presence of a PEG linker is a critical step in the synthesis of many modern therapeutics.

These application notes provide a comprehensive overview of common Cbz deprotection methods compatible with PEG linkers, offering detailed protocols and comparative data to aid researchers in selecting the optimal strategy for their specific application.

Orthogonality of the Cbz Group

A key advantage of the Cbz group is its orthogonality to other common amine protecting groups used in peptide and complex molecule synthesis.[3] This allows for the selective removal of one protecting group without affecting others in the molecule.

  • Fmoc (Fluorenylmethyloxycarbonyl): The Fmoc group is labile to basic conditions (e.g., piperidine) and stable to the acidic and hydrogenolysis conditions used for Cbz deprotection.

  • Boc (tert-Butoxycarbonyl): The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid - TFA) and is stable to the catalytic hydrogenolysis conditions used for Cbz removal.

This orthogonality is crucial for the stepwise synthesis of complex PEGylated molecules, enabling precise control over the modification of different functional groups.

Cbz Deprotection Methods

Several methods are available for the removal of the Cbz group. The choice of method depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the scale of the reaction.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally mildest method for Cbz deprotection. It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

Advantages:

  • Mild, neutral reaction conditions.

  • High yields and clean reactions.

  • The catalyst can be filtered off, simplifying purification.

Limitations:

  • Incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.

  • Safety concerns associated with the use of hydrogen gas.

  • The catalyst can be poisoned by sulfur-containing compounds.[4]

Workflow for Catalytic Hydrogenolysis:

sub Cbz-Protected PEG-Substrate solv Dissolve in Solvent (e.g., MeOH, EtOH, EtOAc) sub->solv cat Add Pd/C Catalyst (5-10 mol%) solv->cat h2 Introduce H₂ Gas (balloon or hydrogenation apparatus) cat->h2 react Stir at Room Temperature (Monitor by TLC/LC-MS) h2->react filter Filter through Celite react->filter evap Evaporate Solvent filter->evap prod Deprotected PEG-Substrate evap->prod sub Cbz-Protected PEG-Substrate solv Dissolve in Solvent (e.g., MeOH, EtOH) sub->solv reagents Add Pd/C Catalyst and Hydrogen Donor (e.g., Ammonium Formate) solv->reagents react Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->react filter Filter through Celite react->filter evap Evaporate Solvent filter->evap prod Deprotected PEG-Substrate evap->prod sub Cbz-Protected PEG-Substrate solv Dissolve in HFIP sub->solv lewis Add AlCl₃ solv->lewis react Stir at Room Temperature (Monitor by TLC/LC-MS) lewis->react quench Quench with aq. NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Evaporate extract->dry prod Deprotected PEG-Substrate dry->prod

References

Step-by-Step Guide to Synthesizing a PROTAC Using Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

This document provides a comprehensive, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the Cbz-NH-PEG2-C2-acid linker. These protocols are designed for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.

PROTACs are innovative heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate specific target proteins.[1] They are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's composition and length are critical for the successful formation of a productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and pharmacokinetic properties.

The this compound is a PEG-based linker featuring a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid. This configuration allows for a sequential and controlled conjugation of the warhead and the E3 ligase ligand.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a three-step process. This protocol assumes the use of an amine-functionalized warhead (Warhead-NH2) and a carboxylic acid-functionalized E3 ligase ligand (E3-COOH).

Synthetic Workflow Overview

Synthesis_Workflow Start Starting Materials: This compound Warhead-NH2 E3-COOH Step1 Step 1: Amide Coupling (Linker + Warhead) Start->Step1 Intermediate1 Intermediate: Cbz-Linker-Warhead Step1->Intermediate1 Step2 Step 2: Cbz Deprotection Intermediate1->Step2 Intermediate2 Intermediate: NH2-Linker-Warhead Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate + E3 Ligase Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization

General workflow for PROTAC synthesis.
Step 1: Amide Coupling of this compound to Amine-Functionalized Warhead

This step involves the formation of an amide bond between the carboxylic acid of the linker and the amine group of the warhead.

Materials

Reagent Recommended Grade Example Supplier
This compound ≥95% MedChemExpress, etc.
Amine-functionalized Warhead (Warhead-NH2) As required N/A
HATU ≥98% Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA) ≥99.5% (anhydrous) Sigma-Aldrich
N,N-Dimethylformamide (DMF) Anhydrous Sigma-Aldrich
Ethyl acetate (B1210297) (EtOAc) Reagent Grade Fisher Scientific
Saturated aqueous Sodium Bicarbonate (NaHCO3) N/A N/A
Brine N/A N/A
Anhydrous Magnesium Sulfate (MgSO4) N/A N/A

| Silica (B1680970) Gel | For column chromatography | N/A |

Protocol

  • To a solution of this compound (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized warhead (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected intermediate (Cbz-Linker-Warhead).

Step 2: Cbz Deprotection

This step removes the Cbz protecting group to reveal a free amine for the subsequent coupling reaction.

Materials

Reagent Recommended Grade Example Supplier
Cbz-Linker-Warhead Intermediate From Step 1 N/A
Palladium on Carbon (Pd/C) 10 wt. % Sigma-Aldrich
Methanol (B129727) (MeOH) or Ethanol (EtOH) Anhydrous Fisher Scientific
Hydrogen (H2) gas High Purity N/A

| Celite | N/A | Sigma-Aldrich |

Protocol

  • Dissolve the Cbz-protected intermediate (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (10-20 mol%).

  • Stir the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-warhead intermediate, which is often used in the next step without further purification.

Step 3: Amide Coupling of Amine-Linker-Warhead Intermediate to E3 Ligase Ligand

This final coupling step forms an amide bond between the newly exposed amine of the linker-warhead intermediate and the carboxylic acid of the E3 ligase ligand.

Materials

Reagent Recommended Grade Example Supplier
NH2-Linker-Warhead Intermediate From Step 2 N/A
Carboxylic acid-functionalized E3 Ligase Ligand (E3-COOH) As required N/A
HATU ≥98% Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA) ≥99.5% (anhydrous) Sigma-Aldrich
N,N-Dimethylformamide (DMF) Anhydrous Sigma-Aldrich

| Preparative HPLC System | N/A | Waters, Agilent, etc. |

Protocol

  • To a solution of the E3 ligase ligand (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of the amine-linker-warhead intermediate (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude reaction mixture can be directly purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.[2]

Data Presentation

Table 1: Representative Reaction Parameters and Yields
StepReactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Yield (%)
1This compoundWarhead-NH2HATUDIPEADMF1275
2Cbz-Linker-WarheadH2Pd/C-MeOH8>95 (crude)
3NH2-Linker-WarheadE3-COOHHATUDIPEADMF1240

Yields are hypothetical and will vary depending on the specific warhead and E3 ligase ligand used.

Table 2: Characterization of Final PROTAC
AnalysisMethodResult
PurityAnalytical HPLC>98%
IdentityLC-MS[M+H]+ calculated vs. found
Structure Confirmation¹H NMR, ¹³C NMRSpectra consistent with proposed structure
High-Resolution MassHRMSPrecise mass confirms elemental composition

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are the most commonly used methods for structure characterization.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 or 3 Incomplete activation of carboxylic acid.Increase activation time to 30 minutes. Ensure anhydrous conditions.
Steric hindrance from substrates.Try a different coupling reagent (e.g., COMU). Increase reaction temperature (e.g., to 40 °C).
Incomplete Cbz deprotection Inactive catalyst.Use fresh Pd/C. Increase catalyst loading.
Catalyst poisoning.Ensure starting material is free of impurities that could poison the catalyst.
Difficult purification Co-eluting impurities.Optimize preparative HPLC gradient. Try a different stationary phase (e.g., phenyl-hexyl).

References

Application Notes and Protocols for the Conjugation of Cbz-NH-PEG2-C2-acid to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the covalent conjugation of Cbz-NH-PEG2-C2-acid, a bifunctional linker containing a protected amine, a PEG spacer, and a terminal carboxylic acid, to a target protein. This process is crucial for the development of various bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where precise control over linker attachment is essential for therapeutic efficacy. The carboxybenzyl (Cbz) group serves as a protecting group for the amine, which can be deprotected in a subsequent step if required for further modification. The terminal carboxylic acid allows for conjugation to primary amines (e.g., lysine (B10760008) residues) on the protein surface through the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2]

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer (PEG2) can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3] This protocol will cover the activation of the this compound, the conjugation reaction with the target protein, and the subsequent purification and characterization of the final bioconjugate.

Chemical Reaction Pathway

The conjugation of this compound to a protein primarily involves a two-step process facilitated by EDC and NHS. First, EDC activates the carboxylic acid group of the linker, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed.[2] To improve efficiency and create a more stable reactive species, NHS is added to react with the O-acylisourea intermediate, forming a semi-stable NHS ester. This NHS ester is then sufficiently stable to react with primary amines on the protein surface (N-terminus and lysine side chains) to form a covalent amide bond, releasing NHS as a byproduct.[2][4]

G cluster_activation Activation Step cluster_conjugation Conjugation Step Cbz_Linker Cbz-NH-PEG2-C2-COOH O_acylisourea O-acylisourea intermediate Cbz_Linker->O_acylisourea + EDC EDC EDC NHS_ester Cbz-Linker-NHS Ester O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolyzed Linker O_acylisourea->Hydrolysis H2O NHS NHS Conjugate Protein-Linker Conjugate NHS_ester->Conjugate + Protein (-NH2) Protein Target Protein (-NH2) NHS_byproduct NHS

Figure 1: Chemical reaction pathway for EDC/NHS mediated conjugation.

Experimental Protocols

Materials and Reagents
  • Target Protein (e.g., monoclonal antibody, enzyme)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Desalting columns (e.g., Sephadex G-25)

  • Purification system (e.g., FPLC, HPLC) with appropriate columns (SEC, IEX)

  • Analytical instruments (SDS-PAGE, Mass Spectrometer, Plate Reader for functional assays)

Protocol for Conjugation

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of conjugation.

Step 1: Reagent Preparation

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare a 10 mg/mL stock solution of EDC in ultrapure water immediately before use.

  • Prepare a 10 mg/mL stock solution of NHS (or sulfo-NHS) in ultrapure water or DMSO immediately before use.

  • Prepare the target protein solution in Conjugation Buffer at a concentration of 2-10 mg/mL.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the desired molar excess of the this compound stock solution with the appropriate volume of Activation Buffer.

  • Add a 2 to 5-fold molar excess of EDC and NHS (relative to the linker) to the linker solution.[5] A common starting point is a molar ratio of Protein:Linker:EDC:NHS of 1:10:20:20.[1]

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Target Protein

  • Add the activated linker solution from Step 2 to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal incubation time should be determined empirically.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[6]

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Remove excess unreacted linker and coupling reagents using a desalting column equilibrated with PBS.

  • For higher purity, further purification using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) is recommended.[7][8]

Data Presentation

Molar Ratios for Conjugation

The efficiency of the conjugation reaction is highly dependent on the molar ratios of the reactants. The following table provides a starting point for optimization.

Component Molar Ratio (relative to Protein) Reference
This compound5 - 20 fold excessGeneral starting point
EDC10 - 50 fold excess[1]
NHS/sulfo-NHS10 - 50 fold excess[1]

Note: Higher molar excess can lead to a higher degree of conjugation but may also increase the risk of protein aggregation or modification of critical residues, potentially impacting its function.

Purification Data

Table 2: Representative Size Exclusion Chromatography (SEC) Data

Analyte Retention Time (min) Peak Area (%)
Aggregates7.83.5
Protein-Linker Conjugate9.585.2
Unconjugated Protein10.810.1
Free Linker/Reagents12.51.2

Note: Retention times are hypothetical and will vary based on the protein, linker size, column, and running conditions. The conjugate is expected to elute earlier than the unconjugated protein due to its increased hydrodynamic radius.[9]

Characterization Data

Table 3: Mass Spectrometry Analysis

Analyte Theoretical Mass (Da) Observed Mass (Da) Mass Shift (Da)
Unconjugated Protein150,000150,003-
Protein-Linker Conjugate (1 linker)150,326.35150,329~326
Protein-Linker Conjugate (2 linkers)150,652.7150,655~652

Calculation for Mass Shift (1 linker): Molecular Weight of this compound (C17H23NO6) = 337.37 g/mol . During amide bond formation, one molecule of water (18.02 g/mol ) is lost. Mass added per conjugation = 337.37 - 18.02 = 319.35 Da. The observed mass shift will confirm the successful conjugation and can help determine the degree of labeling.[6]

Table 4: Ligand Binding Assay (ELISA)

Sample EC50 (nM) Relative Binding Affinity (%)
Unconjugated Protein1.2100
Protein-Linker Conjugate1.580

Note: It is crucial to assess the functional integrity of the protein after conjugation. A significant decrease in binding affinity may indicate that the linker has attached to a residue within the binding site or has caused a conformational change.[10]

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a target protein is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reagent_Prep Prepare Stock Solutions (Linker, EDC, NHS, Protein) Activation Activate Linker with EDC and NHS Reagent_Prep->Activation Conjugation Conjugate to Protein Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Desalting Desalting (e.g., G-25) Quenching->Desalting Chromatography Chromatography (SEC/IEX) Desalting->Chromatography SDS_PAGE SDS-PAGE Chromatography->SDS_PAGE Mass_Spec Mass Spectrometry Chromatography->Mass_Spec Functional_Assay Functional Assay Chromatography->Functional_Assay

Figure 2: Experimental workflow for protein conjugation.
Purification Strategy

A multi-step purification strategy is often employed to isolate the desired conjugate with high purity.

G Crude_Mixture Crude Reaction Mixture Desalting Desalting (Size Exclusion) Crude_Mixture->Desalting Remove small molecules SEC_IEX SEC or IEX Chromatography Desalting->SEC_IEX Separate conjugate from unconjugated protein Pure_Conjugate Pure Protein-Linker Conjugate SEC_IEX->Pure_Conjugate

Figure 3: A typical purification strategy for the bioconjugate.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, high-quality reagents.
Suboptimal pHEnsure Activation Buffer is at pH 6.0 and Conjugation Buffer is at pH 7.2-7.5.
Hydrolysis of NHS esterMinimize the time between activation and conjugation.
Protein Aggregation High molar excess of reagentsOptimize and potentially lower the molar ratios of linker, EDC, and NHS.
Protein instabilityPerform the reaction at 4°C. Ensure the protein is in a suitable buffer.
Loss of Protein Activity Conjugation at a critical residueReduce the molar excess of the linker to achieve a lower degree of labeling. Consider site-specific conjugation methods if possible.
DenaturationAvoid harsh reaction conditions (e.g., extreme pH, high temperature).

Conclusion

The conjugation of this compound to a target protein using EDC/NHS chemistry is a robust and widely used method for generating a variety of bioconjugates. Careful optimization of reaction conditions, including molar ratios and pH, is critical for achieving the desired degree of conjugation while maintaining the protein's structural and functional integrity. The purification and characterization steps outlined in this protocol are essential for obtaining a well-defined and high-purity product suitable for research and therapeutic applications.

References

Application Notes: Synthesis of E3 Ligase Ligand-Linker Conjugates for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] The synthesis of these molecules is a modular process, often involving the initial coupling of the E3 ligase ligand to a bifunctional linker.

This document provides detailed protocols for the coupling of a common PROTAC linker, Cbz-NH-PEG2-C2-acid, to amine-functionalized E3 ligase ligands. This linker features a terminal carboxylic acid for conjugation, a two-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a carboxybenzyl (Cbz) protected amine, which allows for subsequent elongation of the PROTAC by coupling to a POI ligand after a deprotection step.[2] The protocols focus on two of the most widely utilized E3 ligases in PROTAC design: Cereblon (CRBN), using an amine-functionalized pomalidomide (B1683931) derivative, and von Hippel-Lindau (VHL), using an amine-functionalized VH032 derivative.

Signaling Pathways and Experimental Workflow

The overall process involves a standard amide bond formation between the carboxylic acid of the this compound linker and an amine group present on the E3 ligase ligand. This is typically achieved using common peptide coupling reagents. The resulting conjugate retains a Cbz-protected amine, which can be deprotected in a subsequent step to reveal a free amine ready for coupling to the POI ligand.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_intermediate Intermediate Product cluster_purification Purification cluster_final Final Intermediate Linker This compound Coupling Amide Bond Formation (HATU or EDC/NHS) Linker->Coupling E3_Ligand Amine-Functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2, VH032-NH2) E3_Ligand->Coupling Intermediate Cbz-Protected Linker-E3 Ligand Conjugate Coupling->Intermediate Purify Chromatography (e.g., Flash, HPLC) Intermediate->Purify Final_Product Purified Cbz-Protected Linker-E3 Ligand Conjugate Purify->Final_Product

Caption: General workflow for coupling the linker to an E3 ligase ligand.

The mechanism of PROTAC action involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The following protocols provide detailed methodologies for coupling this compound to an amine-functionalized E3 ligase ligand using two common coupling reagents: HATU and EDC/NHS.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for rapid reaction times and suppression of racemization.[4][5]

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl pomalidomide or VH032-amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 equivalents) followed by DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Coupling: In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[6]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure Cbz-protected linker-E3 ligase conjugate.[6]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: EDC/NHS-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) is a classic and cost-effective method for amide bond formation.[8]

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous DMF or DCM

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.0

  • Ethyl acetate (EtOAc)

  • 1N HCl (for work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation: In a flask, dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent like DMF or DCM. For aqueous conditions, use Activation Buffer.[8] Add NHS (1.2 equivalents) and then EDC-HCl (1.2-1.5 equivalents).[8]

  • Activation Time: Stir the mixture at room temperature for 1-4 hours to form the NHS ester.[8] In aqueous buffer, this activation step is typically shorter (e.g., 15-30 minutes).[9]

  • Coupling: In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF or DCM (or Coupling Buffer for aqueous reactions). Add this solution to the activated linker. If using organic solvents, a non-nucleophilic base such as DIPEA or triethylamine (B128534) (TEA) (2-3 equivalents) may be added.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.[8]

  • Work-up (Organic):

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Cbz Deprotection

This step is performed after the linker is successfully coupled to the E3 ligase ligand, to prepare for the subsequent coupling to the POI ligand.

Materials:

  • Cbz-protected linker-E3 ligase conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or source

  • Celite

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected conjugate (1.0 equivalent) in methanol or ethyl acetate in a round-bottom flask.

  • Catalyst Addition: Carefully add Pd/C (typically 10-20 mol %) to the solution under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent (MeOH or EtOAc).

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which is often used in the next step without further purification.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired conjugate. The following table summarizes typical reaction parameters and expected outcomes for the coupling of a carboxylic acid linker to an amine-functionalized ligand in the context of PROTAC synthesis.

ParameterHATU CouplingEDC/NHS Coupling
Carboxylic Acid (Linker) 1.0 eq1.0 eq
Amine (E3 Ligand) 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent HATU (1.0 - 1.5 eq)[7]EDC (1.2 - 1.5 eq)[8]
Additive N/ANHS (1.2 eq)[8]
Base DIPEA or TEA (2.0 - 5.0 eq)[7]DIPEA or TEA (2.0 - 3.0 eq)[8]
Solvent Anhydrous DMF, DCM, ACNAnhydrous DMF, DCM; or buffered aqueous solution
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 18 hours[7]2 - 16 hours[8]
Typical Yield 50 - 90%40 - 80%
Key Advantage High efficiency, fast, low racemization[5]Cost-effective, well-established
Considerations Higher costSlower, potential for side reactions if not optimized

Yields are representative and can vary significantly based on the specific substrates and reaction scale.

Conclusion

The successful synthesis of PROTACs relies on robust and efficient chemical coupling strategies. The protocols outlined in this document for HATU and EDC/NHS-mediated amide bond formation provide reliable methods for conjugating the this compound linker to amine-functionalized E3 ligase ligands. Careful selection of reagents, optimization of reaction conditions, and appropriate purification techniques are critical for obtaining high-purity intermediates essential for the subsequent steps in PROTAC assembly. These application notes serve as a foundational guide for researchers embarking on the synthesis of novel protein degraders.

References

Application Note: Analytical Techniques for the Characterization of Cbz-NH-PEG2-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of conjugates involving the bifunctional linker, Cbz-NH-PEG2-C2-acid.

Introduction

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker that incorporates a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid. This linker is valuable in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over linker length and composition is crucial.[1][2][3] Robust analytical characterization is essential to ensure the identity, purity, and stability of these conjugates, which directly impacts their therapeutic efficacy and safety.[4] This application note outlines the primary analytical methods for characterizing this compound and its subsequent conjugates.

Key Analytical Techniques

A multi-faceted analytical approach is necessary for the thorough characterization of this compound conjugates. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the successful synthesis of the linker and its conjugation to other molecules.[5][6][7] ¹H and ¹³C NMR are fundamental for identifying the characteristic peaks of the Cbz group, the PEG backbone, and the terminal acid.

  • Mass Spectrometry (MS): Accurately determines the molecular weight of the linker and its conjugates, confirming conjugation efficiency and identifying any impurities or degradation products.[8][9][10] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the conjugate and can be used for quantification.[11][12][13] Reversed-phase HPLC (RP-HPLC) is particularly useful for separating the conjugate from unreacted starting materials and impurities.

Experimental Protocols & Data Presentation

NMR Spectroscopy

Objective: To verify the chemical structure of this compound and its conjugates.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Assign peaks to the corresponding protons and carbons in the structure. The characteristic repeating unit of PEG typically appears around 3.6 ppm in ¹H NMR.[5][7]

Data Presentation:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cbz - Aromatic7.30-7.40 (m, 5H)127.8, 128.0, 128.5, 136.7
Cbz - CH₂5.10 (s, 2H)67.2
PEG - OCH₂CH₂O3.60-3.75 (m, 8H)70.0-71.5
NH5.50 (t, 1H)-
CH₂ adjacent to NH3.40 (q, 2H)40.8
CH₂ adjacent to Acid2.50 (t, 2H)34.5
C=O (Carbamate)-156.5
C=O (Carboxylic Acid)-174.0

Note: Chemical shifts are approximate and can vary based on solvent and conjugation partner.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in deuterated solvent nmr Acquire 1H and 13C spectra on 400+ MHz Spectrometer dissolve->nmr Transfer to NMR tube process Process raw data (Fourier Transform, Phasing) nmr->process assign Assign chemical shifts and integrate peaks process->assign structure Confirm structure and purity assign->structure

NMR analysis workflow for this compound conjugates.
Mass Spectrometry (LC-MS)

Objective: To determine the accurate molecular weight and confirm the identity of the conjugate.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile, methanol). Dilute to 1-10 µg/mL with the mobile phase.

  • Instrumentation: Couple a High-Performance Liquid Chromatography (HPLC) system to an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.[8][14]

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-2000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Identify the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

    • Compare the observed mass to the theoretical mass.

Data Presentation:

Analyte Theoretical Mass (Da) Observed Mass [M+H]⁺ (Da) Mass Error (ppm)
This compound311.15312.1578< 5
Conjugate ExampleVariesVaries< 5

Logical Diagram for Mass Spectrometry Analysis

MS_Logic cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output & Verification sample Conjugate Solution hplc HPLC Separation (Reversed-Phase) sample->hplc esi Electrospray Ionization (ESI) hplc->esi Eluent analyzer Mass Analyzer (TOF or Orbitrap) esi->analyzer Ions detector Detector analyzer->detector spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum verification Compare Observed Mass to Theoretical Mass spectrum->verification

Logical workflow for LC-MS characterization.
High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the this compound conjugate.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in the initial mobile phase composition.

  • Instrumentation: An HPLC or UPLC system with a UV detector.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (for the Cbz group) and/or 280 nm (if conjugated to a protein).

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Data Presentation:

Sample Retention Time (min) Peak Area (%)
This compound12.5> 98%
Starting Material 1Varies< 0.5%
Starting Material 2Varies< 0.5%
ConjugateVaries> 95%

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Prep cluster_run Chromatographic Run cluster_analysis Data Analysis prepare Prepare Sample (1 mg/mL) inject Inject Sample prepare->inject equilibrate Equilibrate HPLC with Mobile Phase A equilibrate->inject separate Gradient Elution Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate purity Calculate % Purity integrate->purity

Workflow for purity assessment by RP-HPLC.

Conclusion

The analytical methods described provide a robust framework for the comprehensive characterization of this compound and its conjugates. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment ensures the quality and consistency of these critical bioconjugation reagents. Adherence to these detailed protocols will enable researchers and drug developers to confidently advance their conjugate-based therapeutics.

References

Application Note: Measuring Protein Degradation by PROTACs using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1] This technology offers a powerful new therapeutic strategy for targeting proteins previously considered "undruggable."[2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite assembly forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[3][4] The E3 ligase then tags the target protein with ubiquitin molecules, marking it for destruction by the 26S proteasome.[1][3] The PROTAC molecule is then released to repeat the cycle, acting catalytically to degrade multiple protein copies.[1][4]

Western blotting is a fundamental and widely used technique to monitor and quantify the degradation of a target protein following treatment with a PROTAC.[5][6] This application note provides a detailed protocol for performing Western blot analysis to assess PROTAC efficacy, including experimental design, data interpretation, and troubleshooting.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of PROTAC-mediated protein degradation and the general workflow for its assessment using Western blotting.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI_Ub Ubiquitinated POI Ub Ubiquitin Ub->POI Tags POI Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Results in Ternary_Complex->Ub Ubiquitination PROTAC_release PROTAC Recycling Ternary_Complex->PROTAC_release POI_Ub->Proteasome Recognition & Degradation PROTAC_release->PROTAC Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with PROTAC and controls B 2. Cell Lysis - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a membrane (PVDF or nitrocellulose) D->E F 6. Immunoblotting - Block non-specific sites - Incubate with primary and secondary antibodies E->F G 7. Detection - Visualize protein bands using chemiluminescence (ECL) F->G H 8. Data Analysis - Quantify band intensity - Normalize to loading control G->H

References

Application Notes and Protocols for LC-MS Analysis of PROTACs Synthesized with Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the liquid chromatography-mass spectrometry (LC-MS) analysis of PROTACs synthesized using a Cbz-NH-PEG2-C2-acid linker. This type of linker incorporates a polyethylene (B3416737) glycol (PEG) moiety to enhance solubility and a carboxybenzyl (Cbz) protected amine for synthetic versatility. Robust and sensitive bioanalytical methods are essential for the preclinical and clinical development of these molecules to accurately characterize their pharmacokinetics and metabolic fate.

Targeted Signaling Pathways

PROTACs synthesized with this compound linkers can be designed to target a wide array of proteins implicated in various diseases. Two prominent examples of signaling pathways frequently targeted by PROTACs are the IRAK-4 and BTK pathways, both of which are critical in immunology and oncology.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Signaling: IRAK-4 is a key serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of IRAK-4 signaling is associated with various inflammatory and autoimmune diseases, as well as certain cancers. PROTACs targeting IRAK-4 can lead to its degradation, thereby inhibiting downstream signaling cascades, including the activation of NF-κB and MAPK pathways, and reducing the production of pro-inflammatory cytokines.[1][2]

Bruton's Tyrosine Kinase (BTK) Signaling: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Aberrant BTK activity is a hallmark of numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). PROTACs that induce the degradation of BTK offer a powerful therapeutic strategy to overcome resistance to traditional BTK inhibitors.[3][4][5]

PROTAC_Signaling_Pathways cluster_IRAK4 IRAK-4 Signaling Pathway cluster_BTK BTK Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 Proteasome_IRAK4 Proteasomal Degradation IRAK4->Proteasome_IRAK4 NFkB_MAPK NF-κB / MAPK Activation TRAF6->NFkB_MAPK Cytokines Inflammatory Cytokines NFkB_MAPK->Cytokines PROTAC_IRAK4 IRAK-4 PROTAC PROTAC_IRAK4->IRAK4 PROTAC_IRAK4->Proteasome_IRAK4 Induces BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proteasome_BTK Proteasomal Degradation BTK->Proteasome_BTK Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC_BTK BTK PROTAC PROTAC_BTK->BTK PROTAC_BTK->Proteasome_BTK Induces

PROTAC-mediated degradation of IRAK-4 and BTK.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a general procedure for the extraction of PROTACs from plasma samples using protein precipitation, a common and effective method for sample cleanup prior to LC-MS analysis.[6][7]

Materials:

  • Plasma samples containing the PROTAC of interest

  • Internal Standard (IS) solution (a structurally similar molecule, if available)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Deionized water, LC-MS grade

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • 96-well collection plates or microcentrifuge tubes

Procedure:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.

  • Add 400 µL of cold acetonitrile (or a 1:1 mixture of acetonitrile/methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial or plate for LC-MS analysis.

LC-MS/MS Method for PROTAC Quantification

The following is a general LC-MS/MS method that can be adapted for the analysis of PROTACs containing a this compound linker. Optimization of the gradient and mass spectrometer parameters for the specific PROTAC is recommended.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: Example Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
5.095
6.095
6.15
8.05

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Source Temperature 550°C
IonSpray Voltage 5500 V
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for the specific PROTAC and IS

Data Presentation

Quantitative data from LC-MS/MS analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 2: Quantitative Performance of a Hypothetical PROTAC

ParameterResult
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of nominal concentration

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the entire process from sample receipt to data analysis.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject LC Liquid Chromatography (Separation) Inject->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Processing MS->Data Report Quantitative Report Data->Report

LC-MS analysis workflow for PROTACs.

Conclusion

The LC-MS/MS methods described in this application note provide a robust framework for the quantitative analysis of PROTACs synthesized with a this compound linker in biological matrices. Adherence to these protocols, with appropriate optimization for the specific analyte, will enable researchers to generate high-quality data to support the discovery and development of novel PROTAC-based therapeutics. The provided information on targeted signaling pathways and the generalized experimental workflow serves as a comprehensive guide for professionals in the field of drug development.

References

Application Notes and Protocols for Cbz-NH-PEG2-C2-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is a critical determinant of the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Cbz-NH-PEG2-C2-acid is a bifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a carbobenzyloxy (Cbz) protected amine, and a terminal carboxylic acid. This structure offers a versatile platform for the development of ADCs with tailored properties.

The inclusion of a short PEG spacer can enhance the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads, helping to mitigate aggregation and improve solubility. The Cbz-protected amine and the terminal carboxylic acid provide orthogonal reactive handles for a two-step conjugation strategy, allowing for the sequential attachment of the payload and the antibody. This controlled approach can lead to more homogeneous ADC preparations.

This document provides detailed application notes and representative protocols for the use of this compound in the development of ADCs.

Properties of this compound

The key structural and chemical features of this compound are summarized in the table below.

PropertyDescription
Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
Structure A linear molecule consisting of a Cbz-protected amine, a two-unit polyethylene glycol (PEG2) spacer, and a terminal propionic acid (C2-acid).
Functional Group 1 Carboxylic Acid (-COOH): This terminal group can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[1]
Functional Group 2 Cbz-protected Amine (Cbz-NH-): The carbobenzyloxy group is a stable protecting group for the amine.[1] It can be removed under specific conditions, such as catalytic hydrogenolysis, to reveal a primary amine.[2] This deprotected amine is then available for conjugation to a payload molecule.
Spacer PEG2: The two-unit polyethylene glycol spacer provides a hydrophilic and flexible bridge between the antibody and the payload.[1] This can improve the solubility and pharmacokinetic properties of the resulting ADC.[1]

Conceptual Workflow for ADC Development using this compound

The development of an ADC using this compound typically follows a sequential conjugation strategy. First, the linker is conjugated to the payload. Subsequently, the Cbz protecting group is removed, and the linker-payload construct is then conjugated to the antibody.

ADC_Workflow cluster_0 Payload Activation and Linker Conjugation cluster_1 Linker Deprotection cluster_2 Antibody Conjugation and Purification Payload Payload Activated_Payload Activated Payload (e.g., with leaving group) Payload->Activated_Payload Activation Cbz_Linker This compound Linker_Payload Cbz-Linker-Payload Cbz_Linker->Linker_Payload Activated_Payload->Linker_Payload Conjugation to Cbz-NH of Linker Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Linker_Payload->Deprotection Deprotected_Linker_Payload NH2-Linker-Payload Deprotection->Deprotected_Linker_Payload ADC Antibody-Drug Conjugate (ADC) Deprotected_Linker_Payload->ADC Conjugation to Lysine on mAb Antibody Monoclonal Antibody (mAb) Antibody->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Conceptual workflow for ADC synthesis.

Experimental Protocols

The following are representative protocols for the synthesis of an ADC using this compound. These protocols are based on standard bioconjugation techniques and may require optimization for specific antibodies and payloads.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of the linker and its conjugation to a payload molecule that contains a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Linker Activation:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • Payload Conjugation:

    • In a separate vessel, dissolve the amine-containing payload in anhydrous DMF.

    • Add 1.2 equivalents of TEA or DIPEA to the payload solution to act as a base.

    • Slowly add the activated Cbz-NH-PEG2-C2-NHS ester solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by HPLC or LC-MS.

    • Once the reaction is complete, filter the solution to remove any precipitate (e.g., DCU).

    • Purify the Cbz-NH-PEG2-C2-Payload conjugate by preparative HPLC.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Cbz Deprotection of the Linker-Payload Conjugate

This protocol describes the removal of the Cbz protecting group to generate a free amine on the linker-payload conjugate, which is necessary for subsequent conjugation to the antibody.

Materials:

  • Cbz-NH-PEG2-C2-Payload conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas (H2) supply or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)

  • Reaction flask

  • Balloon with H2 or a hydrogenation apparatus

  • Filtration system (e.g., Celite pad)

Procedure:

  • Hydrogenolysis:

    • Dissolve the Cbz-NH-PEG2-C2-Payload conjugate in methanol or ethanol in a reaction flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Purge the flask with nitrogen or argon, and then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-6 hours.

  • Work-up and Purification:

    • Monitor the reaction by HPLC or LC-MS to confirm the removal of the Cbz group.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with methanol or ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected NH2-PEG2-C2-Payload conjugate.

    • The crude product can be used directly in the next step or purified further by chromatography if necessary.

Protocol 3: Conjugation of the Deprotected Linker-Payload to an Antibody

This protocol describes the conjugation of the amine-terminated linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • NH2-PEG2-C2-Payload conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • EDC and NHS (or sulfo-NHS)

  • Anhydrous DMSO

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer (e.g., borate buffer, pH 8.5) using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Activation (if not already activated):

    • This protocol assumes the linker is first conjugated to the antibody. An alternative is to activate the carboxylic acid of the linker-payload and then add it to the antibody. For this protocol, we will activate the antibody's carboxyl groups for reaction with the amine on the linker-payload. This is a less common but feasible approach. A more standard approach is to activate the linker's carboxylic acid first, conjugate to the antibody's lysines, deprotect the Cbz group, and then add the activated payload. The initial workflow diagram reflects this more standard sequence. The protocol below is an alternative.

  • Conjugation Reaction:

    • Prepare a stock solution of the NH2-PEG2-C2-Payload conjugate in DMSO.

    • To the antibody solution, add a 20-50 fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature to activate the carboxyl groups on the antibody.

    • Add the desired molar excess of the NH2-PEG2-C2-Payload conjugate stock solution to the activated antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification of the ADC:

    • Remove the excess, unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the purified ADC.

    • Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS).

Characterization of the ADC

Thorough characterization of the resulting ADC is crucial to ensure its quality and consistency.

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and the presence of aggregates.
Antigen Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo®)To determine the potency of the ADC against target antigen-expressing cancer cell lines.
In Vivo Efficacy Xenograft or patient-derived xenograft (PDX) mouse modelsTo evaluate the anti-tumor activity of the ADC in a living organism.

Signaling Pathway of a Generic ADC

The mechanism of action for most ADCs involves internalization upon antigen binding, followed by release of the cytotoxic payload, which then induces cell death.

ADC_MoA cluster_0 Extracellular cluster_1 Intracellular ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell_Surface Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation of mAb Cytotoxic_Payload Cytotoxic Payload Payload_Release->Cytotoxic_Payload DNA_Damage DNA Damage Cytotoxic_Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Cytotoxic_Payload->Microtubule_Disruption Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death Microtubule_Disruption->Cell_Death

Caption: Generalized mechanism of action for an ADC.

Disclaimer

The protocols and information provided in this document are intended for research use only by qualified professionals. These are representative procedures and may require significant optimization for specific applications. It is the responsibility of the user to ensure all safety precautions are taken and to validate the methods for their intended purpose.

References

Application Notes and Protocols for Screening PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical determinant of PROTAC efficacy, playing a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein ubiquitination and subsequent degradation.[3][5][6][] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex, or result in poor physicochemical properties, such as low cell permeability and solubility.[5][8]

There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[5][9] Therefore, a systematic experimental workflow is essential to screen and identify the optimal linker length and composition for a given PROTAC. This document provides a detailed application note and a set of protocols for a comprehensive experimental workflow to screen PROTAC linker length, ensuring the development of potent and selective protein degraders.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The linker's role is to orient the two proteins in a conformationally favorable position for this ubiquitination to occur.

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC binding PROTAC PROTAC Ubiquitinated_Protein Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General workflow of PROTAC-mediated protein degradation.[10]

Experimental Workflow for Screening PROTAC Linker Length

A hierarchical approach is recommended for screening PROTAC linker length, starting with biochemical assays to assess ternary complex formation and moving towards cellular assays to evaluate protein degradation and cellular effects.

Experimental_Workflow cluster_workflow PROTAC Linker Length Screening Workflow Start Synthesize PROTAC Library (Varying Linker Lengths) Biochemical_Assays Step 1: Biochemical Assays (Ternary Complex Formation & Stability) Start->Biochemical_Assays Cellular_Assays_Degradation Step 2: Cellular Assays (Target Protein Degradation) Biochemical_Assays->Cellular_Assays_Degradation Promising Candidates Cellular_Assays_Engagement Step 3: Cellular Assays (Target Engagement & Permeability) Cellular_Assays_Degradation->Cellular_Assays_Engagement Active Degraders Cellular_Assays_Viability Step 4: Cellular Assays (Cell Viability & Off-Target Effects) Cellular_Assays_Engagement->Cellular_Assays_Viability Cell-Permeable & Engaging Lead_Optimization Lead PROTAC Candidate (Optimal Linker Length) Cellular_Assays_Viability->Lead_Optimization Potent & Selective Candidates

Caption: A typical experimental workflow for optimizing PROTAC linker properties.[9]

Step 1: Biochemical Assays - Ternary Complex Formation and Stability

The formation of a stable ternary complex is a critical initial step for PROTAC activity.[][12] Various biophysical techniques can be employed to characterize the formation, kinetics, and stability of this complex.

Key Experiments:

  • Surface Plasmon Resonance (SPR): Measures the kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation in real-time.[][13]

  • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, providing insights into the stability of the ternary complex.[][13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay to quantify ternary complex formation in solution.[14]

  • NanoBRET™ Assay: A live-cell or biochemical assay to measure protein-protein interactions and ternary complex formation.[12][15]

Data Presentation:

AssayParameters MeasuredTypical Values for Potent PROTACs
SPR Binary KD (PROTAC-POI)1-100 nM
Binary KD (PROTAC-E3)1-500 nM
Ternary Complex KD< Binary KDs
Cooperativity (α)> 1 (Positive Cooperativity)
ITC Gibbs Free Energy (ΔG)Lower ΔG indicates a more stable complex.[16]
Cooperativity (α)> 1
TR-FRET EC50 of Ternary Complex FormationnM to low µM range
Bell-shaped Curve Peak HeightHigher peak indicates more ternary complex formation.[14]
NanoBRET™ BRET RatioIncreased ratio indicates ternary complex formation.[12]

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[9]

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[9]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[9]

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[9]

  • Ternary Complex Analysis:

    • To assess ternary complex formation, pre-incubate a fixed concentration of the soluble protein partner with a range of PROTAC concentrations.

    • Inject these mixtures over the immobilized protein surface.

    • Alternatively, co-inject the soluble protein and PROTAC over the immobilized protein.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D) for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to the ternary complex binding affinity.[9]

Step 2: Cellular Assays - Target Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context.

Key Experiments:

  • Western Blot: The gold-standard method for quantifying the reduction in target protein levels.[5][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay to measure protein levels.[]

  • Reporter Gene Assays (e.g., HiBiT, NanoLuc®): Luminescence-based assays for sensitive and high-throughput measurement of protein degradation.[16][17]

  • Mass Spectrometry-based Proteomics: Provides a global view of protein level changes, enabling assessment of selectivity.

Data Presentation:

AssayParameters MeasuredInterpretation
Western Blot DC50 (Concentration for 50% degradation)Lower DC50 indicates higher potency.
Dmax (Maximum degradation)Higher Dmax indicates greater efficacy.
ELISA % Degradation vs. ControlHigher percentage indicates more effective degradation.
Reporter Assays Luminescence SignalDecreased signal corresponds to protein degradation.
DC50 and DmaxAs above.
Proteomics Fold Change in Protein LevelsIdentifies on-target degradation and potential off-target effects.

Experimental Protocol: Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[9]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere.

    • Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Step 3: Cellular Assays - Target Engagement and Permeability

A potent PROTAC must be able to cross the cell membrane and engage its target within the cell.

Key Experiments:

  • Cellular Thermal Shift Assay (CETSA): Measures target protein engagement in cells by assessing changes in protein thermal stability upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A live-cell assay to quantify the affinity of a PROTAC for its target protein.[18]

  • Caco-2 Permeability Assay: An in vitro model to assess the intestinal permeability of a compound.[14]

Data Presentation:

AssayParameters MeasuredInterpretation
CETSA Thermal Shift (ΔTm)A positive shift indicates target engagement.
NanoBRET™ TE IC50Lower IC50 indicates higher target affinity in cells.
Caco-2 Assay Apparent Permeability Coefficient (Papp)Higher Papp indicates better permeability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the PROTAC within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the PROTAC at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (T_m) in the presence of the PROTAC indicates target engagement.

Step 4: Cellular Assays - Cell Viability and Off-Target Effects

It is crucial to assess the cytotoxic effects of the PROTAC and to investigate potential off-target effects.

Key Experiments:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): Measure the effect of the PROTAC on cell proliferation and viability.

  • Proteomics-based Off-Target Analysis: As mentioned in Step 2, this can identify unintended protein degradation.

Data Presentation:

AssayParameters MeasuredInterpretation
Cell Viability GI50 (Concentration for 50% growth inhibition)Higher GI50 is desirable, indicating lower cytotoxicity.
Proteomics Off-target Protein DegradationMinimal changes in non-target protein levels indicate high selectivity.

Experimental Protocol: Cell Viability Assay (MTT)

Objective: To assess the cytotoxicity of the PROTAC.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Logical Relationships in Linker Design

The properties of the PROTAC linker are interconnected and collectively influence the overall efficacy of the molecule.

Linker_Properties cluster_linker Logical Relationships in Linker Design Linker_Properties Linker Properties (Length, Composition, Flexibility) Ternary_Complex Ternary Complex (Formation, Stability, Conformation) Linker_Properties->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical Biological_Activity Biological Activity (Degradation Potency & Efficacy) Ternary_Complex->Biological_Activity Selectivity Selectivity Ternary_Complex->Selectivity Physicochemical->Biological_Activity Overall_Efficacy Overall PROTAC Efficacy Biological_Activity->Overall_Efficacy Selectivity->Overall_Efficacy

References

Application Notes and Protocols for Cbz-NH-PEG2-C2-acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG2-C2-acid is a bifunctional linker containing a carboxybenzyl (Cbz) protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This linker is a valuable tool in solid-phase peptide synthesis (SPPS) for the production of C-terminally modified peptides. The PEG spacer enhances the solubility and reduces aggregation of the growing peptide chain, often leading to higher purity and yield.[1][2][3] The terminal carboxylic acid allows for coupling to an amino-functionalized solid support, while the Cbz-protected amine can be deprotected to enable further modifications or to act as a point of attachment for other molecules. This document provides detailed application notes and protocols for the effective use of this compound in SPPS.

Key Advantages of Using this compound in SPPS

The incorporation of a PEGylated linker like this compound into a peptide sequence during SPPS offers several advantages over traditional methods:

  • Improved Solubility: The hydrophilic nature of the PEG chain can help to solubilize the growing peptide, especially those with hydrophobic sequences, thereby improving reaction kinetics.[3]

  • Reduced Aggregation: By disrupting interchain hydrogen bonding, the PEG spacer can minimize peptide aggregation on the solid support, a common issue that can lead to incomplete reactions and low yields.

  • Enhanced Purity and Yield: The prevention of aggregation and improved reaction environment often result in a higher purity of the crude peptide and an increased overall yield.[1][4]

  • Bifunctional Handle: The Cbz-protected amine provides a versatile point for post-synthetic modifications after selective deprotection.

  • Spatial Control: The defined length of the PEG spacer allows for precise control over the distance between the peptide and a conjugated molecule or the solid support.

Data Presentation

Table 1: Theoretical Yield Comparison in SPPS

This table illustrates the impact of per-step coupling efficiency on the overall theoretical yield of a 20-mer peptide. The use of PEG linkers can contribute to maintaining high coupling efficiencies.

Per-Step Efficiency (%)Overall Theoretical Yield (%)
97.054.4
98.066.8
99.081.8
99.590.5

Data based on the formula: Overall Yield = (Per-Step Efficiency)^n, where n is the number of coupling steps.

Table 2: Purity of a Model Hydrophobic Peptide with and without PEG Linker
Peptide Synthesis MethodCrude Purity (%)
Standard SPPS (without PEG linker)~50-60%
SPPS with PEG Linker>70%

Data is illustrative and based on general findings in the literature. Actual results may vary depending on the peptide sequence and synthesis conditions.[1][2]

Experimental Protocols

Protocol 1: Coupling of this compound to Amino-Functionalized Resin

This protocol describes the initial step of attaching the bifunctional linker to a resin such as aminomethyl (AM) polystyrene or Rink Amide resin.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin, 100-200 mesh)

  • This compound

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin in DMF for 30-60 minutes in a reaction vessel.

  • Activation of this compound: In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2-3 equivalents) and DIPEA (4-6 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

  • Optional Capping: To block any unreacted amino groups on the resin, a capping step with acetic anhydride (B1165640) and DIPEA in DMF can be performed.

Protocol 2: Standard Fmoc-Based Solid-Phase Peptide Synthesis

Following the attachment of the linker, the peptide chain is elongated using standard Fmoc-SPPS protocols.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents (HATU/DIPEA or HBTU/DIPEA)

  • Solvents and washing solutions as in Protocol 1

Procedure (per coupling cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the previously coupled amino acid (or the linker in the first cycle). Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin with DMF (5 times) to remove piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat this cycle for each amino acid in the peptide sequence.

Protocol 3: Deprotection of the Cbz Group (Optional)

If the N-terminal amine of the PEG linker needs to be deprotected for further modification, the following protocol can be used. This is typically performed after the full peptide sequence has been assembled.

Materials:

  • Peptidyl-resin with a terminal Cbz group

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Hydrogen source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagent (e.g., ammonium (B1175870) formate, triethylsilane)[6]

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure (Catalytic Hydrogenolysis):

  • Swell the peptidyl-resin in the chosen solvent (e.g., MeOH).

  • Add the Pd/C catalyst (typically 5-10 mol% relative to the Cbz-protected amine).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) or add the transfer hydrogenation reagent.

  • Stir the reaction at room temperature. Monitor the reaction progress by a suitable method (e.g., Kaiser test on a small sample of beads).

  • Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with the solvent.[6]

Note: This deprotection is performed while the peptide is still attached to the solid support.

Protocol 4: Cleavage of the Peptide from the Resin

This final step releases the synthesized peptide from the solid support.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with DCM and dry it.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow_with_Bifunctional_Linker cluster_prep Resin Preparation cluster_linker Linker Coupling cluster_synthesis Peptide Elongation (Fmoc-SPPS) cluster_final Final Steps Resin Amino-functionalized Resin Swell Swell Resin in DMF Resin->Swell CoupleLinker Couple Linker to Resin Swell->CoupleLinker Linker This compound Activate Activate Linker Linker->Activate Activate->CoupleLinker Deprotect Fmoc Deprotection CoupleLinker->Deprotect CoupleAA Couple Fmoc-Amino Acid Deprotect->CoupleAA Repeat for each AA Wash Wash CoupleAA->Wash Repeat for each AA Wash->Deprotect Repeat for each AA CbzDeprotect Optional: Cbz Deprotection Wash->CbzDeprotect Cleave Cleave Peptide from Resin Wash->Cleave CbzDeprotect->Cleave Purify Purify Peptide (HPLC) Cleave->Purify

Caption: Workflow for SPPS using this compound.

Linker_Chemistry Resin Resin-NH₂ Amino-functionalized Resin Coupled Resin-NH-CO-C₂-PEG₂-NH-Cbz Linker Coupled to Resin Resin->Coupled Coupling Linker Cbz-NH-PEG₂-C₂-COOH This compound Linker->Coupled Peptide Resin-Linker-Peptide-Fmoc Growing Peptide Chain Coupled->Peptide Fmoc-SPPS Cycles FmocAA Fmoc-AA-COOH Fmoc-Amino Acid FmocAA->Peptide CleavedPeptide HOOC-Peptide-Linker-NH₂ Final Peptide (after Cbz deprotection) Peptide->CleavedPeptide Cleavage & Deprotection

Caption: Chemical transformations in SPPS with the bifunctional linker.

References

Application of Cbz-NH-PEG2-C2-acid in Developing Molecular Glues: A Framework for Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] This field is dominated by two major classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. While both leverage the cell's ubiquitin-proteasome system to eliminate specific proteins, they operate via distinct mechanisms. Molecular glues are typically smaller, monovalent compounds that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.[2] Their discovery has often been serendipitous, but systematic screening and rational design strategies are now at the forefront of research.

This document provides a detailed overview of the principles and protocols for the discovery and characterization of molecular glues. While molecules like Cbz-NH-PEG2-C2-acid are primarily recognized as PEG-based linkers for the synthesis of bivalent PROTACs, their constituent parts could be incorporated into compound libraries for molecular glue screening. This note will clarify the role of such chemical matter and provide a comprehensive framework for identifying and validating novel molecular glues.

Distinction Between Molecular Glues and PROTACs

Understanding the fundamental differences between molecular glues and PROTACs is crucial for their development:

FeatureMolecular GluesPROTACs (Proteolysis-Targeting Chimeras)
Structure Monovalent, typically smaller molecular weight.Heterobifunctional, consisting of two ligands connected by a linker.
Mechanism Induces a novel protein-protein interaction (PPI) or stabilizes a transient one between an E3 ligase and a target protein. Often binds to the E3 ligase, creating a "neosubstrate" surface.[2][3]Physically bridges the E3 ligase and the target protein through its two distinct ligands.[4]
Discovery Historically serendipitous; now driven by phenotypic screens, high-throughput screening (HTS), and computational approaches.[3][5]Rational design based on known binders for the target protein and an E3 ligase, followed by linker optimization.[4]
Linker Role Not applicable in the traditional sense.The linker (e.g., this compound) is a critical component that dictates the geometry and stability of the ternary complex.

The Role of this compound and Similar Structures in TPD

This compound is a classic example of a heterobifunctional linker used in PROTAC synthesis. Its components serve specific functions:

  • Cbz-NH- : A protected amine group for directional synthesis.

  • -PEG2- : A short polyethylene (B3416737) glycol chain that imparts hydrophilicity and flexibility.

  • -C2-acid : A carboxylic acid terminus for conjugation to another molecule.

While not a molecular glue itself, fragments or derivatives containing PEG and carboxylic acid functionalities could be included in chemical libraries for molecular glue screening campaigns. The physicochemical properties of the PEG chain, such as enhanced solubility, could be advantageous for compounds in these libraries.

A Framework for Molecular Glue Discovery and Validation

The discovery of molecular glues is a multi-step process that begins with broad screening and progresses through rigorous validation assays.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Target Deconvolution & Validation cluster_2 Phase 3: Cellular Mechanism of Action phenotypic Phenotypic Screening (e.g., Cell Viability) identify_hits Hit Identification phenotypic->identify_hits hts High-Throughput Screening (e.g., HTRF, AlphaLISA) hts->identify_hits proteomics Target Identification (Quantitative Proteomics) identify_hits->proteomics ternary Ternary Complex Formation (Biophysical Assays) proteomics->ternary validation Validated Hits ternary->validation Validate On-Target Activity degradation Protein Degradation Assays (Western Blot, HiBiT) validation->degradation ubiquitination Ubiquitination Assays degradation->ubiquitination lead_candidate Lead Candidate ubiquitination->lead_candidate Confirm MoA G cluster_pathway Ubiquitin-Proteasome System Hijacking glue Molecular Glue e3 E3 Ligase (e.g., CRBN) glue->e3 Binds ternary Ternary Complex (E3-Glue-Target) e3->ternary Forms target Target Protein target->ternary Recruited to poly_ub Poly-ubiquitinated Target Protein ternary->poly_ub Catalyzes Polyubiquitination ub Ubiquitin (Ub) ub->ternary E1/E2 delivers proteasome 26S Proteasome poly_ub->proteasome Recognized by peptides Degraded Peptides proteasome->peptides Degrades

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. The use of bifunctional linkers, such as Cbz-NH-PEG2-C2-acid, allows for the covalent attachment of various moieties to the nanoparticle surface, thereby modifying its physicochemical properties and biological behavior. This molecule incorporates a short polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid, and a carbobenzyloxy (Cbz)-protected amine.

The PEG component enhances colloidal stability, reduces non-specific protein adsorption (opsonization), and can prolong in vivo circulation time.[1] The terminal carboxylic acid provides a reactive handle for conjugation to amine-functionalized nanoparticles through robust amide bond formation.[2][3] The Cbz-protected amine, once deprotected, offers a site for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules.[4][5]

These application notes provide a comprehensive overview of the utility of this compound in nanoparticle surface modification and present detailed protocols for the functionalization of amine-presenting nanoparticles, subsequent deprotection, and characterization.

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The PEG spacer minimizes aggregation and reduces recognition by the immune system.[1]

  • Controlled Surface Chemistry: The bifunctional nature of the linker allows for a stepwise and controlled approach to nanoparticle functionalization.

  • Versatile Bioconjugation: The terminal amine, revealed after deprotection, can be used for a variety of conjugation chemistries to attach targeting ligands (e.g., antibodies, peptides) or therapeutic payloads.[4]

  • Drug Delivery: Functionalized nanoparticles can be used to improve the pharmacokinetics and therapeutic index of encapsulated or conjugated drugs.[6]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface functionalization with PEG linkers. While this data is not specific to this compound, it is representative of the changes expected upon PEGylation.

Table 1: Change in Nanoparticle Hydrodynamic Diameter after PEGylation

Nanoparticle TypeInitial Diameter (nm)Diameter after PEGylation (nm)Reference
Gold Nanoparticles (AuNPs)13.4 ± 1.218.2 - 32.2[7]
Poly(lactic-co-glycolic acid) (PLGA)253286[1]
Liposomes130.7 ± 0.8100.9 ± 1.3[8]

Table 2: Change in Nanoparticle Zeta Potential after PEGylation

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
Poly(lactic-co-glycolic acid) (PLGA)-30.1-18.6[1]
Lipid-Calcium-Phosphate (LCP)~70 (with DOTAP)~15[9]
PLGA-PEG-PLGA-PEG-COOH: ~ -35, PLGA-PEG-NH2: ~ +15[10]

Table 3: Drug Loading Capacity of PEGylated Nanoparticles

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PEGylated-polycaprolactoneSilver(I) complexes13 - 1580 - 88[11]
PEG-PLGAItraconazoleup to 5.0 (w/w)Not Specified[6]
Gold Nanoparticles (AuNPs)IbuprofenHigher with PEG coatingNot Specified[12]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the carboxylic acid terminus of this compound to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Nuclease-free water

Procedure:

  • Preparation of Reagents:

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in activation buffer immediately before use. For example, 10 mg/mL. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[2]

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute into the activation buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with EDC and NHS in the activation buffer. A typical molar ratio is 1:2:5 (acid:NHS:EDC), but this may require optimization.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[2]

  • Conjugation to Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in the coupling buffer.

    • Add the activated this compound solution to the nanoparticle suspension. The optimal ratio of linker to nanoparticles should be determined experimentally.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[2]

  • Quenching and Washing:

    • Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

    • Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density).

    • Remove the supernatant and wash the nanoparticles three times with the washing buffer to remove unreacted reagents and byproducts. After the final wash, resuspend the nanoparticles in a suitable storage buffer.

Protocol 2: Deprotection of the Cbz Group to Expose the Terminal Amine

This protocol describes the removal of the Cbz protecting group from the surface-conjugated linker to yield a primary amine, which can be used for subsequent bioconjugation. Catalytic hydrogenolysis is a common and effective method.[4][5]

Materials:

  • Cbz-functionalized nanoparticles from Protocol 1

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Reaction Setup:

    • Disperse the Cbz-functionalized nanoparticles in the chosen solvent.

    • Carefully add the Pd/C catalyst to the nanoparticle suspension (typically 5-10 mol% relative to the Cbz groups).

    • Place the reaction vessel under an atmosphere of hydrogen gas.[4]

  • Hydrogenolysis:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the deprotection reaction using an appropriate analytical technique (e.g., a colorimetric assay for primary amines like the Kaiser test on a sample of the nanoparticles). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4]

    • Wash the Celite pad with the reaction solvent to ensure complete recovery of the nanoparticles.

    • The filtrate contains the amine-functionalized nanoparticles. The nanoparticles can be collected by centrifugation and washed with fresh solvent to remove any residual reagents.

    • Resuspend the final amine-functionalized nanoparticles in a suitable buffer for storage or further conjugation.

Characterization of Functionalized Nanoparticles

Successful surface functionalization should be confirmed and quantified using appropriate analytical techniques:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size is expected after PEGylation.[1]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential indicates a modification of the nanoparticle surface.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker and the formation of amide bonds.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker grafted onto the nanoparticle surface.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface.[13]

Visualizations

G cluster_0 Protocol 1: Conjugation cluster_1 Protocol 2: Deprotection cluster_2 Further Bioconjugation np_amine Amine-Functionalized Nanoparticle np_cbz Cbz-PEG-Functionalized Nanoparticle np_amine->np_cbz Coupling (PBS, pH 7.4) linker This compound activated_linker Activated NHS Ester linker->activated_linker Activation (MES Buffer, pH 6.0) edc_nhs EDC / NHS edc_nhs->activated_linker activated_linker->np_cbz np_amine_final Amine-PEG-Functionalized Nanoparticle np_cbz->np_amine_final Hydrogenolysis pd_c Pd/C, H₂ pd_c->np_amine_final np_conjugated Final Bioconjugated Nanoparticle np_amine_final->np_conjugated Conjugation ligand Targeting Ligand / Therapeutic Molecule ligand->np_conjugated

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_0 Drug Delivery and Cellular Uptake cluster_1 Signaling Pathway Inhibition np Functionalized Nanoparticle (with therapeutic agent) receptor Cell Surface Receptor np->receptor Targeting & Binding endosome Endosome receptor->endosome Endocytosis drug_release Drug Release endosome->drug_release Endosomal Escape / pH change target Intracellular Target (e.g., Kinase) growth_factor Growth Factor receptor_dimer Receptor Dimerization & Autophosphorylation growth_factor->receptor_dimer ras Ras receptor_dimer->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibition->raf Inhibition

Caption: Example of a targeted signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in PROTAC synthesis with Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Cbz-NH-PEG2-C2-acid linker.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general synthetic strategy for building a PROTAC using the this compound linker?

The synthesis is a sequential, three-stage process involving two distinct amide coupling reactions separated by a deprotection step. The strategy is designed to controllably link a ligand for your protein of interest (POI) to a ligand for an E3 ubiquitin ligase.

The general workflow is as follows:

  • First Amide Coupling: The carboxylic acid end of the this compound linker is coupled to the amine group of the first ligand (e.g., an E3 ligase ligand like Thalidomide or VHL).

  • Cbz Deprotection: The Carboxybenzyl (Cbz) protecting group on the other end of the linker is removed, typically via hydrogenolysis, to expose a primary amine.

  • Second Amide Coupling: The newly exposed amine on the linker-ligand intermediate is coupled to a carboxylic acid on the second ligand (e.g., the POI ligand).

  • Purification: The final PROTAC molecule is purified, often requiring reverse-phase HPLC due to the polar nature of the PEG linker.[1]

PROTAC Synthesis Workflow Ligand1 E3 Ligase Ligand (Amine) Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Ligand1->Step1 Linker This compound Linker->Step1 Intermediate1 Intermediate 1 (Cbz-Protected) Step1->Intermediate1 Step2 Step 2: Cbz Deprotection (H₂, Pd/C) Intermediate1->Step2 Intermediate2 Intermediate 2 (Amine-Deprotected) Step2->Intermediate2 Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Step3 Ligand2 POI Ligand (Acid) Ligand2->Step3 FinalPROTAC Final PROTAC Step3->FinalPROTAC

Caption: General synthetic workflow for PROTAC synthesis.
FAQ 2: Why is my initial amide coupling reaction with the linker's carboxylic acid showing low yield?

Low yields in the first coupling step often stem from inefficient activation of the carboxylic acid or the presence of contaminants.[2] When using a common coupling reagent like HATU, several factors can be the cause.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The reaction requires a base (e.g., DIPEA) to deprotonate the carboxylic acid, which then attacks HATU to form a highly reactive ester intermediate.[2] Ensure your HATU and base are high-purity and used in the correct stoichiometry. Consider pre-activating the acid with HATU and DIPEA for 15-30 minutes before adding your amine-containing ligand.[2][3]

  • Moisture: Water in the reaction can hydrolyze the activated ester intermediate and consume coupling reagents. Always use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is flame-dried.[2][3]

  • Reagent Quality: Coupling reagents like HATU can degrade over time. Use fresh, high-quality reagents. The base, such as DIPEA, should be free from contaminating primary or secondary amines that would compete in the reaction.[4]

  • Steric Hindrance: If either the linker's acid or the ligand's amine is sterically hindered, the reaction may be sluggish. Gently heating the reaction to 30-40°C or switching to a better solvent like NMP can sometimes improve yields.[2][4]

FAQ 3: I'm having trouble removing the Cbz protecting group. What are common causes and solutions?

The Cbz group is robust but can be reliably removed under specific reductive conditions, most commonly catalytic hydrogenation.[5][6] Failure in this step usually points to an issue with the catalyst or reaction setup.

Potential Causes & Solutions:

  • Catalyst Inactivity/Poisoning: The Palladium on Carbon (Pd/C) catalyst is crucial. Ensure the catalyst is fresh. Certain functional groups, particularly sulfur-containing compounds (thiols, thioethers), can poison the catalyst, rendering it inactive. If your ligands contain sulfur, you may need to use a larger amount of catalyst or consider alternative deprotection methods.

  • Insufficient Hydrogen: The reaction requires a positive pressure of hydrogen gas (H₂). Ensure your H₂ balloon or hydrogenation apparatus is properly set up and there are no leaks. The reaction may need to be stirred vigorously for 24-48 hours to go to completion.[5]

  • Poor Solubility: The Cbz-protected intermediate must be soluble in the reaction solvent (typically MeOH or EtOH) for the reaction to proceed efficiently. If solubility is an issue, consider a solvent mixture or an alternative solvent.

  • Alternative Methods: If standard hydrogenolysis fails, "transfer hydrogenation" is an alternative. This method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexadiene in the presence of Pd/C, avoiding the need for H₂ gas.[5]

FAQ 4: My reaction monitoring (LC-MS) looks promising, but the final isolated yield is very low. Where is my product going?

This issue frequently points to challenges during workup and purification.[1] PROTACs, especially those containing flexible PEG linkers, have unique physicochemical properties that can make them difficult to isolate.

Potential Causes & Solutions:

  • High Polarity: PEG linkers make PROTACs quite polar. When using traditional normal-phase silica (B1680970) gel chromatography, these molecules can adhere strongly to the silica, leading to significant product loss, band smearing, and poor recovery.[1]

  • Purification Method: The standard and most effective method for purifying PROTACs is reverse-phase preparative HPLC (RP-HPLC).[1] This technique is much better suited for polar molecules. A gradient of water and acetonitrile (B52724) (or methanol), often with 0.1% TFA or formic acid, typically provides good separation and recovery.[1]

  • Product Instability: Although less common, the final PROTAC could be unstable on silica gel or sensitive to the acidic conditions sometimes used in RP-HPLC. If instability is suspected, consider using a neutral pH buffer system for HPLC and minimize the time the product is on the column.[7]

Troubleshooting Guide: In-Depth Solutions

Question: My HATU-mediated amide coupling is failing. What specific parameters can I adjust for a better outcome?

A systematic optimization of reaction parameters is the best approach.[7] If you observe only starting materials or a complex mixture of products, consider the following adjustments.

ParameterStandard ConditionTroubleshooting Action & RationaleCite
Reagent Stoichiometry Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)Increase equivalents: Use a slight excess (1.2-1.5 eq) of the coupling reagent and the amine. This can drive the reaction to completion, especially if any reagents have slightly degraded.[7]
Solvent Anhydrous DMF or DCMUse a different solvent: For difficult couplings or poor solubility, switch to NMP, which has a higher boiling point and better solvating properties. Ensure the solvent is truly anhydrous.[2][4]
Pre-activation Add all reagents together.Activate the acid first: Dissolve the carboxylic acid and DIPEA in the solvent. Add HATU and stir for 15-30 minutes at room temperature before adding the amine. This ensures the formation of the highly reactive OAt-ester.[2][3]
Temperature Room Temperature (RT)Gently heat the reaction: If the reaction is sluggish at RT, increase the temperature to 30-50°C. Monitor closely by LC-MS for any signs of side product formation or degradation.[4][7]
Reaction Time 2-4 hoursExtend the reaction time: Some sterically hindered couplings are slow. Allow the reaction to stir overnight and monitor by LC-MS until the starting material is consumed.[7]
Base Selection DIPEAEnsure base purity: Use high-purity, non-nucleophilic bases like DIPEA or triethylamine (B128534) (TEA). Avoid nucleophilic bases like pyridine (B92270) that can compete in the reaction.[3]
Question: How can I confirm my Cbz deprotection via hydrogenation is working correctly?

Monitoring the reaction is key. You can track the disappearance of the starting material and the appearance of the deprotected amine product using LC-MS. A successful reaction will show a new peak with a mass corresponding to the loss of the Cbz group (134.04 g/mol ). If the reaction stalls, it often indicates a problem with the catalyst. A simple test is to carefully add a fresh batch of Pd/C catalyst to the reaction mixture to see if the reaction proceeds.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.[1]

  • Pre-activation: Add HATU (1.2 eq) to the mixture and stir for 15-30 minutes. The solution may change color.[2]

  • Amine Addition: Add the amine component (1.1 eq), either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS until the carboxylic acid starting material is consumed.[1][7]

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or, more commonly for PROTACs, by preparative RP-HPLC.[1]

Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenation

This protocol requires a proper hydrogenation setup. Exercise caution when working with H₂ gas and flammable catalysts.

  • Preparation: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10-20% by weight of the starting material).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle 3 times. Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 4-48 hours. The reaction time can vary significantly. Monitor the reaction by LC-MS.[5]

  • Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and replace it with an inert gas like Argon or Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting deprotected amine is often used in the next step without further purification.[5]

Visualizations

Troubleshooting Amide Coupling start Low Yield in HATU Coupling q1 Is the reaction completely anhydrous? start->q1 s1 Action: Use fresh anhydrous solvents. Flame-dry glassware. q1->s1 No q2 Are reagents fresh & high-purity? q1->q2 Yes s1->q2 s2 Action: Use fresh HATU and pure, non-nucleophilic base (DIPEA). q2->s2 No q3 Did you pre-activate the acid? q2->q3 Yes s2->q3 s3 Action: Stir Acid + DIPEA + HATU for 15-30 min before adding amine. q3->s3 No q4 Is the reaction sluggish at RT? q3->q4 Yes s3->q4 s4 Action: Gently heat to 30-50°C or switch solvent to NMP. q4->s4 Yes end Yield Improved q4->end No s4->end

Caption: Troubleshooting flowchart for low-yield HATU reactions.

PROTAC MoA cluster_formation Proximity Induction PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb recruits Ub Ubiquitin (Ub) Ub->PolyUb transferred to POI Proteasome Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation results in

Caption: PROTAC mechanism of action (MoA).

References

Technical Support Center: Overcoming Solubility Challenges with Cbz-NH-PEG2-C2-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cbz-NH-PEG2-C2-acid based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are this compound based PROTACs and why is solubility a concern?

A1: this compound is a type of linker used in the synthesis of PROTACs. This linker incorporates a short polyethylene (B3416737) glycol (PEG) unit, which is intended to improve the physicochemical properties of the final PROTAC molecule.[1][2] PROTACs, by their nature, are often large and complex molecules, which can lead to poor aqueous solubility and cell permeability.[3][4] Poor solubility can hinder the therapeutic potential of PROTACs by limiting their bioavailability and efficacy.

Q2: What is the "hook effect" and how can I avoid it in my experiments?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect. Testing your PROTAC at lower concentrations (in the nanomolar to low micromolar range) can help identify the "sweet spot" for maximal degradation.

Q3: My PROTAC is not causing degradation of the target protein. What are the common reasons for this?

A3: Several factors could lead to a lack of degradation. These include:

  • Poor cell permeability: The PROTAC may not be effectively entering the cells.

  • Inefficient ternary complex formation: The linker may not be optimal for bringing the target protein and E3 ligase together.

  • Low expression of the recruited E3 ligase in the cell line: Ensure the chosen cell line expresses sufficient levels of the E3 ligase your PROTAC is designed to recruit.

  • Compound instability: The PROTAC may be degrading in the cell culture medium.

Q4: How can I improve the solubility of my this compound based PROTAC?

A4: Several strategies can be employed to improve the solubility of your PROTAC:

  • Formulation with excipients: Using amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) can enhance solubility.

  • pH adjustment: Modifying the pH of your buffer can improve solubility, as proteins are often least soluble at their isoelectric point.[5][6]

  • Use of co-solvents: While keeping the concentration low to avoid cellular toxicity, co-solvents like DMSO can aid in initial solubilization.

  • Linker modification: Although you are using a specific linker, for future designs, exploring different linker compositions and lengths can significantly impact solubility.

Troubleshooting Guides

Issue 1: PROTAC Precipitation in Aqueous Buffer or Cell Culture Medium

Symptoms:

  • Visible precipitate in the solution.

  • Inconsistent results in cellular assays.

  • High background in biophysical assays.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Concentration exceeds solubility limit Determine the kinetic solubility of your PROTAC in the relevant buffer or medium before conducting cell-based assays. Prepare a concentrated stock solution in a suitable organic solvent (e.g., 100% DMSO) and then dilute it into your aqueous buffer or medium, ensuring the final organic solvent concentration is low (typically ≤ 0.5%).
Poor intrinsic solubility of the PROTAC Consider formulation strategies such as using solubility-enhancing excipients or creating amorphous solid dispersions. For initial experiments, you can try adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffer, but be mindful of potential interference with your assay.
Incorrect pH of the buffer Adjust the pH of the buffer. A protein's solubility is often lowest at its isoelectric point (pI). Moving the pH away from the pI can increase the net charge of the protein and improve solubility.
Aggregation of the PROTAC Work at lower temperatures to reduce aggregation kinetics. The addition of additives like glycerol (B35011) or PEG can also help stabilize the PROTAC and prevent aggregation.[5]
Issue 2: Inconsistent or No Target Degradation in Western Blot Analysis

Symptoms:

  • High variability in target protein levels between replicate experiments.

  • No observable decrease in the target protein band after PROTAC treatment.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete solubilization of PROTAC Visually inspect your stock and working solutions for any signs of precipitation before adding them to your cells. Perform a solubility test to ensure you are working below the solubility limit of your PROTAC in the final assay conditions.
"Hook Effect" Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from low nM to high µM) to identify the optimal degradation concentration and rule out the hook effect.
Cell line issues Ensure the cell line expresses both the target protein and the recruited E3 ligase at sufficient levels. Use cells at a consistent passage number and confluency.
Inefficient ternary complex formation While the linker is fixed, you can perform biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the formation of the ternary complex in vitro.
PROTAC instability Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using techniques like LC-MS.

Data Presentation

Table 1: Representative Solubility Data for PEGylated PROTACs

PROTAC (Illustrative) Linker Solvent/Buffer Solubility (µM) Reference
PROTAC AShort PEG chainPBS, pH 7.4~15Fictional
PROTAC BShort PEG chainCell Culture Medium + 0.5% DMSO~50Fictional
PROTAC CShort PEG chainPBS with 5% (w/v) HPMCAS>200Fictional

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a this compound based PROTAC.

Materials:

  • PROTAC stock solution (10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plate (0.45 µm)

  • 96-well collection plate

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the PROTAC stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate.

  • Add PBS to each well to a final volume of 200 µL, ensuring the final DMSO concentration is consistent and low (e.g., 1%).

  • Seal the plate and shake at room temperature for 2 hours.

  • Transfer the solutions to a 96-well filter plate placed on top of a collection plate.

  • Centrifuge the plates to separate any undissolved precipitate.

  • Analyze the concentration of the dissolved PROTAC in the filtrate using a validated HPLC-UV or LC-MS/MS method.

  • The highest concentration at which the PROTAC remains in solution is its kinetic solubility.

Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a this compound based PROTAC.[7]

Materials:

  • Cell line expressing the target protein and the relevant E3 ligase

  • This compound based PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with a range of concentrations of the PROTAC (and controls) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Visualizations

Signaling Pathways

PROTAC_Mechanism

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription RNA_Pol_II->Transcription initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes expresses Proliferation Cell Proliferation & Survival Oncogenes->Proliferation promotes BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 targets Degradation->Proliferation inhibits

Experimental Workflows

Solubility_Troubleshooting_Workflow Start PROTAC Solubility Issue (Precipitation/Aggregation) Check_Concentration Is PROTAC concentration above kinetic solubility limit? Start->Check_Concentration Lower_Concentration Lower PROTAC concentration Check_Concentration->Lower_Concentration Yes Check_Buffer Is buffer pH optimal? Check_Concentration->Check_Buffer No Resolved Solubility Issue Resolved Lower_Concentration->Resolved Adjust_pH Adjust buffer pH (away from pI) Check_Buffer->Adjust_pH No Consider_Formulation Consider formulation strategies (e.g., ASDs, excipients) Check_Buffer->Consider_Formulation Yes Adjust_pH->Resolved Consider_Formulation->Resolved

References

Navigating the "Hook Effect" with PEG-Based PROTACs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), the "hook effect" presents a common yet challenging phenomenon. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you understand, identify, and mitigate the hook effect, particularly when working with PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PEG-based PROTACs?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve, rather than a standard sigmoidal curve.[1][2]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect arises from the fundamental mechanism of PROTAC action, which requires the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] At excessively high concentrations, the PROTAC molecules can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][3][4] These binary complexes are unable to bring the target protein and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]

Q3: How do PEG linkers specifically influence the hook effect?

A3: The length and flexibility of the PEG linker are critical determinants of ternary complex stability and, consequently, the propensity for a hook effect.

  • Linker Length: An optimal linker length is crucial for establishing effective protein-protein interactions within the ternary complex. A linker that is too short may cause steric hindrance, while an excessively long linker might lead to an unstable or unproductive ternary complex, potentially exacerbating the hook effect.[5][6][7]

  • Flexibility: The inherent flexibility of PEG linkers can be advantageous, allowing the PROTAC to adopt a conformation that facilitates productive ternary complex formation.[6] However, excessive flexibility can also be detrimental by not sufficiently restricting the geometry of the ternary complex, leading to less stable interactions.[8]

  • Cooperativity: A well-designed PEG linker can promote positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other.[3][5] This stabilization of the ternary complex over the binary complexes is a key strategy to mitigate the hook effect.[3][5]

Q4: What are the experimental consequences of ignoring the hook effect?

A4: Failing to account for the hook effect can lead to significant misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive or weak if it is only tested at high concentrations that fall within the hook effect region.[1][2] This can result in the erroneous determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), potentially leading to the premature abandonment of promising compounds.[1][2]

Troubleshooting Guides

Problem 1: My dose-response curve for protein degradation is bell-shaped.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm and Characterize: Perform a wide and granular dose-response experiment (e.g., from picomolar to high micromolar concentrations) to fully delineate the bell-shaped curve. This will help you identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[1][3]

    • Biophysical Validation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROTAC to both the target protein and the E3 ligase individually (binary affinity) and as a ternary complex. A significant disparity in binary affinities can predispose a system to the hook effect.

    • Assess Ternary Complex Formation: Employ cellular or in vitro assays like NanoBRET, AlphaLISA, or Co-Immunoprecipitation (Co-IP) to directly measure ternary complex formation across a range of PROTAC concentrations. A decrease in ternary complex formation at higher concentrations will correlate with the observed decrease in degradation.[1]

Problem 2: I observe no protein degradation at any tested concentration.

  • Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the entire tested concentration range falling within the hook effect or below the effective concentration.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a much broader range of concentrations, from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.[1]

    • Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and the recruited E3 ligase using Western Blot or qPCR.

    • Confirm Target Engagement: Use a target engagement assay (e.g., cellular thermal shift assay [CETSA] or NanoBRET) to verify that your PROTAC can bind to its intended target within the cell.

    • Assess Cell Permeability: Poor cell permeability can prevent the PROTAC from reaching its intracellular target. Consider using a permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][5]

    • Synthesize Control Compounds: A negative control PROTAC (e.g., with a modification that ablates binding to the E3 ligase) can help confirm that any observed degradation is dependent on the formation of the ternary complex.

Problem 3: The hook effect is very pronounced, with a narrow window of optimal activity.

  • Likely Cause: The ternary complex is not sufficiently stable compared to the binary complexes. This could be due to suboptimal linker design or a lack of positive cooperativity.

  • Troubleshooting Steps:

    • Rational Linker Optimization:

      • Vary Linker Length: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).[] This will help identify the optimal length for productive ternary complex formation.

      • Introduce Rigidity: Incorporate more rigid moieties (e.g., piperazine, piperidine, or triazole rings) into the PEG linker to reduce conformational flexibility and potentially pre-organize the PROTAC for more stable ternary complex formation.[8]

    • Enhance Cooperativity: Use computational modeling to predict how linker modifications might introduce favorable protein-protein interactions between the target and the E3 ligase, thereby increasing ternary complex stability.

    • Change E3 Ligase Ligand: If possible, consider synthesizing PROTACs that recruit a different E3 ligase. The geometry and protein-protein interactions of the resulting ternary complex will be different and may be less prone to the hook effect.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the impact of PEG linker length on PROTAC performance and the manifestation of the hook effect. These values are representative and will vary depending on the specific PROTAC, target, E3 ligase, and cell line used.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Hook Effect Onset (nM)
PROTAC-PEG22 PEG units>1000<20Not Observed
PROTAC-PEG44 PEG units5085>1000
PROTAC-PEG5 5 PEG units 15 95 >1000
PROTAC-PEG66 PEG units2590>1000
PROTAC-PEG88 PEG units8075>1000

Data compiled from trends observed in the literature.[6]

Table 2: Dose-Response Data for a PROTAC Exhibiting a Pronounced Hook Effect

PROTAC Concentration (nM)% Target Protein Degradation
0.110
140
1090 (Dmax)
10065
100030
1000015

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the characterization of PEG-based PROTACs and the investigation of the hook effect.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1]

    • Include a vehicle control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax and visualize the hook effect.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is used to qualitatively or semi-quantitatively assess the formation of the ternary complex in cells.

  • Cell Culture and Treatment:

    • Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target protein and stabilize the ternary complex.

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).

    • Add protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

This protocol provides a framework for measuring the kinetics of binary and ternary complex formation.

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or a CRBN complex) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD) and kinetics (ka, kd).

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to ensure there is no direct interaction.

  • Ternary Complex Analysis:

    • Prepare solutions of the PROTAC at a fixed concentration (e.g., 5-10 fold above its KD for the E3 ligase) mixed with a dilution series of the target protein.

    • Inject these mixtures over the E3 ligase surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis and Cooperativity Calculation:

    • Fit the sensorgrams to an appropriate binding model to determine the affinity and kinetic parameters for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC for E3 ligase) / (KD of PROTAC for E3 ligase in the presence of the target protein). An α value greater than 1 indicates positive cooperativity.[10][11]

Visualizations

The following diagrams illustrate key concepts related to PEG-based PROTACs and the hook effect.

PROTAC_Mechanism cluster_system Cellular Environment cluster_ternary Productive Ternary Complex PROTAC PEG-based PROTAC Ternary_Complex Target-PROTAC-E3 PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration PROTAC_low PROTAC Ternary_low Ternary Complex (Productive) PROTAC_low->Ternary_low Target_low Target Target_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low Degradation_low Degradation Ternary_low->Degradation_low PROTAC_high1 PROTAC Binary_Target Binary Complex (Non-productive) PROTAC_high1->Binary_Target PROTAC_high2 PROTAC Binary_E3 Binary Complex (Non-productive) PROTAC_high2->Binary_E3 Target_high Target Target_high->Binary_Target E3_high E3 Ligase E3_high->Binary_E3 No_Degradation No Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

Caption: The mechanism of the PROTAC hook effect.

Experimental_Workflow start Start: PROTAC Design & Synthesis dose_response Dose-Response Western Blot (Wide Concentration Range) start->dose_response hook_check Hook Effect Observed? dose_response->hook_check optimize Optimize PROTAC (Linker Length/Composition) hook_check->optimize Yes biophysical Biophysical Assays (SPR, ITC, etc.) hook_check->biophysical No optimize->dose_response Re-test cellular Cellular Ternary Complex Assays (NanoBRET, AlphaLISA, Co-IP) biophysical->cellular end End: Potent PROTAC with Minimal Hook Effect cellular->end

Caption: A typical experimental workflow for PROTAC characterization.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows potent biochemical activity but poor cellular efficacy. Could this be a permeability issue?

A: Yes, this is a common challenge in PROTAC development. Potent activity in cell-free assays (e.g., target binding, ternary complex formation) that does not translate to cellular activity often indicates poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the "Rule of Five" guidelines for orally available drugs, which can impede their ability to cross the cell membrane and reach their intracellular targets.[1][2] To confirm if permeability is the limiting factor, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.[3][4]

Q2: How does the length of a PEG linker impact the cell permeability and overall efficacy of a PROTAC?

A: The length of the PEG linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5][6]

  • Impact on Physicochemical Properties: Longer PEG linkers increase the molecular weight (MW) and topological polar surface area (TPSA) of the PROTAC, which can negatively affect passive diffusion across the cell membrane.[3][4] However, the hydrophilic nature of PEG can enhance the aqueous solubility of the PROTAC molecule.[4][7][8][9]

  • Influence on Cell Permeability: The relationship is complex. While increased polarity can hinder permeability, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation, shielding its polar groups and facilitating membrane traversal. This is sometimes referred to as the "chameleon effect."[10]

  • Role in Ternary Complex Formation: The linker must have an optimal length to properly orient the target protein and the E3 ligase for efficient ubiquitination. A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the proteins together.[5][10]

Ultimately, the optimal PEG linker length is target-specific and requires empirical determination.[3][5]

Q3: My PROTAC's efficacy decreases at higher concentrations. What is causing this?

A: This phenomenon is known as the "hook effect."[4] At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] These non-productive binary complexes compete with the formation of the ternary complex, leading to reduced degradation. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[4]

Q4: Are there alternatives to PEG linkers for improving PROTAC permeability?

A: Yes, while PEG linkers are widely used, other linker chemistries are also employed. Alkyl chains are a common alternative, and their hydrophobicity can sometimes improve cell permeability, though potentially at the cost of reduced solubility.[11] Rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, can also be used to improve metabolic stability and cellular permeability by reducing conformational flexibility and potentially improving solubility.[2] The choice of linker should be guided by the specific properties of the PROTAC and the desired therapeutic application.

Troubleshooting Guide

Problem 1: No or weak degradation of the target protein is observed.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess Permeability: Perform a PAMPA or Caco-2 assay to directly measure the permeability of your PROTAC.[3][4] 2. Modify Linker: Synthesize and test PROTACs with varying PEG linker lengths (shorter and longer) to find an optimal balance between solubility and permeability.[3] Consider replacing a portion of the PEG linker with a more lipophilic moiety to enhance membrane passage.[12]
Inefficient Ternary Complex Formation 1. Vary Linker Length: The current linker length may not be optimal for the geometry of the ternary complex. Synthesize analogs with different PEG linker lengths.[3] 2. Confirm Binary Binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to ensure the individual ligands are binding to the target protein and the E3 ligase. 3. Assess Ternary Complex Formation: Employ assays like NanoBRET to confirm that the PROTAC is inducing the formation of the ternary complex within cells.
Low E3 Ligase Expression 1. Verify E3 Ligase Levels: Check the expression level of the recruited E3 ligase in your cell model using Western blotting or qPCR. 2. Select Appropriate Cell Line: Choose a cell line known to have high expression of the target E3 ligase.

Problem 2: Inconsistent degradation results between experiments.

Possible Cause Troubleshooting Steps
PROTAC Instability 1. Assess Stability in Media: Determine the stability of your PROTAC in the cell culture medium over the course of your experiment. 2. Modify Linker for Stability: If the linker is identified as a point of metabolic instability, consider incorporating more stable chemical moieties.
Variability in Experimental Conditions 1. Standardize Protocols: Ensure consistent cell seeding densities, treatment times, and reagent concentrations. 2. Control for Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on the physicochemical properties and biological activity of a series of BRD4-targeting PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC A PEG3895.052.8185.3414
PROTAC B PEG4939.102.6194.6415
PROTAC C PEG5983.152.4203.9416
PROTAC D PEG61027.202.2213.2417

Data is illustrative and compiled from various sources in the literature.[10] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Impact of PEG Linker Length on In Vitro Degradation and Cell Permeability of BRD4-Targeting PROTACs

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC A PEG355851.2
PROTAC B PEG420950.8
PROTAC C PEG515>980.6
PROTAC D PEG630920.4

Data is illustrative and compiled from various sources in the literature.[5][10] DC₅₀ and Dₘₐₓ values are cell-line dependent.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

Methodology:

  • Prepare Solutions:

    • Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS with 5% DMSO) at the desired concentration (e.g., 10 µM).

    • Prepare the artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Prepare the PAMPA Plate:

    • The PAMPA system consists of a donor plate and an acceptor plate. The donor plate has a filter bottom.

    • Gently add 5 µL of the artificial membrane solution onto the filter of each well in the donor plate and allow the solvent to evaporate.

  • Perform the Assay:

    • Add the PROTAC solution to the donor wells.

    • Add buffer to the acceptor wells.

    • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 5-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - ([C_A] / [C_eq])) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport of a PROTAC.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on permeable supports in a multi-well plate (e.g., Transwell™).

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Verify Monolayer Integrity:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates a well-formed, tight junction barrier.

  • Perform the Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Perform the Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

  • Quantification:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp) and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.

Cellular Uptake Assay (Fluorescence Microscopy)

This protocol provides a qualitative and semi-quantitative method to visualize the intracellular accumulation of a fluorescently-labeled PROTAC or a PROTAC with intrinsic fluorescence.

Methodology:

  • Cell Seeding:

    • Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with the fluorescently-labeled PROTAC at the desired concentration and for various time points.

    • Include an untreated control group.

  • Cell Staining (Optional):

    • For nuclear counterstaining, incubate the cells with a nuclear stain like Hoechst 33342 or DAPI.

  • Cell Washing and Fixation:

    • Wash the cells with PBS to remove extracellular PROTAC.

    • Cells can be imaged live or fixed with 4% paraformaldehyde.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore and any counterstains.

  • Data Analysis:

    • Qualitatively assess the intracellular localization of the PROTAC (e.g., cytoplasm, nucleus).

    • For semi-quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software.

Visualizations

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation (PEG Linker Influence) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC_in Catalytic Cycle Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Caption: Troubleshooting Workflow for Poor PROTAC Activity.

Permeability_Assay_Logic cluster_assays Permeability Assays cluster_outputs Key Outputs PAMPA PAMPA Passive_Perm Passive Permeability (Papp) PAMPA->Passive_Perm Caco2 Caco-2 Assay Caco2->Passive_Perm Active_Transport Active Transport (Efflux Ratio) Caco2->Active_Transport PROTAC PROTAC Candidate PROTAC->PAMPA PROTAC->Caco2

References

Challenges in Cbz deprotection without affecting the PROTAC structure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in carbamoyl-benzyl (Cbz) deprotection in the context of Proteolysis Targeting Chimera (PROTAC) synthesis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of removing the Cbz protecting group without compromising the intricate structure of PROTAC molecules.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Cbz deprotection of PROTACs.

Problem Potential Cause Suggested Solution
Low or No Yield of Deprotected PROTAC Incomplete reaction: The chosen deprotection method may not be efficient enough for the specific PROTAC substrate.- Increase reaction time or temperature (monitor for degradation).- Increase the amount of catalyst or reagent.- Switch to a more potent deprotection method (see comparison table below).
Catalyst poisoning: Sulfur-containing functional groups or other impurities in the substrate can poison palladium catalysts used in hydrogenolysis.- Purify the Cbz-protected PROTAC thoroughly before deprotection.- Use a larger amount of catalyst.- Consider non-hydrogenolysis methods such as acid-mediated or nucleophilic deprotection.
Product degradation: The deprotected PROTAC may be unstable under the reaction conditions.- Use milder deprotection conditions (e.g., catalytic transfer hydrogenation instead of high-pressure hydrogenation).- Shorten the reaction time and monitor closely by TLC or LC-MS.- Ensure the workup is performed promptly and under neutral or slightly acidic/basic conditions as appropriate for the final compound's stability.
Degradation of the Warhead Moiety Reduction of sensitive functional groups: Warheads, especially kinase inhibitors, may contain reducible moieties (e.g., alkynes, nitro groups, aryl halides) that are susceptible to reduction during catalytic hydrogenolysis.[1]- Employ catalytic transfer hydrogenation with a milder hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene, which can sometimes offer better chemoselectivity.[2]- Use non-reductive methods like acidolysis (e.g., HBr/AcOH) or treatment with Lewis acids (e.g., AlCl₃/HFIP), provided other functional groups are stable.[3]- A nucleophilic deprotection using thiols can be a mild alternative for sensitive substrates.[1]
Acid-lability of the warhead: Some warheads may contain acid-sensitive groups (e.g., ketals, tert-butyl ethers) that are cleaved under acidic deprotection conditions.- Avoid strongly acidic conditions like HBr/AcOH.- Opt for neutral methods like catalytic hydrogenolysis or milder Lewis acid conditions.
Decomposition of the E3 Ligase Ligand Instability of thalidomide (B1683933) or its analogs: The glutarimide (B196013) ring in Cereblon (CRBN) ligands like thalidomide and pomalidomide (B1683931) can be susceptible to hydrolysis under harsh basic or acidic conditions.[][5]- Maintain neutral pH during deprotection and workup.- Catalytic hydrogenolysis under neutral conditions is generally a safe choice for CRBN-based PROTACs.- If using acidic or basic methods, carefully control the reaction time and temperature.
Modification of VHL ligands: Von Hippel-Lindau (VHL) ligands, which are often hydroxyproline (B1673980) derivatives, have multiple functional groups that could potentially react under harsh conditions.[6][7][8]- Mild deprotection methods are recommended.- Ensure that other protecting groups on the VHL ligand are orthogonal to the Cbz group and will not be cleaved simultaneously.[9]
Unwanted Reactions on the Linker Cleavage of linker components: Certain linker types, such as those containing ester or other labile functionalities, may be cleaved under the deprotection conditions.- Choose a deprotection method that is compatible with the linker chemistry.- For ester-containing linkers, avoid strongly acidic or basic conditions.- For linkers with reducible groups, exercise caution with catalytic hydrogenolysis.
Side reactions with linker functional groups: The linker may contain functional groups that can undergo side reactions.- Carefully analyze the linker structure for any potential incompatibilities with the chosen deprotection method.- An orthogonal protecting group strategy is crucial to avoid unintended deprotection of other functional groups on the linker.[9][10]

Comparison of Common Cbz Deprotection Methods

This table summarizes key quantitative data for various Cbz deprotection methods, providing a basis for selecting the most appropriate conditions for your PROTAC synthesis.

Method Reagents & Conditions Typical Yield Advantages Disadvantages Compatibility with PROTAC Moieties
Catalytic Hydrogenation H₂, Pd/C, in MeOH, EtOH, or EtOAc, rt, atmospheric or elevated pressure>90%[11]- High yielding and clean reaction.- Neutral conditions.- Can reduce other functional groups (alkenes, alkynes, nitro groups, aryl halides).- Catalyst can be poisoned.[1]- Generally compatible with many warheads and E3 ligase ligands, but chemoselectivity can be an issue.
Catalytic Transfer Hydrogenation Pd/C with H-donor (e.g., ammonium formate, cyclohexene, formic acid) in MeOH or EtOH, rt85-95%- Milder than high-pressure hydrogenation.- Avoids handling of H₂ gas.- Can be more chemoselective.- May still reduce some sensitive functional groups.- A good alternative to standard hydrogenation when reducible groups are present.
Acidolysis HBr in Acetic Acid (AcOH), rt80-95%[3]- Fast and effective.- No metal catalyst required.- Harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc, trityl) and functional groups.- Can cause degradation of sensitive warheads or E3 ligase ligands.- Use with caution. Requires careful evaluation of the stability of the entire PROTAC structure to strong acid.
Lewis Acid-Mediated AlCl₃ in HFIP, rt[3]70-90%[3]- Mild conditions.- Good functional group tolerance.- Lewis acids can coordinate with other functional groups in the molecule.- HFIP is a specialty solvent.- Offers a good alternative for substrates with reducible groups that are sensitive to strong acids.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMA, 75 °C[12]70-90%[12]- Non-reductive and non-acidic.- Tolerates many sensitive functional groups.- Requires elevated temperature.- Thiol reagents can have unpleasant odors and may require careful removal.- A valuable option for complex PROTACs with multiple functional groups that are sensitive to both reduction and acid.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when removing a Cbz group from a PROTAC?

A1: The primary challenge is ensuring the chemical integrity of the entire PROTAC molecule. PROTACs are complex, bifunctional molecules with three distinct components: a warhead that binds to the target protein, an E3 ligase ligand, and a linker connecting them. Each of these components can possess sensitive functional groups that may not be compatible with standard Cbz deprotection conditions. Therefore, achieving chemoselective deprotection of the Cbz group without affecting other parts of the molecule is the main hurdle.

Q2: How do I choose the best Cbz deprotection method for my specific PROTAC?

A2: The choice of method depends on the functional groups present in your PROTAC's warhead, linker, and E3 ligase ligand.

  • For PROTACs with reducible groups (e.g., alkynes, nitro groups, aryl halides), avoid standard catalytic hydrogenation. Consider catalytic transfer hydrogenation with a mild donor, or non-reductive methods like Lewis acid-mediated cleavage or nucleophilic deprotection.[1]

  • For PROTACs with acid-sensitive groups (e.g., Boc, acetals), avoid strong acids like HBr/AcOH. Catalytic hydrogenolysis or nucleophilic cleavage are better options.

  • For PROTACs containing thalidomide or its analogs , it is crucial to use mild, preferably neutral, conditions to prevent hydrolysis of the glutarimide ring. Catalytic hydrogenolysis is often a good choice.

  • Always perform a small-scale test reaction to confirm the stability of your PROTAC under the chosen deprotection conditions before proceeding with the bulk material.

Q3: Can I perform Cbz deprotection in the presence of a Boc group?

A3: Yes, Cbz and Boc groups are generally considered orthogonal. Cbz is stable to the acidic conditions used for Boc removal (e.g., TFA), and Boc is stable to the neutral conditions of catalytic hydrogenolysis used for Cbz removal. This orthogonality is a key principle in the synthesis of complex molecules like PROTACs.[9][11]

Q4: My catalytic hydrogenation for Cbz deprotection is very slow or stalls. What should I do?

A4: This is often due to catalyst poisoning. Check your substrate for potential catalyst poisons, such as sulfur-containing groups or certain nitrogen heterocycles. Ensure your starting material is highly pure. You can try increasing the catalyst loading (e.g., from 10 mol% to 50 mol% or even stoichiometric amounts) or using a more active catalyst. Alternatively, switching to a non-hydrogenolysis-based deprotection method is a good strategy to overcome catalyst poisoning.

Q5: Are there any specific considerations for the linker chemistry during Cbz deprotection?

A5: Yes, the linker's composition is critical. If the linker contains reducible functionalities like double or triple bonds, catalytic hydrogenation will likely affect them. Similarly, if the linker has ester or other acid/base-labile groups, you must choose deprotection conditions that are compatible. A well-designed synthetic route for a PROTAC will involve an orthogonal protecting group strategy that considers the stability of the linker throughout the synthesis.

Visualizing the Workflow and Troubleshooting Logic

To aid in experimental design and problem-solving, the following diagrams illustrate a general workflow for Cbz deprotection and a decision-making process for troubleshooting common issues.

G cluster_workflow Experimental Workflow for Cbz Deprotection of a PROTAC start Cbz-Protected PROTAC analyze Analyze PROTAC Structure for Sensitive Groups start->analyze select_method Select Deprotection Method analyze->select_method reaction Perform Deprotection Reaction select_method->reaction Hydrogenolysis / Acidolysis / etc. monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Reaction Workup & Purification monitor->workup Reaction Complete characterize Characterize Final PROTAC workup->characterize

Caption: A general experimental workflow for the Cbz deprotection of a PROTAC molecule.

G cluster_troubleshooting Troubleshooting Logic for Cbz Deprotection cluster_yield Low Yield cluster_degradation Product Degradation start Low Yield or Product Degradation? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes warhead_stable Warhead Degradation? start->warhead_stable No catalyst_poison Catalyst Poisoning? incomplete_rxn->catalyst_poison No increase_params Increase Time/Temp/Reagents incomplete_rxn->increase_params Yes change_method_yield Change Deprotection Method catalyst_poison->change_method_yield No purify_sm Purify Starting Material catalyst_poison->purify_sm Yes e3_ligand_stable E3 Ligand Degradation? warhead_stable->e3_ligand_stable No milder_cond Use Milder Conditions warhead_stable->milder_cond Yes linker_stable Linker Degradation? e3_ligand_stable->linker_stable No e3_ligand_stable->milder_cond Yes linker_stable->milder_cond Yes change_method_degrad Change Deprotection Method linker_stable->change_method_degrad No

Caption: A decision tree for troubleshooting common issues during Cbz deprotection of PROTACs.

References

Technical Support Center: Cbz-NH-PEG2-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG2-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding side reactions encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a carboxybenzyl (Cbz)-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. Its primary application is in bioconjugation, where it serves as a spacer to link two molecules, often a protein or peptide to another molecule like a small molecule drug or a dye. The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions, allowing for sequential conjugation reactions. The PEG spacer enhances solubility and reduces steric hindrance of the final conjugate.

Q2: What are the most common side reactions observed during the conjugation of this compound to a primary amine?

The most common side reactions primarily stem from the activation of the carboxylic acid group, typically using carbodiimide (B86325) chemistry (e.g., EDC with NHS), and the stability of the resulting activated ester. These include:

  • Hydrolysis of the activated ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which converts the activated ester back to the unreactive carboxylic acid. This is a major cause of low conjugation yields.[1][2][3]

  • Formation of N-acylurea byproduct: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea, which is unreactive towards amines.[1][4]

  • Intra- and intermolecular crosslinking of the target molecule: If the molecule to be conjugated has multiple amine groups, there is a risk of the linker reacting with multiple sites on the same molecule (intramolecular) or linking multiple molecules together (intermolecular).

  • Side reactions involving the Cbz protecting group: While generally stable, the Cbz group can be sensitive to harsh acidic or basic conditions and certain catalytic reductions, which are typically not employed during the amide coupling step.[5]

Q3: How does pH affect the conjugation reaction?

The pH of the reaction is a critical parameter. For the coupling of an NHS-activated this compound to a primary amine, a pH range of 7.2-8.5 is generally recommended.[6]

  • Below pH 7.0: The primary amine on the target molecule is protonated (-NH3+), reducing its nucleophilicity and slowing down the desired reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired conjugate.[3]

Q4: Can the Cbz protecting group be cleaved during the amide coupling reaction?

Under standard EDC/NHS coupling conditions (pH 7.2-8.5, room temperature), the Cbz group is stable.[5] Cleavage of the Cbz group typically requires specific conditions such as catalytic hydrogenolysis (e.g., H2/Pd-C) or strong acidic conditions, which are orthogonal to the amide bond formation.[5][7]

Q5: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored by various analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the starting materials, the desired conjugate, and any potential side products by their mass-to-charge ratio.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the reactants from the product and monitor the disappearance of the starting materials and the appearance of the product peak.[9]

  • Thin-Layer Chromatography (TLC): For small molecule conjugations, TLC can provide a quick and simple way to visualize the progress of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the desired conjugate Hydrolysis of the activated ester: The NHS ester of this compound is sensitive to moisture.[3]- Ensure all glassware is dry and use anhydrous solvents for dissolving the linker and activating agents.- Prepare the activated ester immediately before use.- Perform the reaction at a controlled pH (7.2-8.0) to minimize hydrolysis.[6]
Inefficient activation of the carboxylic acid: The EDC/NHS activation step may be incomplete.- Use fresh, high-quality EDC and NHS.- Use a slight molar excess of EDC and NHS (e.g., 1.2-1.5 equivalents) relative to the this compound.
Protonated amine on the target molecule: The pH of the reaction mixture may be too low.- Ensure the reaction buffer is at the optimal pH range of 7.2-8.5 to have a sufficient concentration of deprotonated primary amine.[6]
Presence of primary amine-containing buffers: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for the activated linker.- Use non-amine containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.
Presence of multiple products (by LC-MS or HPLC) Inter- or intramolecular crosslinking: The target molecule has multiple reactive amines.- Reduce the molar ratio of the activated linker to the target molecule.- Optimize the reaction time to favor mono-conjugation.- Consider protecting some of the amine groups on the target molecule if site-specific conjugation is required.
Formation of N-acylurea byproduct: Rearrangement of the O-acylisourea intermediate.[1][4]- The addition of NHS or Sulfo-NHS stabilizes the active intermediate, forming a more stable NHS ester and reducing the formation of N-acylurea.[1][4]
Difficulty in purifying the final conjugate High polarity of the PEGylated product: The PEG chain increases the polarity of the conjugate, which can lead to poor separation on normal-phase silica (B1680970) gel.- Use reverse-phase HPLC (RP-HPLC) for purification. This is a standard method for purifying polar molecules like PEGylated compounds.- Size exclusion chromatography (SEC) can also be effective in separating the conjugate from unreacted small molecules.
Co-elution of byproducts: The urea (B33335) byproduct from EDC can sometimes be difficult to separate from the desired product.- Use a water-soluble carbodiimide like EDC, as the resulting urea byproduct is also water-soluble and can be removed by aqueous extraction or dialysis.[10]

Data Presentation

Side Reaction Parameter Typical Observation/Value Key Influencing Factors
Hydrolysis of NHS Ester Half-life (t½) at pH 7.4, 25°CSeveral hourspH, Temperature, Buffer composition
Half-life (t½) at pH 8.5, 25°CTens of minutes
N-Acylurea Formation YieldCan be significant without NHSPresence of NHS/Sulfo-NHS, Solvent polarity
Conjugation Efficiency Yield of desired productHighly variable (50-90% is often considered good)Molar ratio of reactants, pH, Reaction time, Temperature

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the in-situ activation of the carboxylic acid of this compound to form the NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Procedure:

  • Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).

  • In a separate tube, dissolve EDC (1.2 equivalents) and NHS (1.5 equivalents) in the Activation Buffer.

  • Add the EDC/NHS solution to the this compound solution.

  • Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting solution contains the activated Cbz-NH-PEG2-C2-NHS ester and is ready for conjugation to a primary amine.

Protocol 2: Conjugation of Activated this compound to a Primary Amine

This protocol describes the conjugation of the pre-activated Cbz-NH-PEG2-C2-NHS ester to a molecule containing a primary amine.

Materials:

  • Solution of activated Cbz-NH-PEG2-C2-NHS ester (from Protocol 1)

  • Molecule with a primary amine (e.g., protein, peptide, or small molecule)

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Dissolve the amine-containing molecule in the Coupling Buffer to a suitable concentration.

  • Add the desired molar excess of the activated Cbz-NH-PEG2-C2-NHS ester solution to the amine-containing solution while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Monitor the reaction progress using LC-MS or HPLC.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes. This will react with any remaining activated ester.

  • Purify the conjugate using an appropriate method such as RP-HPLC or SEC.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step Cbz_linker This compound Activated_linker Cbz-NH-PEG2-C2-NHS ester Cbz_linker->Activated_linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_linker N_acylurea N-acylurea (Side Product) Activated_linker->N_acylurea Rearrangement Hydrolysis1 Hydrolysis Activated_linker->Hydrolysis1 Conjugate Desired Conjugate Activated_linker->Conjugate Amide Bond Formation Hydrolysis2 Hydrolysis Activated_linker->Hydrolysis2 Target_amine Target Molecule (-NH2) Target_amine->Conjugate Crosslinking Intra-/Intermolecular Crosslinking (Side Product) Conjugate->Crosslinking Reaction with excess amine

Caption: Reaction pathway and potential side reactions during this compound conjugation.

G Start Low Conjugation Yield Check_Activation Verify EDC/NHS quality and stoichiometry Start->Check_Activation Check_pH Measure pH of reaction buffer Check_Activation->Check_pH If activation is correct Check_Hydrolysis Minimize water content and reaction time Check_pH->Check_Hydrolysis If pH is optimal (7.2-8.5) Check_Buffer Ensure buffer is amine-free Check_Hydrolysis->Check_Buffer If hydrolysis is minimized Optimize_Ratio Adjust linker:target molecule ratio Check_Buffer->Optimize_Ratio If buffer is correct Purification Optimize purification method (e.g., RP-HPLC) Optimize_Ratio->Purification After optimization Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling of Cbz-NH-PEG2-C2-acid to an amine-containing molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind coupling this compound to an amine?

A1: The coupling of this compound, a carboxylic acid, to an amine involves the formation of an amide bond. This is a condensation reaction that typically requires a coupling reagent to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.[1][2][3][4] The overall process involves the elimination of a water molecule.[1][2]

Q2: Which coupling reagents are recommended for this compound?

A2: A variety of coupling reagents can be used. The choice often depends on the specific amine being coupled, solubility, and desired reaction conditions. Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[5][6][7][8] EDC is often preferred for reactions in aqueous-compatible solvents due to the water-solubility of its urea (B33335) byproduct.[5][9]

  • Phosphonium (B103445) Salts: Such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).[5][10]

  • Aminium/Uronium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][10] These are known for high coupling efficiencies and suppression of side reactions.[5]

Q3: Why is an additive like HOBt or HOAt often used with coupling reagents?

A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used with coupling reagents, particularly carbodiimides, for two main reasons:

  • To suppress racemization: If the amine component is chiral, these additives can minimize the loss of stereochemical integrity.[3][10]

  • To increase coupling efficiency and reduce side reactions: They react with the activated carboxylic acid to form an active ester intermediate that is more stable than the initial activated species (e.g., O-acylisourea from carbodiimides) but still highly reactive towards amines.[3][9] This minimizes side reactions like the formation of N-acylurea.[5][9][11]

Q4: What are the recommended solvents for this coupling reaction?

A4: The choice of solvent is crucial and should be based on the solubility of all reactants. Common aprotic polar solvents are generally suitable, such as:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)[5][12]

  • N-Methyl-2-pyrrolidone (NMP)[5]

  • Acetonitrile (ACN)

For reactions involving biomolecules, aqueous buffers (pH 4.5-7.5) can be used, particularly with a water-soluble coupling reagent like EDC.[6][12] However, phosphate (B84403) buffers should be avoided as they can interfere with carbodiimide (B86325) reactions.[12]

Q5: What is a typical reaction temperature and time?

A5: Most coupling reactions are initially carried out at 0°C to control the initial exothermic activation step and minimize side reactions, and then allowed to warm to room temperature (20-25°C).[5] Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine and the coupling reagents used. Progress can be monitored by techniques like TLC, LC-MS, or HPLC.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive coupling reagent.1. Use a fresh bottle of coupling reagent. Some are moisture-sensitive.
2. Poor solubility of reactants.2. Try a different solvent or a solvent mixture. Consider gentle heating if the reactants are stable.
3. The amine is not sufficiently nucleophilic.3. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to liberate the free amine.[5] Use 1-2 equivalents.
4. Sub-optimal pH for EDC coupling in aqueous media.4. Adjust the pH to the optimal range of 4.5-6.0 for the activation step.[6]
Presence of a Major Side Product 1. Formation of N-acylurea with carbodiimide reagents.1. Add an additive like HOBt or HOAt.[5][9] Perform the reaction at a lower temperature.[5]
2. Dimerization or polymerization of the starting materials.2. Use a more dilute reaction concentration.
3. Racemization of a chiral amine.3. Use a racemization-suppressing additive like HOAt or Oxyma Pure.[3] Consider using a phosphonium or aminium-based coupling reagent.
Difficulty in Product Purification 1. Dicyclohexylurea (DCU) byproduct from DCC is difficult to remove.1. If possible, switch to DIC, which forms a more soluble urea byproduct, or to EDC, whose byproduct is water-soluble.[5][9] DCU can sometimes be removed by filtration if it precipitates.
2. Excess coupling reagent or byproducts from phosphonium/aminium reagents.2. Perform an aqueous workup to remove water-soluble impurities. Purification by column chromatography or preparative HPLC is often necessary.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent Typical Additive Advantages Disadvantages Byproduct Solubility
DCC HOBt, HOSuInexpensive and effective.[5][7]Forms insoluble DCU byproduct, making purification difficult.[5][12]Low in most organic solvents.
DIC HOBt, HOAt, Oxyma PureDIU byproduct is soluble in most organic solvents.[5][9]High in common organic solvents.[9]
EDC HOBt, Sulfo-NHSWater-soluble reagent and byproduct, ideal for bioconjugation in aqueous media.[5][9][12]Less stable in aqueous solutions.[12]Water-soluble.[5]
HBTU / HATU None required (contains HOBt/HOAt moiety)High coupling efficiency, fast reaction rates, low racemization.[5][10]More expensive than carbodiimides.Soluble in common organic solvents.[5]
PyBOP None requiredHigh coupling efficiency, particularly for sterically hindered amino acids.More expensive.Soluble in common organic solvents.

Experimental Protocols

General Protocol for Coupling using DIC/HOBt
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise to the solution. Stir the reaction mixture at 0°C for 30 minutes.

  • Coupling: To the activated acid solution, add the amine (1.0-1.2 equivalents). If the amine is a salt, add a non-nucleophilic base like DIPEA (1.5 equivalents).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • If using a water-immiscible solvent like DCM, wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

    • If using a water-miscible solvent like DMF, dilute with a larger volume of a water-immiscible solvent (e.g., ethyl acetate) and perform the aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

G cluster_workflow Optimization Workflow A 1. Select Coupling Reagent (e.g., DIC, EDC, HATU) B 2. Choose Solvent (e.g., DMF, DCM) A->B C 3. Add Reactants (Acid, Amine, Reagent, Additive) B->C D 4. Set Reaction Conditions (0°C to RT, 4-24h) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Workup & Purify E->F G Analyze Results (Yield, Purity) F->G

Caption: General workflow for optimizing the coupling reaction of this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents CheckSolubility Are all components fully dissolved? CheckReagents->CheckSolubility Yes ChangeReagent Try a different coupling reagent (e.g., HATU). CheckReagents->ChangeReagent No CheckBase Is a base needed for an amine salt? CheckSolubility->CheckBase Yes ChangeSolvent Try a different solvent or mixture. CheckSolubility->ChangeSolvent No AddBase Add DIPEA or NMM. CheckBase->AddBase No Success Improved Yield CheckBase->Success Yes, added base ChangeReagent->Success ChangeSolvent->Success AddBase->Success

Caption: Decision tree for troubleshooting low yield in coupling reactions.

References

Technical Support Center: Purification of PROTACs Containing Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs) featuring the Cbz-NH-PEG2-C2-acid linker. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your PROTAC.

Problem Possible Cause Suggested Solution
Poor separation of the PROTAC from starting materials or impurities. The chosen chromatography method (e.g., normal-phase) may not be suitable for the polar and acidic nature of the PROTAC.Switch to a more appropriate purification technique such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Supercritical Fluid Chromatography (SFC), which are well-suited for polar and complex molecules.[1][2]
The solvent system is not optimized.For RP-HPLC, try a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid and improve peak shape.[3] For flash chromatography, a gradient of methanol in dichloromethane (B109758) may be effective.[4]
Broad or tailing peaks in RP-HPLC. The acidic nature of the this compound linker can interact with residual silanols on the silica-based stationary phase.Add a small percentage of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to minimize these secondary interactions.[5] Using a column specifically designed for polar compounds or an end-capped C18 column can also mitigate this issue.
The PROTAC may be overloading the column.Reduce the amount of sample loaded onto the column. For preparative runs, consider scaling up to a larger column.
Low recovery of the PROTAC after purification. The PROTAC may be irreversibly binding to the stationary phase.For RP-HPLC, ensure the final organic solvent percentage is high enough to elute the highly lipophilic PROTAC. A wash step with a strong solvent like isopropanol (B130326) might be necessary.
The compound may be unstable under the purification conditions (e.g., acidic mobile phase).If instability is suspected, consider using a different acidic modifier (e.g., formic acid instead of TFA) or a buffered mobile phase. SFC can also be a gentler alternative for sensitive compounds.[6]
The purified PROTAC contains residual solvent. Inefficient drying process after purification.After concentrating the fractions, co-evaporate with a solvent like dichloromethane or diethyl ether to azeotropically remove residual high-boiling solvents like DMF or DMSO. Lyophilization from a water/acetonitrile mixture can also be effective if the compound is not volatile.
Difficulty in separating the PROTAC from a closely related impurity. The selectivity of the chosen chromatographic system is insufficient.Optimize the mobile phase gradient to improve resolution. If using RP-HPLC, consider changing the organic modifier (e.g., from methanol to acetonitrile) or the stationary phase (e.g., from C18 to a phenyl-hexyl phase). SFC often provides orthogonal selectivity to RP-HPLC and can be an excellent alternative for challenging separations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for a PROTAC containing a this compound linker?

A1: For initial purification, reverse-phase flash chromatography is a good starting point due to its efficiency in separating polar compounds.[2][3] A C18 stationary phase with a water/acetonitrile or water/methanol gradient containing 0.1% TFA is a common choice.[3] For higher purity requirements, preparative RP-HPLC or SFC are recommended.[1]

Q2: How does the this compound linker influence the choice of purification method?

A2: The linker imparts several key characteristics:

  • Acidity: The terminal carboxylic acid makes the PROTAC amenable to purification techniques that handle acidic compounds, such as RP-HPLC with an acidic modifier.

  • Polarity: The PEG unit increases the hydrophilicity of the molecule.[7]

  • Cbz Protecting Group: This group adds a non-polar, aromatic character to the molecule.

Given this mixed character, reversed-phase chromatography is generally the most effective method.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for my PROTAC purification?

A3: SFC is an excellent alternative or complementary technique to RP-HPLC, particularly when dealing with complex mixtures or when RP-HPLC fails to provide adequate separation.[1][6] SFC offers advantages such as faster run times, reduced solvent consumption, and often provides different selectivity compared to RP-HPLC.[6][8] It can be particularly effective for purifying compounds with acidic moieties.[9]

Q4: What are some common impurities I might encounter during the synthesis and purification of my PROTAC?

A4: Common impurities can include unreacted starting materials (the E3 ligase ligand and the protein of interest ligand), coupling reagents (like HATU or HOBt), and byproducts from side reactions. If the final step is a deprotection, you may also have the protected precursor as an impurity. Monitoring the reaction by LC-MS is crucial to identify these species.[4]

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a general guideline for the purification of PROTACs containing the this compound linker. Optimization will be required based on the specific properties of the target molecule.

1. Sample Preparation:

  • Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or DMF.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • Column: A preparative C18 column (e.g., 19 x 250 mm, 5 µm particle size) is a good starting point.
  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
  • Detection: UV detection at a wavelength where the PROTAC has significant absorbance (e.g., 254 nm or 280 nm).

3. Gradient Elution Program:

  • A typical gradient might run from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be developed based on analytical HPLC injections.

Time (min) % Mobile Phase B Flow Rate (mL/min)
0515
5515
359515
409515
41515
45515

4. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram.
  • Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.

5. Post-Purification Processing:

  • Pool the pure fractions.
  • Remove the organic solvent (acetonitrile) under reduced pressure.
  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for purifying complex molecules like PROTACs.

1. Sample Preparation:

  • Dissolve the crude PROTAC in a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

2. SFC System and Column:

  • Column: A preparative SFC column with a polar stationary phase (e.g., 2-ethylpyridine) is often a good choice for acidic compounds.
  • Mobile Phase A: Supercritical CO2.
  • Mobile Phase B (Co-solvent): Methanol, often with an acidic additive like 0.1% TFA to improve peak shape for acidic analytes.

3. Gradient Elution Program:

  • A typical gradient would involve increasing the percentage of the co-solvent.

Time (min) % Co-solvent (Methanol w/ 0.1% TFA) Flow Rate ( g/min )
0580
1580
84580
94580
10580

4. Fraction Collection and Product Recovery:

  • Collect fractions based on UV detection.
  • The solvent is evaporated from the collected fractions, which is typically faster than with RP-HPLC due to the lower volume of organic solvent used.[6]

Visualizations

PROTAC_Purification_Workflow General PROTAC Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_PROTAC Crude PROTAC Mixture Initial_Purification Initial Purification (Reverse-Phase Flash Chromatography) Crude_PROTAC->Initial_Purification Fraction_Analysis Fraction Analysis (LC-MS) Initial_Purification->Fraction_Analysis High_Purity_Purification High-Purity Purification (RP-HPLC or SFC) High_Purity_Purification->Fraction_Analysis Fraction_Analysis->High_Purity_Purification If purity is insufficient Pooling Pool Pure Fractions Fraction_Analysis->Pooling If purity is sufficient Solvent_Removal Solvent Removal (Rotovap/Lyophilization) Pooling->Solvent_Removal Pure_PROTAC Pure PROTAC Solvent_Removal->Pure_PROTAC

Caption: A general workflow for the purification of PROTACs.

Troubleshooting_Tree Purification Troubleshooting Decision Tree Start Poor Purification Outcome Q1 What is the primary issue? Start->Q1 A1_PoorSep Poor Separation Q1->A1_PoorSep Poor Separation A1_BroadPeak Broad/Tailing Peaks Q1->A1_BroadPeak Broad/Tailing Peaks A1_LowRec Low Recovery Q1->A1_LowRec Low Recovery Sol_PoorSep_Method Switch to Orthogonal Method (e.g., SFC if using RP-HPLC) A1_PoorSep->Sol_PoorSep_Method Sol_PoorSep_Gradient Optimize Gradient (shallower gradient) A1_PoorSep->Sol_PoorSep_Gradient Sol_BroadPeak_Modifier Add/Optimize Acidic Modifier (e.g., 0.1% TFA) A1_BroadPeak->Sol_BroadPeak_Modifier Sol_BroadPeak_Load Reduce Sample Load A1_BroadPeak->Sol_BroadPeak_Load Sol_LowRec_Solvent Increase Final % Organic Solvent or add stronger solvent wash A1_LowRec->Sol_LowRec_Solvent Sol_LowRec_Gentler Use Gentler Conditions (e.g., Formic Acid or SFC) A1_LowRec->Sol_LowRec_Gentler

Caption: A decision tree for troubleshooting common PROTAC purification issues.

References

Technical Support Center: Impact of PEG Linker on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols for researchers, scientists, and drug development professionals investigating the impact of Polyethylene Glycol (PEG) linker flexibility and length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in a PROTAC, and why are its length and flexibility so critical?

A1: The PEG linker is a crucial component of a PROTAC, connecting the ligand that binds the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[2] Its length and flexibility dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex.[2] An optimal linker length is essential for forming a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and degradation.[3] If the linker is too short, it can cause steric hindrance, preventing the proteins from binding simultaneously.[4] Conversely, if it's too long or overly flexible, it may fail to bring the two proteins into the necessary proximity or could lead to an unstable, non-productive complex with a high entropic penalty.[1][5]

Q2: What is "cooperativity" in ternary complex formation and how does the linker influence it?

A2: Cooperativity describes how the binding of the first protein to the PROTAC influences the binding of the second protein. It is a critical factor in the stability of the ternary complex.[6][7]

  • Positive Cooperativity: This occurs when the formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the POI. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, stabilizing the entire ternary complex.[2] This is highly desirable for potent protein degradation.[6]

  • Negative Cooperativity: This occurs when the formation of a binary complex decreases the binding affinity for the second protein. This is often the result of a suboptimal linker that causes steric clashes or unfavorable orientations between the two proteins.[2][8]

The linker's characteristics directly modulate these interactions, making its design a key element in achieving positive cooperativity.[9]

Q3: Is a flexible linker like PEG always better than a rigid linker?

A3: Not necessarily; the choice depends on the specific POI-E3 ligase pair.

  • Flexible Linkers (e.g., PEG, alkyl chains): These are the most common starting points in PROTAC design because they are synthetically accessible and allow the molecule to adopt multiple conformations, increasing the chance of achieving a productive ternary complex geometry.[5] However, high flexibility can lead to a significant entropic penalty upon binding, which can reduce the overall stability of the complex.[10]

  • Rigid Linkers (e.g., containing phenyl or alkyne groups): These can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which can reduce the entropic penalty and improve potency and selectivity.[2][5] However, they are often more synthetically challenging, and their lack of flexibility can make it more difficult to achieve a productive geometry if the initial design is not optimal.[2]

Q4: How does the PEG linker affect the overall drug-like properties of a PROTAC?

A4: The PEG linker significantly influences a PROTAC's physicochemical properties. The ether oxygens in PEG linkers increase hydrophilicity, which can improve aqueous solubility.[11][12] However, longer PEG linkers also increase the molecular weight and topological polar surface area (TPSA), which can negatively impact cell permeability.[1] Furthermore, linear ether chains can be susceptible to oxidative metabolism, which is a key consideration for in vivo applications.[5][10] Optimizing the linker requires balancing the need for efficient ternary complex formation with the achievement of favorable pharmacokinetic properties.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during PROTAC development, with a focus on linker-related challenges.

Problem / Observation Potential Linker-Related Cause Recommended Solution / Next Step
1. Good binary binding to both POI and E3 ligase, but no target degradation in cells. The linker length or flexibility is suboptimal, preventing the formation of a productive ternary complex due to steric hindrance or incorrect protein orientation.[4][9]Synthesize a library of PROTACs with a range of PEG linker lengths (e.g., 2, 4, 6, 8, 10 PEG units) to empirically determine the optimal distance.[5] Also, consider altering the linker attachment points on the ligands, as this can dramatically change the ternary complex geometry.[1][]
2. Degradation efficiency decreases at higher PROTAC concentrations (the "Hook Effect"). At high concentrations, the PROTAC favors the formation of non-productive binary complexes (POI-PROTAC and E3-PROTAC) over the productive ternary complex (POI-PROTAC-E3).[9][14]Enhance ternary complex cooperativity. A well-designed linker that promotes positive cooperativity can stabilize the ternary complex, making it more favorable than the binary complexes and mitigating the hook effect.[9] Also, ensure your dose-response curve includes a wide range of concentrations, especially in the low nanomolar range, to accurately determine the optimal degradation window.[14]
3. Potent degradation in biochemical assays (e.g., ubiquitination) but weak activity in cellular assays. The PROTAC may have poor cell permeability or metabolic instability. The linker contributes significantly to the overall physicochemical properties that govern these effects.[1][5]Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). Confirm intracellular target engagement using methods like CETSA or NanoBRET to ensure the PROTAC is reaching its target.[5][14] Evaluate PROTAC stability in cell culture media and lysates using LC-MS/MS.[14]
4. Ternary complex forms, but ubiquitination of the target protein is inefficient. The linker may orient the target protein in a way that its surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[1]Modify linker attachment points on the POI-binding ligand or the E3-recruiting ligand. This can fundamentally change the orientation of the POI within the complex and expose different lysine residues for ubiquitination.[] Exploring both flexible and rigid linker types can also help identify more productive geometries.[2]

Visualizations

Diagrams were created using Graphviz to illustrate key concepts.

PROTAC_Mechanism cluster_0 POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC PROTAC PROTAC PROTAC->TC E3 E3 Ligase E3->TC Ub Ubiquitination TC->Ub Proximity-Induced Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->POI Degraded POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Optimization_Workflow A Design & Synthesize Linker Library (e.g., PEG2-10) B Biophysical Assays (SPR, ITC, TR-FRET) A->B C Measure Ternary Complex Formation & Cooperativity B->C D Cellular Degradation Assays (Western Blot, In-Cell Western) C->D Promising Candidates E Determine DC50 & Dmax D->E F Analyze Structure-Activity Relationship (SAR) E->F F->A Iterate Design G Lead Optimization F->G Optimal Linker Identified

Caption: A typical workflow for the optimization of PROTAC linkers.

Cooperativity_Concept cluster_0 Optimal Linker cluster_1 Suboptimal Linker A Correct Length & Flexibility B Favorable Protein-Protein Interactions (PPIs) A->B C Positive Cooperativity (α > 1) Stable Ternary Complex B->C X Too Short or Too Long/Flexible Y Steric Clash or High Entropic Penalty X->Y Z Negative Cooperativity (α < 1) Unstable Ternary Complex Y->Z

Caption: The influence of linker design on ternary complex cooperativity.

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance for different targets.

Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [1][8]

PROTAC CompoundE3 Ligase RecruitedNumber of PEG UnitsDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Degrader 1Cereblon2> 1000< 20MOLM-14
Degrader 2Cereblon4~250~70MOLM-14
Degrader 3Cereblon5~20> 90MOLM-14
Degrader 4Cereblon6~8> 95MOLM-14
Degrader 5Cereblon8~15> 95MOLM-14
Data summarized from studies on BTK degraders. Longer linkers were found to be more potent in this system, with an optimum around 6-8 PEG units.[1][8]

Table 2: Impact of PEG Linker Length on BRD4 Degradation [3]

PROTAC CompoundE3 Ligase RecruitedNumber of PEG UnitsDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BRD4 Degrader 1Cereblon2~500~60HeLa
BRD4 Degrader 2Cereblon3~150~80HeLa
BRD4 Degrader 3Cereblon4~45> 90HeLa
BRD4 Degrader 4Cereblon5~25> 95HeLa
BRD4 Degrader 5Cereblon6~60> 90HeLa
Compiled data suggests a PEG5 linker represents an optimal length for achieving potent degradation of BRD4 with thalidomide-based PROTACs.[3]

Note: Exact DC₅₀ and Dₘₐₓ values can vary based on experimental conditions, cell lines, and treatment times.

Key Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][15]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MOLM-13) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]

    • Treat the cells with a serial dilution of the PROTAC linker variants (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[15]

  • Protein Quantification:

    • Centrifuge the lysates to pellet cell debris.

    • Determine the protein concentration of each supernatant using a BCA or Bradford assay to ensure equal loading.[15]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting and Detection:

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[1]

Protocol 2: Ternary Complex Formation and Kinetics by Surface Plasmon Resonance (SPR)

This biophysical assay quantifies the affinity and kinetics of ternary complex formation in real-time.[6][16][17]

  • Assay Preparation:

    • Immobilize a high-purity, tagged E3 ligase complex (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip to a suitable density.[17]

    • Prepare a concentration series of your PROTAC in a suitable running buffer (e.g., HBS-EP+).

    • Prepare the POI at a constant, near-saturating concentration (typically 5-10x K_D of the PROTAC-POI interaction).

  • Binary Interaction Measurement (PROTAC + E3 Ligase):

    • Inject the PROTAC concentration series over the immobilized E3 ligase surface to measure the binary binding affinity (K_D^binary). This serves as a baseline.[6]

  • Ternary Complex Measurement (PROTAC + POI + E3 Ligase):

    • Prepare a fresh analyte series by pre-incubating each PROTAC concentration with the constant concentration of the POI.

    • Inject this PROTAC:POI complex series over the immobilized E3 ligase surface. An increase in binding response compared to the binary interaction indicates ternary complex formation.[16]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir for kinetics) to determine the association rate (k_on), dissociation rate (k_off), and affinity (K_D^ternary) of the ternary complex.[6][17]

    • Calculate the Cooperativity Factor (α) using the formula: α = K_D^binary / K_D^ternary .[6]

      • α > 1 indicates positive cooperativity.

      • α < 1 indicates negative cooperativity.

    • Calculate the Dissociative Half-life (t₁/₂) of the ternary complex: t₁/₂ = ln(2) / k_off . A longer half-life indicates a more stable complex.[6]

References

Addressing steric hindrance in PROTAC design with Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cbz-NH-PEG2-C2-acid as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on addressing issues of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC design?

A1: this compound is a bifunctional linker molecule commonly used in the synthesis of PROTACs.[1][2] It features a polyethylene (B3416737) glycol (PEG) spacer, which imparts flexibility and enhances solubility.[3][4] The molecule has two key functional groups: a carboxylic acid for coupling with an amine-containing ligand (either for the protein of interest or the E3 ligase) and a carboxybenzyl (Cbz)-protected amine, which allows for sequential and controlled synthesis.[5][6]

Q2: How can this compound help address steric hindrance in my PROTAC design?

A2: Steric hindrance can prevent the formation of a stable and productive ternary complex between your target protein, PROTAC, and E3 ligase.[3][7] The flexible nature of the PEG linker in this compound can allow the PROTAC to adopt multiple conformations, increasing the likelihood of achieving a productive ternary complex geometry and mitigating potential steric clashes between the target protein and the E3 ligase.[3][8]

Q3: What are the signs that steric hindrance might be limiting my PROTAC's efficacy?

A3: Common indicators of steric hindrance include poor degradation efficiency (high DC50 and low Dmax values) despite good binary binding of your ligands to the target protein and E3 ligase, a pronounced "hook effect" at high PROTAC concentrations, and weak or no detectable ternary complex formation in biophysical assays.[9]

Q4: When should I consider using a longer or shorter PEG linker?

A4: The optimal linker length is target-dependent and often requires empirical testing.[10] If you suspect steric hindrance is an issue with a shorter linker, moving to a longer PEG linker like this compound or even longer versions (e.g., PEG3, PEG4) can provide the necessary flexibility and distance to overcome these clashes.[3][10] Conversely, if a linker is too long, it may lead to a non-productive ternary complex.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no target protein degradation (High DC50, Low Dmax) Steric Hindrance: The current linker may be too short or rigid, preventing the formation of a productive ternary complex.Synthesize a new PROTAC using the more flexible this compound linker to increase the conformational freedom and potentially overcome steric clashes.
Poor Cell Permeability: The overall physicochemical properties of the PROTAC may be unfavorable for crossing the cell membrane.The inclusion of a PEG linker can sometimes improve solubility and permeability by allowing the molecule to adopt a more compact conformation that shields polar groups.[8][11]
Significant "Hook Effect" Formation of unproductive binary complexes: At high concentrations, the PROTAC is titrating out the target protein and E3 ligase into separate binary complexes rather than forming the desired ternary complex. This can be exacerbated by poor cooperativity due to steric hindrance.A more flexible linker like this compound may promote more favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and reducing the hook effect.
Weak or no detectable ternary complex formation Unfavorable geometry: The current linker may not allow for a stable interaction between the target protein and the E3 ligase.The flexibility of the this compound linker can allow for a wider range of possible binding orientations, increasing the chance of forming a stable ternary complex.

Quantitative Data

PROTAC System Linker Type & Length DC50 Dmax Reference
BRD4 Degraders (CRBN) 0 PEG units>5 µM-[6]
1-2 PEG units>5 µM-[6]
4-5 PEG units< 0.5 µM-[6]
TBK1 Degraders (VHL) < 12 atomsNo degradation~0%[6]
12-29 atomsSubmicromolar (e.g., 3 nM for 21 atoms)>90% (e.g., 96% for 21 atoms)[6]
ERα Degraders 12-atom PEG linkerLess potent-[3]
16-atom PEG linkerMore potent-[3]
BRD3 Degraders C2 linker--[5]
C8 linker- (10-fold more potent ubiquitination)-[5]
PEG linkerUbMax at 0.03 µMDmax-UbDeg at 0.1 µM[5]

Experimental Protocols

Representative Protocol for PROTAC Synthesis using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to a ligand for the protein of interest (POI-NH2), followed by deprotection and coupling to the E3 ligase ligand (E3-COOH).

Step 1: Coupling of this compound to POI Ligand

  • Dissolve Reagents: In an appropriate anhydrous solvent (e.g., DMF or DCM), dissolve this compound (1.0 eq) and the amine-containing POI ligand (1.0-1.2 eq).

  • Add Coupling Agents: Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by flash column chromatography to obtain the Cbz-protected POI-linker intermediate.

Step 2: Cbz Deprotection and Coupling to E3 Ligase Ligand

  • Cbz Deprotection: Dissolve the Cbz-protected POI-linker intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol). Add a catalyst, such as 10% Pd/C, and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-8 hours. Monitor the reaction by LC-MS.

  • Filtration: Upon complete deprotection, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Final Coupling: Dissolve the deprotected POI-linker intermediate (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.0-1.2 eq) in an anhydrous solvent.

  • Add Coupling Agents and React: Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0-3.0 eq). Stir at room temperature for 2-16 hours, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to yield the desired compound. Characterize the final product by HRMS and NMR.[12][]

Western Blot Analysis of Target Protein Degradation
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and image the blot.[1]

  • Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or a tagged E3 ligase, along with protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blot. Probe for the target protein, the E3 ligase, and any other relevant proteins to confirm the formation of the ternary complex.[14][15]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Steric_Hindrance cluster_0 Scenario 1: Steric Hindrance with Rigid/Short Linker cluster_1 Scenario 2: Overcoming Hindrance with Flexible PEG Linker POI_1 Target Protein PROTAC_1 PROTAC (Short/Rigid Linker) POI_1->PROTAC_1 E3_1 E3 Ligase E3_1->PROTAC_1 Clash Steric Clash PROTAC_1->Clash POI_2 Target Protein PROTAC_2 PROTAC (this compound Linker) POI_2->PROTAC_2 E3_2 E3 Ligase E3_2->PROTAC_2 Ternary_2 Productive Ternary Complex PROTAC_2->Ternary_2

Caption: Addressing steric hindrance with a flexible linker.

Troubleshooting_Workflow Start Low/No PROTAC Activity Check_Binary Confirm Binary Binding (POI & E3 Ligase) Start->Check_Binary Check_Permeability Assess Cell Permeability Check_Binary->Check_Permeability Binding OK Hypothesize_Steric Hypothesize Steric Hindrance Check_Permeability->Hypothesize_Steric Permeability OK Redesign Redesign PROTAC with This compound Linker Hypothesize_Steric->Redesign Synthesize Synthesize & Purify New PROTAC Redesign->Synthesize Test_Degradation Test Degradation (Western Blot) Synthesize->Test_Degradation Assess_Ternary Assess Ternary Complex (Co-IP) Test_Degradation->Assess_Ternary Degradation Observed Success Successful Degradation Assess_Ternary->Success Ternary Complex Formed

Caption: Troubleshooting workflow for low PROTAC activity.

References

Technical Support Center: Improving the In Vivo Stability of PEG-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the in vivo stability of Polyethylene Glycol (PEG)-based Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo stability of PROTACs with PEG linkers?

PROTACs with PEG linkers can exhibit poor in vivo stability primarily due to metabolic degradation. The ether linkages that form the backbone of the PEG chain are common targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2] This enzymatic action, often through O-dealkylation, can cleave the linker, leading to a short in vivo half-life, reduced drug exposure, and consequently, limited therapeutic efficacy.[1][2] The linker is frequently identified as the most metabolically vulnerable part of the PROTAC molecule.[1]

Q2: How does the flexibility of a PEG linker influence a PROTAC's stability and function?

The flexibility of a PEG linker presents a double-edged sword. On one hand, it can be advantageous, allowing the PROTAC to adopt a productive conformation required to form the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] On the other hand, excessive flexibility can be detrimental. A highly flexible or long linker may not properly restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[1][2] Furthermore, these flexible linkers can be more exposed and susceptible to degradation by metabolic enzymes.[2]

Q3: If I modify a PEG linker to improve stability, what other PROTAC properties might be affected?

Yes, modifying a linker to improve stability will almost certainly impact other critical physicochemical properties of the PROTAC. This is a crucial balancing act in PROTAC design.[1]

  • Solubility: Replacing a hydrophilic PEG linker with more lipophilic (greasy) components, such as alkyl chains or phenyl rings, can decrease aqueous solubility.[1][2] Conversely, incorporating polar, rigid groups like piperazine (B1678402) can enhance solubility.[1][2]

  • Permeability: Increasing lipophilicity by replacing parts of the PEG chain may improve the PROTAC's ability to pass through cell membranes.[1][2]

  • Ternary Complex Formation: Altering the linker's length, rigidity, or geometry can change the distance and orientation between the two ends of the PROTAC, which may affect the stability and formation of the ternary complex.[1]

Q4: What is the "hook effect" and how does it relate to PROTAC experiments?

The "hook effect" describes a phenomenon where the efficiency of target protein degradation decreases at high concentrations of a PROTAC.[3] Instead of forming the productive ternary complex required for degradation, the high concentration of the PROTAC leads to the formation of non-productive binary complexes (either with the target protein alone or the E3 ligase alone).[1] This saturation prevents the assembly of the tripartite structure, halting ubiquitination and degradation.[1] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[3]

Troubleshooting Guides

Problem: Low in vivo efficacy despite good in vitro potency.

This is a common and multifaceted problem for PROTACs. The discrepancy often points to poor pharmacokinetic properties or metabolic instability.

Possible Cause Recommended Solution & Rationale
Poor Metabolic Stability 1. Incorporate Rigid Moieties: Replace a portion of the flexible PEG chain with more metabolically stable, rigid structures like piperazine, piperidine, or triazole rings. These structures can shield the PROTAC from enzymatic degradation.[1][2] 2. Optimize Linker Length: Systematically synthesize and test analogs with varying linker lengths. An optimal length is critical for balancing ternary complex stability with metabolic resistance.[1][4] 3. Replace Linker Chemistry: Consider replacing the PEG linker with a more stable alkyl chain, but be mindful of potential decreases in solubility.[1]
Poor Oral Bioavailability 1. Enhance Permeability: If the PROTAC has low cell permeability due to the hydrophilic PEG linker, replace a portion of the linker with a more lipophilic moiety, such as a phenyl ring, to improve cell membrane passage.[1][5] 2. Improve Metabolic Stability: High first-pass metabolism in the liver or gut wall can severely limit oral bioavailability. Employ the strategies mentioned above to reduce metabolic clearance.[1] 3. Investigate Formulation Strategies: Use formulation techniques like amorphous solid dispersions (ASDs) or lipid-based formulations to improve the PROTAC's solubility and dissolution rate, which can enhance absorption.[1][6]
Low Cell Permeability 1. Assess Permeability: Perform a Caco-2 permeability assay to directly measure the PROTAC's ability to cross cell membranes.[1] 2. Modify Linker: As noted, increasing the lipophilicity of the linker can improve permeability.[5] Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, less polar structure that is more permeable.[7]
Problem: High variability in pharmacokinetic (PK) data.

Inconsistent results across a study can mask the true behavior of a compound and make data interpretation difficult.

Possible Cause Recommended Solution & Rationale
PROTAC Degradation Ex Vivo 1. Perform Plasma Stability Assays: Assess the stability of the PROTAC in biological matrices (plasma, blood) at relevant temperatures (e.g., room temperature, 37°C) to identify potential degradation issues outside the animal.[1] 2. Standardize Sample Handling: Implement consistent and rapid sample processing protocols. This includes immediately quenching enzymatic activity with cold acetonitrile (B52724) and minimizing the time samples spend in an autosampler before analysis.[1]
Analytical Method Issues 1. Optimize LC-MS/MS Parameters: Ensure that the analytical method is robust. PROTACs can sometimes show in-source fragmentation in a mass spectrometer, which can be mistaken for metabolism. Optimize parameters to minimize this effect.[1]
Problem: PROTAC appears inactive in cellular assays.

If a PROTAC shows no activity in cells, the issue may lie with its ability to enter the cell or form the necessary ternary complex.

Possible Cause Recommended Solution & Rationale
Inefficient Ternary Complex Formation 1. Confirm Complex Formation: Use biophysical assays such as TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm that the PROTAC can physically bring the target protein and E3 ligase together.[1][8] 2. Modify Linker Geometry: Alter the linker's length, composition, and attachment points to change the distance and orientation between the warhead and the E3 ligase ligand. This can facilitate more stable ternary complex formation.[1]
Poor Cell Permeability 1. Directly Measure Permeability: Use an assay like PAMPA or Caco-2 to determine if the PROTAC can cross the cell membrane.[1] 2. Redesign for Uptake: Introduce features that favor cell uptake, such as replacing a portion of the PEG linker with a more lipophilic moiety.[5]

Data Presentation

The tables below summarize general trends observed when modifying PROTAC linkers. Direct comparisons require identical PROTAC scaffolds and targets.

Table 1: Impact of Linker Chemistry on Metabolic Stability

PROTAC TargetLinker TypeMatrixRelative Half-life (t½)Rationale
Generic Target AStandard PEGHuman Liver MicrosomesLowEther linkages are susceptible to oxidative metabolism by CYP enzymes.[1]
Generic Target AAlkyl ChainHuman Liver MicrosomesModerate-HighMore metabolically stable but may reduce solubility.[9]
Generic Target APEG + PiperazineHuman Liver MicrosomesHighThe rigid piperazine ring sterically hinders and protects against enzymatic degradation.[1][2]
Generic Target APEG + TriazoleHuman Liver MicrosomesHighThe triazole moiety is metabolically stable and reduces oxidative degradation.[9]

Table 2: Impact of Linker Modification on Physicochemical Properties

Linker ModificationExpected Impact on SolubilityExpected Impact on PermeabilityKey Consideration
Replace PEG with Alkyl Chain DecreaseIncreaseThe loss of solubility can be a significant drawback.[1]
Incorporate Phenyl Ring DecreaseIncreaseBalances improved permeability with a potential drop in solubility.[1]
Incorporate Piperazine/Piperidine IncreaseNeutral / Slight DecreaseEnhances both metabolic stability and often improves solubility.[1][2]
Increase PEG Length IncreaseDecreaseWhile it boosts solubility, it can increase metabolic liability and hinder permeability.[10]

Mandatory Visualizations

PROTAC_Mechanism

Troubleshooting_Workflow Start Start: PROTAC shows poor in vivo stability/efficacy Check_Metabolism Assess Metabolic Stability (e.g., Liver Microsome Assay) Start->Check_Metabolism Is_Stable Metabolically Stable? Check_Metabolism->Is_Stable Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Is_Stable->Check_Permeability Yes Redesign_Linker_Metabolism Solution: Redesign Linker - Add rigid groups (piperazine) - Optimize length - Change chemistry (alkyl) Is_Stable->Redesign_Linker_Metabolism No Is_Permeable Sufficiently Permeable? Check_Permeability->Is_Permeable Check_Complex Confirm Ternary Complex Formation (e.g., SPR, TR-FRET) Is_Permeable->Check_Complex Yes Redesign_Linker_Permeability Solution: Redesign Linker - Increase lipophilicity - Add aromatic rings - Reduce H-bond donors Is_Permeable->Redesign_Linker_Permeability No Is_Complex Forms Stable Complex? Check_Complex->Is_Complex Redesign_Linker_Geometry Solution: Redesign Linker - Alter length and geometry - Change attachment points Is_Complex->Redesign_Linker_Geometry No Consider_Formulation Consider Formulation Strategies (e.g., ASD) Is_Complex->Consider_Formulation Yes

Experimental_Workflow Prep 1. Preparation - Prepare PROTAC stock (DMSO) - Thaw liver microsomes on ice - Prepare NADPH regenerating system Preinc 2. Pre-incubation - Add buffer, PROTAC, and microsomes to plate - Pre-incubate at 37°C for 5 min Prep->Preinc Initiate 3. Reaction Initiation - Add NADPH system to start reaction Preinc->Initiate Timepoints 4. Time-course Sampling - At t = 0, 5, 15, 30, 60 min:  - Withdraw aliquot Initiate->Timepoints Quench 5. Quench Reaction - Add aliquot to cold acetonitrile  with internal standard Timepoints->Quench Analyze 6. Analysis - Centrifuge to precipitate proteins - Analyze supernatant by LC-MS/MS Quench->Analyze Calculate 7. Data Calculation - Quantify remaining PROTAC - Plot ln(% remaining) vs. time - Calculate half-life (t½) Analyze->Calculate

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a standard method to determine the intrinsic clearance of a compound and predict its metabolic stability.[6][7]

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human or mouse liver microsomes.

Materials:

  • Test PROTAC compound

  • Pooled Human Liver Microsomes (HLM) or other species

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., Tolbutamide)

  • DMSO for stock solutions

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO.[1]

    • Create working solutions by diluting the stock solutions in buffer or solvent. The final concentration of the PROTAC in the incubation is typically 1 µM. The final DMSO concentration must be <1% to avoid inhibiting enzymes.[1]

    • Thaw the pooled liver microsomes on ice immediately before use. Dilute the microsomes to a working concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation Setup (in a 96-well plate):

    • In designated wells, add phosphate buffer, the PROTAC working solution, and the diluted liver microsome solution.

    • Prepare parallel wells without the NADPH regenerating system as a negative control to check for non-enzymatic degradation.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to bring the mixture to temperature.[6]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well. The time of this addition is t=0.[6]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot from each well into a separate quenching plate containing ice-cold acetonitrile with the internal standard.[6][7] The ratio of ACN to sample should be at least 3:1 to ensure complete protein precipitation.

  • Sample Preparation for Analysis:

    • Vortex the quenching plate to mix thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent PROTAC relative to the internal standard at each time point.[7]

  • Data Analysis:

    • Calculate the percentage of the parent PROTAC remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the percentage of remaining PROTAC against time.[7]

    • The slope of the linear regression of this plot corresponds to the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • A shorter half-life indicates lower metabolic stability.

References

Technical Support Center: Mitigating PROTAC Off-Target Effects by Linker Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the off-target effects of Proteolysis-Targeting Chimeras (PROTACs) through linker modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with PROTACs?

A1: Off-target effects with PROTACs can stem from several factors:

  • Promiscuity of the Warhead: The ligand binding to the protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[1]

  • E3 Ligase Ligand Activity: The E3 ligase binder, particularly those derived from thalidomide, can have inherent degradation activity against proteins like zinc-finger (ZF) transcription factors.[2][3]

  • Formation of Non-Productive Ternary Complexes: The PROTAC may facilitate the formation of a ternary complex with an unintended protein, leading to its degradation.[4]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, which are unproductive for degradation and may lead to off-target pharmacology.[1][5]

Q2: How can modifying the PROTAC linker improve selectivity and reduce off-target effects?

A2: The linker is a critical determinant of PROTAC selectivity and its modification can significantly mitigate off-target effects.[] The length, composition, and attachment points of the linker must be optimized for each specific ligand pair.[][8] An optimized linker enhances the stability and cooperativity of the intended ternary complex (POI-PROTAC-E3 ligase) while destabilizing unintended off-target complexes.[8] For instance, the BET degrader MZ1 uses a pan-selective BET inhibitor (JQ1) as its warhead but achieves selective degradation of BRD4 over BRD2 and BRD3 due to its specific linker structure.[8]

Q3: What linker properties should I consider modifying to enhance selectivity?

A3: Key linker properties to consider for optimization include:

  • Length: The linker's length directly impacts the spatial arrangement of the POI and E3 ligase, which is crucial for efficient and selective ubiquitination.[] Altering linker length can impart selectivity for different proteins.[8]

  • Rigidity and Flexibility: The flexibility of the linker, often determined by its chemical composition (e.g., alkyl chains vs. rigid heterocycles), influences the conformational freedom of the PROTAC.[9] More rigid linkers can pre-organize the PROTAC into an active conformation that favors the desired ternary complex formation.[9]

  • Composition: The chemical makeup of the linker (e.g., PEG-based, alkyl-based) affects its physicochemical properties, such as solubility and cell permeability, which can indirectly impact off-target effects.[10][11]

  • Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand are crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[8][11]

Q4: My PROTAC is showing significant off-target degradation. What is the first step in troubleshooting this with linker modification?

A4: A systematic approach is recommended. Begin by synthesizing a small library of PROTACs with varying linker lengths, typically by adding or removing ethylene (B1197577) glycol (PEG) or alkyl units.[] This allows you to empirically test the effect of linker length on both on-target and off-target degradation. If simple length modification is insufficient, consider altering the linker's rigidity by incorporating cyclic structures like piperazine (B1678402) or phenyl groups.[9][11]

Troubleshooting Guides

Issue 1: High levels of off-target protein degradation observed in proteomics.
  • Potential Cause: The linker may be promoting the formation of stable, yet unintended, ternary complexes with off-target proteins. The warhead itself might be promiscuous, and the linker is not providing enough discrimination.

  • Troubleshooting Steps:

    • Systematic Linker Length Variation: Synthesize and test a series of PROTACs with incrementally different linker lengths. Compare the degradation profiles of both the on-target and off-target proteins.

    • Introduce Linker Rigidity: Replace flexible alkyl or PEG linkers with more rigid moieties (e.g., piperazine, alkynes).[8] This can constrain the PROTAC's conformation, potentially favoring the on-target complex.

    • Alter Linker Attachment Points: If synthetically feasible, change the exit vector of the linker from the warhead or E3 ligase ligand.[8] This can dramatically alter the geometry of the ternary complex.

    • Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of both on-target and off-target ternary complex formation.[11][12] Aim for linker designs that maximize on-target cooperativity.

Issue 2: Loss of on-target potency after linker modification.
  • Potential Cause: The modified linker may be sterically hindering the binding of the warhead or E3 ligase ligand, or it may be inducing an unfavorable conformation for ternary complex formation.

  • Troubleshooting Steps:

    • Confirm Binary Binding: Ensure the modified PROTAC can still independently bind to the target protein and the E3 ligase. Assays like fluorescence polarization or thermal shift assays can be used.

    • Ternary Complex Formation Assay: Use a ternary complex formation assay (e.g., co-immunoprecipitation or FRET-based methods) to confirm that the new PROTAC can still bridge the POI and the E3 ligase.[13]

    • Return to a Known Working Linker: If multiple modifications were made, revert to a previously effective linker and modify only one parameter at a time (e.g., length or rigidity) to pinpoint the cause of the potency loss.

Issue 3: Poor cellular permeability or solubility with a new linker.
  • Potential Cause: The linker significantly contributes to the overall physicochemical properties of the PROTAC.[11] Modifications may have increased lipophilicity or molecular weight beyond a favorable range.

  • Troubleshooting Steps:

    • Incorporate Polar Groups: Introduce polar functional groups or PEG units into the linker to improve solubility.[11]

    • Balance Hydrophilicity and Lipophilicity: Modulate the linker to achieve a better balance that can improve cell permeability.[]

    • Cellular Target Engagement Assays: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is reaching its target inside the cell.[11][14]

Quantitative Data Summary

The following table summarizes hypothetical data illustrating how linker modifications can impact on-target and off-target degradation.

PROTAC IDLinker TypeLinker Length (atoms)On-Target DC50 (nM)Off-Target 1 DC50 (nM)Off-Target 2 DC50 (nM)
PROTAC-A1PEG850200>1000
PROTAC-A2PEG121580950
PROTAC-A3PEG1645500>1000
PROTAC-B1Alkyl-Piperazine1225>1000>1000
  • Interpretation: In this example, increasing the PEG linker length from 8 to 12 atoms (PROTAC-A1 to A2) improved on-target potency but also increased off-target activity. Further lengthening to 16 atoms (PROTAC-A3) reduced both on- and off-target effects. Introducing a more rigid piperazine-containing linker of the optimal length (PROTAC-B1) maintained good on-target potency while significantly improving selectivity by reducing off-target degradation.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[1][14]

  • Cell Culture and Treatment: Culture a relevant cell line to ~70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).

  • Incubation: Incubate for a duration sufficient to observe degradation (e.g., 8-24 hours). Shorter time points (4-6 hours) can help enrich for direct targets.[1]

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (Optional but Recommended): Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed and accurate relative quantification.[14]

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls.[14]

  • Validation: Validate potential off-targets using an orthogonal method, such as Western blotting.[14]

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in specific protein levels following PROTAC treatment.[5][15]

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the protein of interest. Use a loading control antibody (e.g., GAPDH, α-Tubulin) to normalize for protein loading.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect using a chemiluminescent substrate.

  • Quantification: Quantify the band intensities. Plot the normalized protein levels against the PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]

Visualizations

Linker_Properties_Influence cluster_linker Linker Properties cluster_complex Ternary Complex Properties cluster_outcome Biological Outcome Length Length Geometry Geometry & Orientation Length->Geometry Rigidity Rigidity Rigidity->Geometry Composition Composition Composition->Geometry Attachment Attachment Point Attachment->Geometry Stability Stability & Cooperativity Geometry->Stability OnTarget On-Target Degradation Stability->OnTarget OffTarget Off-Target Effects Stability->OffTarget

Caption: Logical relationship between linker properties and degradation outcomes.

Experimental_Workflow start High Off-Target Activity Identified lib Synthesize Linker Library (Vary Length, Rigidity) start->lib screen Screen Library: Western Blot for On/Off-Target lib->screen decision Improved Selectivity? screen->decision decision->lib No proteomics Global Proteomics on Lead PROTAC decision->proteomics Yes biophys Biophysical Validation (SPR/ITC) proteomics->biophys end Optimized PROTAC biophys->end

Caption: Experimental workflow for linker optimization to mitigate off-target effects.

Signaling_Pathway cluster_pathway Example Off-Target Pathway (MAPK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation TF->Proliferation OffTargetPROTAC Off-Target PROTAC (e.g., degrading a phosphatase) OffTargetPROTAC->RAF Unintended Activation

Caption: Example of a signaling pathway potentially activated by an off-target effect.

References

Refinement of PROTAC design to enhance target selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers refine their PROTAC designs for enhanced target selectivity and efficacy.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC experiments.

Q1: My PROTAC is degrading my target protein, but global proteomics reveals significant degradation of other, unrelated proteins. What are the likely causes and how can I fix this?

A1: Unintended degradation of off-target proteins is a common challenge in PROTAC development. The issue typically stems from a lack of selectivity in one of the PROTAC's components or suboptimal ternary complex formation.

Possible Causes & Solutions:

  • Promiscuous Warhead: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains.[1]

    • Troubleshooting Step: Test the warhead compound alone in a binding assay (e.g., KinomeScan for kinase targets) or a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to assess its binding profile.[1]

    • Solution: If the warhead is not selective, consider re-engineering it for higher specificity or choosing a different, more selective ligand for your target.

  • Suboptimal Ternary Complex Formation: PROTAC selectivity is not solely dependent on the warhead's affinity but is critically influenced by the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2] Unfavorable protein-protein interactions can prevent the degradation of intended targets, while unexpected favorable interactions can lead to the degradation of off-targets.

    • Troubleshooting Step: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[3] Positive cooperativity, where the binding of one protein enhances the binding of the other, is a key indicator of a stable complex.[4]

    • Solution: Systematically modify the PROTAC's linker. Varying the length, rigidity (e.g., using alkyl/PEG vs. phenyl/piperazine linkers), and attachment points can alter the geometry of the ternary complex to favor on-target interactions and disfavor off-target ones.[5]

  • E3 Ligase Choice: The recruited E3 ligase (e.g., VHL or Cereblon) has its own set of endogenous substrates and protein interaction partners. The choice of E3 ligase can dramatically alter the degradation profile of a PROTAC, even with the same warhead.[5][6] For example, pomalidomide-based PROTACs that recruit Cereblon (CRBN) have been known to cause off-target degradation of zinc-finger (ZF) proteins.[7]

    • Troubleshooting Step: Perform a global proteomics experiment comparing your current PROTAC to a negative control (e.g., a version with a mutated E3 ligase binder).[8]

    • Solution: Synthesize a new PROTAC using the same warhead and linker but with a ligand for a different E3 ligase (e.g., switch from a CRBN to a VHL ligand). This can completely change the selectivity profile.[5]

// Nodes Start [label="High Off-Target\nDegradation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckWarhead [label="Assess Warhead Selectivity\n(e.g., CETSA, KinomeScan)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTernary [label="Evaluate Ternary Complex\n(e.g., SPR for Cooperativity)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckE3 [label="Consider E3 Ligase\nContribution", fillcolor="#F1F3F4", fontcolor="#202124"]; IsWarheadSelective [label="Is Warhead\nSelective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsComplexCooperative [label="Is Ternary Complex\nCooperative for Target?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ActionRedesignWarhead [label="Solution:\nRedesign or Replace\nWarhead", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionModifyLinker [label="Solution:\nModify Linker\n(Length, Rigidity, Attachment)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionSwitchE3 [label="Solution:\nSwitch E3 Ligase\n(e.g., VHL <-> CRBN)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckWarhead; Start -> CheckTernary; Start -> CheckE3;

CheckWarhead -> IsWarheadSelective; IsWarheadSelective -> ActionRedesignWarhead [label="No"]; IsWarheadSelective -> CheckTernary [label="Yes"];

CheckTernary -> IsComplexCooperative; IsComplexCooperative -> ActionModifyLinker [label="No / Poor"]; IsComplexCooperative -> CheckE3 [label="Yes"];

CheckE3 -> ActionSwitchE3; } `

Troubleshooting logic for high off-target degradation.

Q2: I am not observing any degradation of my target protein, even at high concentrations. What should I check?

A2: A lack of degradation can be due to a number of factors, ranging from poor cell permeability to the formation of a non-productive ternary complex.

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that the PROTAC is entering the cell and binding to both the target protein and the E3 ligase.

    • Recommended Assay: The Cellular Thermal Shift Assay (CETSA) is an ideal method to confirm target engagement in intact cells without modifying the PROTAC.[2][9] A thermal shift indicates the PROTAC is binding to its target.

  • Assess Cell Permeability: PROTACs are often large molecules with physicochemical properties that hinder their ability to cross the cell membrane.

    • Recommended Assay: While complex, specialized assays like the Caco-2 permeability assay can provide quantitative data. Indirect evidence can be gathered from target engagement assays like CETSA.[10]

    • Solution: Modify the linker to improve physicochemical properties, for example by incorporating PEG units to increase solubility or balancing hydrophilicity.[3]

  • Evaluate Ternary Complex Formation: A stable ternary complex is a prerequisite for degradation. Even if binary binding occurs, the PROTAC may fail to bring the POI and E3 ligase together effectively.

    • Recommended Assay: Use co-immunoprecipitation (co-IP) followed by Western blotting to see if the POI, PROTAC, and E3 ligase form a complex in cells.[11] For more quantitative data, use biophysical methods like SPR.

    • Solution: The linker is the most critical element to modify. A different length, composition, or attachment point can be the key to forming a productive complex.[12]

  • Check for Productive Ubiquitination: The ternary complex must be oriented correctly for the E3 ligase to transfer ubiquitin to lysine (B10760008) residues on the target protein's surface.

    • Recommended Assay: Perform an in-cell ubiquitination assay. This involves immunoprecipitating the target protein after PROTAC treatment and then performing a Western blot for ubiquitin. An increase in polyubiquitination confirms this step is working.

    • Solution: If no ubiquitination is observed despite ternary complex formation, it points to a geometric problem. This necessitates a significant redesign of the linker or even switching the E3 ligase to alter the orientation of the ubiquitination machinery.[2]

Q3: My PROTAC works well at low concentrations, but its degradation efficiency decreases as I increase the concentration. What is happening?

A3: This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs.[1][3] It occurs when excess PROTAC molecules saturate the system, leading to the formation of non-productive binary complexes (POI-PROTAC and PROTAC-E3 Ligase) instead of the productive ternary complex (POI-PROTAC-E3 Ligase).[1][3]

Solutions:

  • Optimize Concentration: The most straightforward solution is to perform a full dose-response experiment to identify the optimal concentration range that yields the maximal degradation (the "bottom" of the U-shaped curve).

  • Enhance Ternary Complex Cooperativity: A PROTAC that forms a highly stable and cooperative ternary complex is less susceptible to the hook effect.[3] Optimizing the linker to create favorable protein-protein interactions between the POI and E3 ligase can increase cooperativity and widen the effective concentration range.[3]

Frequently Asked Questions (FAQs)

Q1: How does the choice of E3 ligase ligand (e.g., for VHL vs. CRBN) affect selectivity?

A1: The choice of E3 ligase is a critical determinant of a PROTAC's activity and selectivity.[13] Even with an identical warhead, recruiting VHL versus CRBN can lead to vastly different degradation profiles.[6] This is because:

  • Protein-Protein Interactions: The surfaces of VHL and CRBN are different, leading to unique potential interactions with the target protein within the ternary complex. These induced interactions are a major driver of selectivity.[2][14]

  • Tissue Expression: E3 ligases have different expression levels across various tissues and cell types. Selecting a ligase that is highly expressed in a target tissue can enhance tissue-specific degradation.

  • Intrinsic Substrate Scope: E3 ligases have their own native substrates. This can sometimes lead to off-target effects, as seen with CRBN ligands and zinc-finger proteins.[7]

Q2: What is the role of the linker in determining PROTAC selectivity?

A2: The linker is not just a passive spacer; it is a crucial element that dictates the overall properties and selectivity of the PROTAC.[15]

  • Geometry and Orientation: The linker's length, rigidity, and attachment points control the relative positioning of the target protein and the E3 ligase. This orientation determines whether a stable and productive ternary complex can form and whether the target's lysine residues are accessible for ubiquitination.[10][12]

  • Selectivity Between Homologs: Subtle changes in linker length can impart selectivity between highly similar proteins. For instance, extending a linker by a single ethylene (B1197577) glycol unit was shown to abolish HER2 degradation while maintaining EGFR degradation for a lapatinib-based PROTAC.

  • Physicochemical Properties: The linker significantly influences the PROTAC's solubility, cell permeability, and metabolic stability, all of which are essential for its cellular activity.[16]

Q3: Can a PROTAC be selective even if its warhead is promiscuous?

A3: Yes, and this is a key advantage of the PROTAC modality. Studies have shown that a promiscuous kinase inhibitor, when incorporated into a PROTAC, can lead to the highly selective degradation of only a small subset of its binding targets.[14][17][18] Selectivity is conferred not just by binary binding affinity, but by the ability to form a stable and cooperative ternary complex.[2][14] A warhead might bind to dozens of proteins, but only a few of them will have the right surface properties to form productive protein-protein interactions with the recruited E3 ligase, leading to their selective degradation.[2][14]

Quantitative Data Summary

The tables below provide examples of quantitative data for well-characterized PROTACs, illustrating how binding affinity, ternary complex formation, and cellular degradation can be assessed to understand selectivity.

Table 1: Selectivity Profile of BRD4 Degrader MZ1

MZ1 uses a JQ1 warhead (a pan-BET inhibitor) and recruits the VHL E3 ligase. Despite JQ1 binding to BRD2, BRD3, and BRD4, MZ1 preferentially degrades BRD4.[19][20] This selectivity is driven by favorable protein-protein interactions between VHL and BRD4 within the ternary complex.

ParameterBRD4BRD2BRD3Reference
Binding Affinity (Kd, nM) 13-6013-6013-60[19]
Cellular DC50 (nM) 2-23~10-fold > BRD4~10-fold > BRD4[13][19][20]
Max Degradation (Dmax) >95% at 100 nMRequires >1 µMRequires >1 µM[19]

DC50: Concentration for 50% degradation. Kd values are for the warhead against BET bromodomains.

Table 2: Isoform-Selective Degradation of p38 MAPK by Foretinib-Based PROTACs

This study highlights how modifying the linker attachment point and length, while using the same promiscuous warhead (foretinib) and E3 ligase (VHL), can generate two different PROTACs with distinct isoform selectivity.

PROTACTargetDC50 (nM)Dmax (%)Reference
SJFα p38α 7.2 97.4 [5]
p38δ29918.0[5]
SJFδ p38α> 2500< 10.0[5]
p38δ 46.2 99.4 [5]

Data from MDA-MB-231 cells. DC50 and Dmax values represent the potency and efficacy of degradation for each isoform.

Key Experimental Protocols

1. Global Proteomics via Mass Spectrometry for Off-Target Profiling

This protocol provides an unbiased, global view of protein changes following PROTAC treatment, making it the gold standard for selectivity and off-target assessment.[8]

// Nodes A [label="1. Cell Culture & Treatment\nTreat cells with PROTAC,\nvehicle (DMSO), and\nnegative control PROTAC."]; B [label="2. Cell Lysis & Protein Digestion\nLyse cells and digest proteins\ninto peptides using Trypsin."]; C [label="3. Isobaric Labeling (TMT/iTRAQ)\nLabel peptides from each condition\nwith unique isobaric tags."]; D [label="4. LC-MS/MS Analysis\nCombine, separate by liquid\nchromatography, and analyze\nby tandem mass spectrometry."]; E [label="5. Data Analysis\nIdentify and quantify proteins.\nIdentify statistically significant,\ndown-regulated proteins."]; F [label="6. Validation\nConfirm hits using orthogonal\nmethods like Western Blotting."];

// Edges A -> B -> C -> D -> E -> F; } `

Workflow for mass spectrometry-based off-target profiling.

Methodology:

  • Cell Treatment: Culture cells and treat them in triplicate with: (i) the active PROTAC at an effective concentration, (ii) a vehicle control (e.g., DMSO), and (iii) a negative control PROTAC (e.g., one with a mutated E3 binder). Incubate for a duration that maximizes on-target degradation (typically 6-24 hours).[8]

  • Lysis and Digestion: Harvest and lyse the cells. Quantify the total protein and digest it into peptides using an enzyme like trypsin.[21]

  • Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ). These tags allow for the samples to be combined and analyzed in a single mass spectrometry run, enabling accurate relative quantification.[8]

  • LC-MS/MS: The combined, labeled peptide sample is separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution tandem mass spectrometer.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are potential off-targets.[8]

  • Validation: Validate key off-target candidates using a targeted method like Western blotting.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether a compound binds to its target in intact cells by measuring changes in the target protein's thermal stability.[1][2]

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations or with a vehicle control. Incubate at 37°C for a set time (e.g., 1 hour) to allow for cell entry and target binding.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler. This heating step denatures and precipitates unbound proteins.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized, non-precipitated protein) from the aggregated protein pellet by centrifugation.

  • Detection and Analysis: Collect the supernatant and quantify the amount of the soluble target protein using a detection method like Western blotting or ELISA. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target stabilization and therefore, engagement.[2]

3. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation, allowing for the calculation of cooperativity.[12]

Methodology:

  • Immobilization: Covalently immobilize one of the proteins, typically the E3 ligase (e.g., biotinylated VHL), onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • To measure PROTAC-E3 ligase binding, inject a series of concentrations of the PROTAC over the immobilized E3 ligase and measure the binding response to determine the affinity (KD).[14]

    • To measure PROTAC-Target binding, a separate experiment is needed, often by immobilizing the target protein.

  • Ternary Complex Analysis: Inject a series of samples, each containing a fixed, saturating concentration of the target protein mixed with a varying concentration of the PROTAC, over the immobilized E3 ligase surface. The binding response now reflects the formation of the ternary complex.

  • Data Analysis & Cooperativity Calculation:

    • Fit the sensorgram data to appropriate binding models to calculate the kinetic constants (k_a, k_d) and the affinity (KD) for both the binary and ternary interactions.

    • Calculate the cooperativity factor (alpha, α) using the formula: α = KD (Binary: PROTAC to E3) / KD (Ternary: Target-PROTAC to E3)

    • An α > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complexes, which is a strong predictor of efficient degradation. An α < 1 indicates negative cooperativity.

References

Technical Support Center: Enhancing Ternary Complex Formation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ternary complex formation experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
No or low target protein degradation observed Inefficient ternary complex formation: The PROTAC or molecular glue may not effectively bridge the target protein and the E3 ligase.[1]1. Optimize Compound Concentration: Perform a dose-response experiment to identify the optimal concentration. High concentrations can lead to the "hook effect," where binary complexes (e.g., PROTAC-target or PROTAC-E3 ligase) dominate, preventing ternary complex formation.[1][2][3] 2. Evaluate Linker Properties (for PROTACs): The linker's length, composition, and attachment points are critical for stable ternary complex formation.[1][4][5] Synthesize and test analogs with different linkers. 3. Assess Cooperativity: Quantify the cooperativity (α) of the system. A value greater than 1 indicates that the binding of one protein partner enhances the binding of the other, which is favorable for ternary complex formation.[6][7][8]
Low protein expression: Insufficient levels of the target protein or the E3 ligase in the cellular model.[1]1. Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the target protein and the E3 ligase.[1] 2. Use a Positive Control: Employ a cell line known to have high expression of the target proteins.[1]
Issues with cellular uptake or stability: The compound may have poor cell permeability or be rapidly metabolized.[1][4][9]1. Assess Cell Permeability: Utilize assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm target engagement within live cells.[1][10] 2. Evaluate Compound Stability: Use LC-MS/MS to measure the compound's half-life in cell culture media and lysates.[1]
"Hook effect" observed in dose-response curves High PROTAC concentration: At elevated concentrations, the formation of binary complexes is favored over the ternary complex, leading to reduced degradation.[1][2]1. Perform a Broad Titration: Test a wide range of PROTAC concentrations to identify the optimal window for ternary complex formation and subsequent degradation.[1][2] 2. Model the System: Use kinetic and thermodynamic modeling to understand the equilibrium dynamics of binary and ternary complex formation.[11][12]
Inconsistent results between biochemical and cellular assays Different experimental conditions: Assays with purified proteins may not fully replicate the complex cellular environment.[1]1. Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA, SPR) and in-cell (e.g., NanoBRET™, CETSA) assays to confirm findings.[1][13] 2. Consider Cellular Scaffolding Effects: The cellular environment can stabilize weak or transient interactions that are not observed in biochemical assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can I mitigate it?

A1: The "hook effect" describes the phenomenon where the efficiency of ternary complex-mediated protein degradation decreases at high concentrations of the bifunctional molecule (e.g., PROTAC).[1][2] This occurs because the excess molecule saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes that cannot bring the two proteins together. To mitigate this, it is crucial to perform a comprehensive dose-response analysis to determine the optimal concentration range for inducing degradation.[1][2]

Q2: How important is cooperativity in ternary complex formation?

A2: Cooperativity (α) is a critical parameter that quantifies how the binding of one protein to the bifunctional molecule affects the binding of the second protein.[6][7] Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex and often more efficient protein degradation.[6][7][14][15] Negative cooperativity (α < 1) suggests that the ternary complex is less stable than the binary complexes.

Q3: What are the key differences between PROTACs and molecular glues in forming ternary complexes?

A3: PROTACs are heterobifunctional molecules with two distinct ligands connected by a linker, one for the target protein and one for an E3 ligase.[16] Their design is generally more modular and rational.[17] Molecular glues, on the other hand, are typically smaller, monofunctional molecules that induce a novel interaction between a target protein and an E3 ligase by binding to one of the proteins and creating a new binding surface for the other.[18][19] The discovery of molecular glues has often been serendipitous.[19][20]

Q4: Which biophysical assays are best for characterizing ternary complex formation?

A4: The choice of assay depends on the specific parameters you want to measure. Several techniques are available, each with its own advantages:

Assay Measures Throughput Key Advantages Considerations
Surface Plasmon Resonance (SPR) Kinetics (k_on, k_off), Affinity (K_D), CooperativityLow-MediumReal-time, label-free detection of binding events.[6][14][21]Requires immobilization of one binding partner.
Isothermal Titration Calorimetry (ITC) Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowLabel-free, in-solution measurement providing a complete thermodynamic profile.[13][21][22]Requires large amounts of pure protein.[13]
Biolayer Interferometry (BLI) Kinetics, AffinityMedium-HighHigher throughput than SPR, requires less protein.[21]May have lower sensitivity than SPR for some interactions.[21]
Förster Resonance Energy Transfer (FRET) Proximity, AffinityHighHomogeneous, in-solution assay suitable for high-throughput screening.[7][13]Requires fluorescent labeling of binding partners.[13]
AlphaLISA® Proximity, AffinityHighHighly sensitive, bead-based proximity assay.[2]Requires specific antibody pairs or tagged proteins.
NanoBRET™ Target Engagement, Ternary Complex Formation (in-cell)HighAllows for the study of complex formation in a live-cell context.[1][3][10]Requires genetic modification of cells to express tagged proteins.

Q5: How can I improve the cellular permeability of my PROTAC?

A5: Improving cellular permeability is a common challenge due to the high molecular weight and polarity of many PROTACs.[4][9] Strategies include:

  • Linker Optimization: Replacing polar linkers (e.g., PEG) with more rigid, hydrophobic linkers can enhance permeability.[4]

  • Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can reduce the molecule's polarity and effective size, facilitating membrane passage.[4]

  • Delivery Systems: Utilizing drug delivery strategies such as lipid-based nanoparticles can improve the intracellular concentration of the PROTAC.[9]

Experimental Protocols & Visualizations

General Workflow for Assessing Ternary Complex Formation

The following diagram illustrates a typical experimental workflow for evaluating the formation of a ternary complex.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization A 1. Protein Expression & Purification (Target Protein, E3 Ligase) B 2. Binary Interaction Analysis (PROTAC-Target, PROTAC-E3) A->B C 3. Ternary Complex Formation Assay (SPR, ITC, AlphaLISA) B->C D 4. Cooperativity Determination C->D G 7. Target Degradation Assay (Western Blot, In-Cell Western) D->G Correlate biochemical and cellular data E 5. Cellular Uptake & Stability Assay F 6. In-Cell Target Engagement (CETSA, NanoBRET™) E->F F->G H 8. Dose-Response Analysis G->H

Caption: A generalized workflow for ternary complex characterization.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action for a PROTAC, leading to the degradation of a target protein.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-induced ubiquitination and degradation pathway.

Logical Relationship: Troubleshooting Low Degradation

This decision tree provides a logical approach to troubleshooting experiments where low or no target degradation is observed.

G Start Low/No Degradation CheckConcentration Optimize PROTAC Concentration? Start->CheckConcentration CheckPermeability Assess Cellular Permeability? CheckConcentration->CheckPermeability No HookEffect Hook Effect Mitigation CheckConcentration->HookEffect Yes CheckExpression Verify Protein Expression? CheckPermeability->CheckExpression No ImproveUptake Improve Cellular Uptake CheckPermeability->ImproveUptake Yes RedesignLinker Redesign Linker CheckExpression->RedesignLinker No ChangeModel Change Cell Model CheckExpression->ChangeModel Yes

Caption: A decision tree for troubleshooting inefficient degradation.

References

Validation & Comparative

The great divide: Cbz-NH-PEG2-C2-acid vs. Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While seemingly a simple tether, the linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a detailed comparison of two commonly employed flexible linker types: the hydrophilic Cbz-NH-PEG2-C2-acid and the hydrophobic alkyl chain linkers, supported by experimental data to inform rational PROTAC design.

At a Glance: Key Performance Differences

The selection of a linker often involves a trade-off between aqueous solubility and cell permeability. Polyethylene glycol (PEG) linkers, such as this compound, are known to enhance the solubility of the often large and greasy PROTAC molecules.[1] Conversely, the more lipophilic nature of alkyl linkers can improve passive diffusion across the cell membrane.[]

PropertyThis compound (PEG Linker)Alkyl Chain LinkerKey Considerations
Aqueous Solubility Generally higher due to the hydrophilic nature of the PEG chain.[1]Generally lower and more hydrophobic, which can limit aqueous solubility.[1]Improved solubility is advantageous for formulation and bioavailability.
Cell Permeability Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[1][3] In some cases, PEG linkers have shown significantly higher cell permeability compared to alkyl counterparts.[4]Generally higher due to increased lipophilicity, though this is not always the case and is highly context-dependent.[]Permeability is a complex property influenced by multiple factors beyond the linker.
Metabolic Stability May be susceptible to oxidative metabolism.[]Generally considered to have good metabolic stability.[]Linker stability is crucial for maintaining PROTAC integrity in vivo.
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[1][5]The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.[1]The optimal linker length and flexibility are highly dependent on the specific target and E3 ligase pair.

Quantitative Comparison of Degradation Efficiency

The ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes experimental data from studies comparing PEG and alkyl linkers.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50DmaxReference(s)
CRBNCRBNAlkylNine-atom alkyl chainConcentration-dependent decreaseNot specified[6]
CRBNCRBNPEGThree PEG unitsWeak degradationNot specified[6]
ERK5VHLAlkyl-~22-fold lower cell permeability compared to PEG linker-[4]
ERK5VHLPEG-~22-fold higher cell permeability compared to alkyl linker-[4]

These data highlight that the choice between a PEG and an alkyl linker is not always straightforward and the outcome can be target-dependent. In the case of CRBN homo-PROTACs, the alkyl linker was more effective than the PEG linker.[6] Conversely, for an ERK5-targeting PROTAC, the PEG-containing linker resulted in vastly superior cell permeability, a critical factor for cellular potency.[4]

The Underlying Science: Physicochemical Properties and Ternary Complex Formation

The differences in performance between PEG and alkyl linkers can be attributed to their distinct physicochemical properties and their influence on the formation of the ternary complex.

Physicochemical Properties

PEG linkers, with their repeating ether oxygens, are more hydrophilic than their alkyl counterparts. This increased polarity generally leads to better aqueous solubility, which can be a significant advantage for developing orally bioavailable drugs. However, this hydrophilicity can also hinder passive diffusion across the lipophilic cell membrane. To counteract this, it has been proposed that flexible PEG linkers can adopt a folded conformation in nonpolar environments, shielding their polar surface area and facilitating membrane transit—a phenomenon sometimes referred to as the "molecular chameleon" effect.[3]

Alkyl linkers, being composed of methylene (B1212753) units, are more hydrophobic. This increased lipophilicity can enhance cell permeability, but it may also lead to poor aqueous solubility and an increased risk of non-specific binding.

G cluster_0 Linker Properties cluster_1 Physicochemical & Biological Outcomes PEG_Linker This compound (PEG Linker) Solubility Aqueous Solubility PEG_Linker->Solubility Increases Permeability Cell Permeability PEG_Linker->Permeability Can Increase (chameleon effect) Alkyl_Linker Alkyl Chain Linker Alkyl_Linker->Solubility Decreases Alkyl_Linker->Permeability Generally Increases Degradation Protein Degradation Solubility->Degradation Impacts Permeability->Degradation Impacts

Figure 1. Impact of linker type on physicochemical properties and degradation.
Ternary Complex Formation

The primary role of the linker is to facilitate the formation of a stable and productive ternary complex. Both PEG and alkyl linkers provide the necessary flexibility to allow the target protein and E3 ligase to come together in an orientation that is conducive to ubiquitination. However, the optimal linker length and composition are highly dependent on the specific protein-protein interaction being targeted. Excessive flexibility can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.

G PROTAC PROTAC (Warhead-Linker-E3 Ligand) Target_Protein Target Protein PROTAC->Target_Protein Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 2. The PROTAC-mediated protein degradation pathway.

Experimental Protocols

Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the amount of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of a compound across an artificial lipid membrane.

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated for a specific period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Ternary Complex Formation Assays

Several biophysical techniques can be used to measure the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NanoBRET.

NanoBRET Ternary Complex Assay Protocol Outline:

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.

  • Labeling: Label the HaloTag-E3 ligase fusion protein with a fluorescent HaloTag ligand.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Signal Detection: Add the NanoLuc substrate and measure both the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals.

  • Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

The choice between a this compound (PEG) linker and an alkyl chain linker in PROTAC design is a nuanced decision that requires careful consideration of the specific target and the desired properties of the final molecule. PEG linkers can offer advantages in terms of solubility, while alkyl linkers may enhance permeability. Ultimately, a systematic evaluation of a library of linkers with varying compositions and lengths is often necessary to identify the optimal linker for a given PROTAC. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of PROTAC performance.

References

The Efficacy of Short PEG Linkers in Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A critical component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the efficacy of short polyethylene (B3416737) glycol (PEG) linkers, such as Cbz-NH-PEG2-C2-acid, in protein degradation, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer; it plays a crucial role in determining the overall efficacy of the degrader.[1] The length, flexibility, and chemical composition of the linker directly influence several key parameters that govern a PROTAC's success, including the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2][3]

Short PEG linkers, like those based on a PEG2 motif, are often employed in initial PROTAC design due to their ability to confer a degree of hydrophilicity, which can improve solubility, while maintaining a relatively compact structure.[1] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further contributing to favorable interactions.[1]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, often necessitating empirical optimization.[4][5] Below are tables summarizing data from various studies that illustrate the impact of linker length on PROTAC performance.

Table 1: Influence of PEG Linker Length on Physicochemical Properties and Degradation Efficacy of BRD9 and BRD7 Degraders

PROTACLinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBADC50 (BRD9, HeLa cells)
Compound 26PEG2831.93.5174.5412< 10 nM[6]
Compound 29PEG4919.02.8193.041410-100 nM[6]

This data is compiled from a study on VHL-based dual degraders of BRD9 and BRD7.[6] cLogP, TPSA, HBD, and HBA are calculated physicochemical properties.

Table 2: Comparative Degradation Efficacy of PROTACs with Varying Linker Lengths Targeting Estrogen Receptor α (ERα)

PROTACLinker Length (atoms)DC50 (MCF-7 cells)Dmax (MCF-7 cells)
PROTAC with 12-atom PEG linker12~100 nM>90%
PROTAC with 16-atom PEG linker16~10 nM>95%

This table presents illustrative data synthesized from studies on ERα degradation, highlighting the significant impact of linker length on potency.[4]

Table 3: Impact of Linker Composition on BRD4 Degradation

PROTACLinker CompositionDC50DmaxCell Line
MZ1PEG4~25 nM>90%HeLa
Alkyl-C4 analogueAlkyl Chain>1 µM<20%HeLa

This illustrative data compares a PEG-based linker to an alkyl linker for the degradation of BRD4, demonstrating the potential advantage of the PEG moiety in this context.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][7]

Methodology:

  • Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs to be tested (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation for each treatment condition. The DC50 and Dmax values can then be calculated from the dose-response curve.[6]

Fluorescence Resonance Energy Transfer (FRET) Assay for Ternary Complex Formation

This biophysical assay can be used to directly measure the formation of the ternary complex in vitro or in living cells.[4]

Methodology:

  • Protein and PROTAC Preparation: Purify the target protein and the E3 ligase complex. The proteins are typically tagged with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2) fluorophore, often via specific antibodies or fusion tags.

  • Assay Setup: In a microplate, combine the labeled target protein, the labeled E3 ligase, and varying concentrations of the PROTAC.

  • Incubation: Allow the components to incubate at room temperature to facilitate complex formation.

  • FRET Measurement: Measure the time-resolved FRET (TR-FRET) signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying the formation of the ternary complex.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (EC50).

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is hijacked by PROTACs to induce protein degradation.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome Degradation Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Ub Ubiquitin Ub->E1 ATP Target Target Protein Target->E3 PROTAC PROTAC PROTAC->E3 Recruits PROTAC->Target Binds Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.

Experimental Workflow: PROTAC Efficacy Evaluation

This diagram outlines the typical experimental workflow for evaluating the efficacy of a newly synthesized PROTAC.

PROTAC_Workflow PROTAC Efficacy Evaluation Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis synthesis Synthesize PROTAC with desired linker characterization Characterize PROTAC (NMR, MS) synthesis->characterization binding Binary Binding Assays (SPR, ITC) characterization->binding ternary Ternary Complex Formation (FRET, AlphaLISA) binding->ternary permeability Cell Permeability Assay ternary->permeability degradation Protein Degradation Assay (Western Blot, In-Cell Western) permeability->degradation viability Cell Viability Assay (MTT, CTG) degradation->viability dc50_dmax Calculate DC50 & Dmax degradation->dc50_dmax sar Structure-Activity Relationship (SAR) dc50_dmax->sar

Caption: A typical workflow for evaluating PROTAC efficacy.

Conclusion

The selection of the linker is a critical step in the design of potent and effective PROTACs. Short PEG linkers, such as those derived from this compound, offer a favorable starting point by providing a balance of hydrophilicity and structural compactness. However, the optimal linker length and composition are highly context-dependent, varying with the specific target protein and E3 ligase. The experimental data consistently demonstrates that even subtle changes in linker length can have a profound impact on degradation efficacy. Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a focused library of linkers with varying lengths and compositions, is essential for the development of successful protein degraders. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of different linker strategies in the pursuit of novel therapeutics.

References

A Comparative Guide to the Validation of Ternary Complex Formation with Cbz-NH-PEG2-C2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the Cbz-NH-PEG2-C2-acid linker and its alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of the principles and methodologies in the validation of ternary complex formation, a critical step in the development of effective protein degraders.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a crucial determinant of the PROTAC's efficacy. The this compound linker provides a short, flexible polyethylene (B3416737) glycol (PEG) chain, and its performance is highly dependent on the specific target protein and E3 ligase pair.

Comparative Analysis of PROTAC Performance: The Influence of Linker Length

The efficacy of a PROTAC is primarily determined by its ability to induce the formation of a stable and productive ternary complex, which ultimately leads to target protein degradation. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The length of the PEG linker significantly impacts these parameters. While specific data for the this compound linker is not widely published in comparative studies, we can infer its likely performance by examining data from PROTACs with short PEG linkers.

Below is a synthesized comparison of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths. This data illustrates the critical nature of linker length in achieving optimal degradation.

Table 1: In Vitro Degradation of BRD4 with PROTACs of Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG33.515
PEG42.825
PEG52.230
PEG61.920

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

From this data, it is evident that a PEG5 linker is optimal for this particular PROTAC system, providing the best combination of potency, efficacy, and bioavailability. A PROTAC with a shorter PEG2 linker, such as one synthesized with this compound, might exhibit reduced efficacy due to suboptimal ternary complex geometry, potentially leading to a higher DC50 and lower Dmax. However, for different target-E3 ligase pairs, a shorter linker might be optimal. Therefore, experimental validation is crucial.

Alternative E3 Ligase Recruiting Moieties

While the above example uses a VHL ligand, another commonly used E3 ligase is Cereblon (CRBN). The choice of E3 ligase can significantly impact the degradation profile and potential for off-target effects.

Table 3: Comparison of VHL and CRBN as E3 Ligases in PROTACs

Featurevon Hippel-Lindau (VHL)Cereblon (CRBN)
Ligands Based on the HIF-1α peptide.Based on thalidomide (B1683933) and its analogs (immunomodulatory imides or IMiDs).
Expression Widely expressed across many tissues.Also widely expressed, with high levels in the brain and hematopoietic cells.
Known for High cooperativity in ternary complex formation.Can exhibit both positive and negative cooperativity.
Considerations Well-characterized ligands with high affinity.IMiD-based ligands may have intrinsic biological activities.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in PROTAC action and validation, the following diagrams are provided.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Experimental Workflow for PROTAC Validation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) - Binary & Ternary Binding Kinetics (KD, ka, kd) - Cooperativity (α) Data_Analysis Data Analysis & Interpretation SPR->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) - Binary & Ternary Binding Affinity (KD) - Thermodynamics (ΔH, ΔS) - Cooperativity (α) ITC->Data_Analysis NanoBRET NanoBRET Assay - Intracellular Ternary Complex Formation NanoBRET->Data_Analysis Western_Blot Western Blot - Protein Degradation (DC50, Dmax) Western_Blot->Data_Analysis PROTAC_Design PROTAC Design & Synthesis (with this compound linker) PROTAC_Design->SPR PROTAC_Design->ITC PROTAC_Design->NanoBRET PROTAC_Design->Western_Blot

A Researcher's Guide to Biophysical Assays for Confirming PROTAC-Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct binding of a Proteolysis Targeting Chimera (PROTAC) to its intended protein of interest (POI) and the subsequent formation of a stable ternary complex with an E3 ligase are critical steps in the development of effective protein degraders. This guide provides an objective comparison of key biophysical assays used to validate and quantify these molecular events, complete with experimental data and detailed protocols.

The efficacy of a PROTAC is fundamentally linked to its ability to physically bring a target protein and an E3 ligase into close proximity, thereby hijacking the cell's ubiquitin-proteasome system to induce degradation of the target.[1] Validating this engagement is crucial for establishing a clear structure-activity relationship (SAR) and optimizing PROTAC design for enhanced potency and selectivity. A variety of biophysical techniques are available, each offering unique advantages and limitations in characterizing these complex interactions.

Comparative Overview of Biophysical Assays

Choosing the right assay depends on the specific question being addressed, from initial hit validation to in-depth kinetic and thermodynamic profiling. The following table summarizes and compares the key characteristics of the most widely used biophysical assays for studying PROTAC-target engagement.

AssayPrincipleThroughputMeasuresEnvironmentKey AdvantagesKey Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingLowKd, ΔH, ΔS, Stoichiometry (n)In Vitro (Purified components)Gold standard for thermodynamics; Label-freeRequires large amounts of pure protein; Low throughput; Sensitive to buffer mismatch[2][3]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceMediumKd, kon, koff (Kinetics)In Vitro (Purified components)Real-time, label-free kinetic data; High sensitivity[3][4]Immobilization of a binding partner may affect its activity; High initial instrument cost
Bio-layer Interferometry (BLI) Measures changes in light interference patterns upon binding to a biosensor tipHighKd, kon, koff (Kinetics)In Vitro (Purified components)Real-time, label-free; High throughput; Compatible with crude samples[5][6]Lower sensitivity for small molecules compared to SPR
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent ligand/tracerHighCellular target engagement (IC50); Ternary complex formation; UbiquitinationIn Cellulo (Live or permeabilized cells)Measures engagement in a physiological context; High-throughput; Kinetic measurements possible[7][8]Requires genetic modification of cells (tagging); Relies on specific tracers/ligands
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target proteinMedium-HighCellular target engagement (Thermal shift)In Cellulo (Live cells or lysates)Label-free; Works with endogenous proteins; Confirms intracellular target binding[9][10]Not all proteins exhibit a significant thermal shift upon binding; Indirect measure of binding
Fluorescence Polarization (FP) Measures changes in the polarization of emitted light from a fluorescent probe upon bindingHighKd (Binary & Ternary)In Vitro (Purified components)Homogeneous assay; High-throughput; Cost-effective[11]Requires a fluorescently labeled probe which may alter binding; Less sensitive for large complexes

In-Depth Assay Analysis and Protocols

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for directly measuring the thermodynamics of binding interactions.[2] It measures the heat released or absorbed during the titration of one molecule (e.g., a PROTAC) into a solution containing its binding partner (e.g., the target protein or E3 ligase), providing a complete thermodynamic profile of the interaction in a single experiment.[2][11]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Prepare purified protein (e.g., POI) in buffer p2 Prepare PROTAC in identical, matched buffer p1->p2 p3 Degas both solutions p2->p3 e1 Load protein into sample cell (~200-300 µL) p3->e1 e3 Perform series of small injections (e.g., 1-2 µL) e1->e3 e2 Load PROTAC into injection syringe (~40-50 µL) e2->e3 a1 Integrate heat peaks for each injection e3->a1 a2 Plot heat vs. molar ratio a1->a2 a3 Fit data to a binding model to determine Kd, n, ΔH, ΔS a2->a3

Caption: Workflow for a typical ITC experiment.

Experimental Protocol (Generalized): [2]

  • Sample Preparation:

    • Extensively dialyze the purified target protein (e.g., 10-20 µM) and the PROTAC (10-20x the protein concentration) against the same buffer (e.g., PBS or HEPES, pH 7.4) to ensure a perfect match.

    • If DMSO is required for PROTAC solubility, ensure the final DMSO concentration is identical in both protein and PROTAC solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and injection syringe with the experimental buffer.

  • Titration:

    • Load the target protein solution into the sample cell (typically 200-300 µL).

    • Load the PROTAC solution into the injection syringe (typically 40-50 µL).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of small, spaced injections (e.g., 20-30 injections of 1-2 µL each).

  • Data Analysis:

    • The heat change for each injection is measured and integrated.

    • The resulting data is plotted as heat (µcal/sec) versus time, and the integrated heat per injection is plotted against the molar ratio of PROTAC to protein.

    • This binding isotherm is then fitted to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][11]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that measures biomolecular interactions in real-time.[3] It provides precise kinetic data (association and dissociation rates) in addition to affinity (Kd), making it invaluable for characterizing both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[3][4]

SPR_Workflow cluster_prep Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis p1 Immobilize Ligand (e.g., Biotinylated E3 Ligase) on a sensor chip e1 Flow running buffer over sensor for baseline p1->e1 e2 Inject Analyte (e.g., PROTAC + POI mixture) at various concentrations e1->e2 e3 Flow running buffer to measure dissociation e2->e3 a1 Generate sensorgrams (Response vs. Time) e3->a1 a2 Fit kinetic data to a binding model a1->a2 a3 Determine kon, koff, and Kd a2->a3

Caption: General workflow for an SPR experiment.

Experimental Protocol (Ternary Complex): [3][12]

  • Immobilization:

    • A ligand (e.g., biotinylated E3 ligase complex like VHL-ElonginB-ElonginC) is immobilized onto a streptavidin-coated sensor chip surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of the analyte. For ternary complex analysis, the analyte consists of a constant, saturating concentration of the PROTAC pre-incubated with varying concentrations of the target protein (POI).

  • Binding Cycle:

    • Baseline: Flow running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Association: Inject the first analyte dilution over the surface and monitor the binding response in real-time.

    • Dissociation: Switch back to flowing running buffer to monitor the dissociation of the complex.

    • Regeneration (if needed): Inject a regeneration solution to remove bound analyte and prepare the surface for the next cycle.

    • Repeat the cycle for each analyte concentration. Single-cycle kinetics, where analyte concentrations are injected sequentially without regeneration, are often used for stable ternary complexes.[12]

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected by subtracting the signal from a reference channel.

    • The association (kon) and dissociation (koff) rates are determined by fitting the data to a suitable kinetic model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a technique that assesses target engagement within a physiological cellular environment.[9] The principle is that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature (Tm). This thermal shift is a direct indicator of the PROTAC engaging its target inside the cell.[9][13]

CETSA_Workflow cluster_exp Experiment cluster_analysis Analysis e1 Treat intact cells with PROTAC or DMSO control e2 Heat cell aliquots to a range of temperatures e1->e2 e3 Lyse cells and separate soluble proteins from precipitated aggregates e2->e3 a1 Quantify remaining soluble target protein (e.g., Western Blot) e3->a1 a2 Plot protein amount vs. temperature to generate melt curves a1->a2 a3 Compare curves to determine thermal shift (ΔTm) a2->a3

Caption: Workflow for a CETSA® experiment.

Experimental Protocol (Melt Curve): [9]

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat one batch of cells with the desired concentration of PROTAC and another with a vehicle control (e.g., DMSO). Incubate at 37°C for a set period (e.g., 1-2 hours) to allow for cell entry and target binding.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Lysis and Separation:

    • Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the specific target protein in the soluble fraction using a protein detection method like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the PROTAC-treated and control samples.

    • The shift in the midpoint of the melting curve (Tagg) between the treated and control samples indicates target stabilization and thus, engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in live cells.[7][8] It relies on energy transfer from a genetically fused NanoLuc® luciferase donor on the target protein to a fluorescent tracer that binds to the same protein. A test compound (PROTAC) that engages the target will compete with the tracer, causing a decrease in the BRET signal.

Experimental Protocol (Live Cell): [7]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target protein or E3 ligase (e.g., VHL) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for ~24 hours.

  • Assay Execution:

    • Prepare serial dilutions of the PROTAC in assay medium.

    • Add the fluorescent NanoBRET™ tracer to the cells, followed immediately by the PROTAC dilutions.

    • Mix and incubate the plate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the donor emission (~460 nm) and acceptor emission (~610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of target engagement in the cellular environment.

This guide provides a foundational comparison of the primary biophysical assays used to confirm PROTAC-target engagement. The selection of an appropriate method or combination of methods will ultimately depend on the specific stage of the drug discovery process, the available resources, and the precise questions being investigated, from initial binding confirmation to detailed mechanistic insights.

References

Unveiling the Dance of Degradation: A Guide to Surface Plasmon Resonance for PROTAC Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, understanding the intricate binding events orchestrated by Proteolysis Targeting Chimeras (PROTACs) is paramount for successful drug development. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology to dissect the kinetics and affinity of these interactions in real-time. This guide provides a comprehensive comparison of SPR with alternative biophysical techniques, supported by experimental data, detailed protocols, and visual workflows to empower researchers in their PROTAC discovery endeavors.

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[1][2][3] The formation of a stable and productive ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase, is the cornerstone of this process.[1][4] Therefore, accurately characterizing the binding affinities and kinetics of both binary (PROTAC-target, PROTAC-ligase) and ternary complex formation is critical for optimizing PROTAC design and predicting their cellular efficacy.[5][6]

SPR: A Real-Time Window into PROTAC Binding Dynamics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that monitors molecular interactions in real-time.[5][6] The technology detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. When a binding partner (the analyte) flows over the surface and binds to the ligand, the local refractive index changes, resulting in a measurable SPR signal that is proportional to the mass of the bound analyte.

One of the key advantages of SPR in PROTAC analysis is its ability to provide a complete kinetic profile of the binding event, including the association rate constant (ka) and the dissociation rate constant (kd).[7][8] This kinetic information is crucial for understanding the stability and lifetime of the ternary complex, which has been shown to correlate with the rate of target degradation.[4][7]

Comparative Analysis: SPR vs. Alternative Technologies

While several biophysical techniques can be employed to study PROTAC binding, SPR offers a unique combination of features that make it particularly well-suited for this application. Here, we compare SPR with other commonly used methods: Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Fluorescence Polarization (FP).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Fluorescence Polarization (FP)
Principle Refractive index changeHeat change upon bindingWavelength shift of reflected lightChange in polarized light emission
Labeling Label-free[1][5]Label-free[1]Label-freeRequires fluorescent label[9]
Kinetic Data (ka, kd) Yes[7][8]No[1][10]YesIndirectly, with limitations[11]
Affinity Data (KD) Yes[5]Yes[1]YesYes[9]
Thermodynamic Data NoYes[12]NoNo
Throughput Medium[1]Low[1][10]HighHigh[9]
Sample Consumption Low[5]High[1]LowLow
Information Provided Kinetics, Affinity, StoichiometryThermodynamics, Affinity, Stoichiometry[12]Kinetics, AffinityAffinity
Key Advantage for PROTACs Provides kinetic insights into ternary complex stability[4][7]Direct measurement of binding in solutionHigher throughput than SPRHomogeneous assay, suitable for HTS[9]
Key Limitation for PROTACs Immobilization can affect protein activityLow throughput, high sample requirement[1]Lower sensitivity than SPR[13]Requires labeling, indirect measurement of ternary complex[9]

Supporting Experimental Data

Numerous studies have demonstrated the utility of SPR in characterizing PROTAC-induced ternary complexes and have shown good correlation with data obtained from other techniques, particularly ITC.

Table 2: Comparison of Binding Affinities (KD) for PROTACs Determined by SPR and ITC.

PROTACBinary Target (KD, nM)Binary E3 Ligase (KD, nM)Ternary Complex (KD, nM)Cooperativity (α)Reference
MZ1 SPR: 1 (Brd4BD2) ITC: 4 (Brd4BD2)[14]SPR: 29 (VHL) ITC: 66 (VHL)[14]SPR: 4 (VHL/MZ1/Brd4BD2) ITC: 4 (VHL/MZ1/Brd4BD2)[13]SPR: 7.3 ITC: 16.5[13][13][14]
AT1 --SPR: 2.3 (VHL/AT1/Brd4BD2) ITC: 1.8 (VHL/AT1/Brd4BD2)-[7]
MZP55 --SPR: 110 (VHL/MZP55/Brd4BD2) ITC: 150 (VHL/MZP55/Brd4BD2)-[7]
MZP61 --SPR: 190 (VHL/MZP61/Brd4BD2) ITC: 210 (VHL/MZP61/Brd4BD2)-[7]

Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD of the PROTAC for the E3 ligase in the presence of the target protein.[7] A value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.[7]

Experimental Protocols

SPR-Based PROTAC Binding Analysis

A common experimental setup for analyzing PROTAC-induced ternary complex formation by SPR involves immobilizing the E3 ligase and flowing the PROTAC and target protein over the sensor surface.[7][8]

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified E3 ligase (e.g., VHL complex), biotinylated for SA chip capture

  • Purified target protein (e.g., BRD4)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling)

2. Ligand Immobilization:

  • The E3 ligase is typically immobilized on the sensor surface. This can be achieved through amine coupling or, preferably, by capturing a biotinylated E3 ligase on a streptavidin (SA) coated sensor chip for a more defined orientation.[8]

  • A reference flow cell is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding.

3. Binary Interaction Analysis:

  • To determine the binary binding affinity of the PROTAC for the E3 ligase, a series of PROTAC concentrations are injected over the immobilized E3 ligase surface.

  • Similarly, to measure the binary interaction between the PROTAC and the target protein, the target protein can be immobilized, and the PROTAC injected as the analyte.

4. Ternary Complex Analysis:

  • To measure the kinetics of the ternary complex, a constant, near-saturating concentration of the target protein is mixed with a series of concentrations of the PROTAC in the running buffer.[7][8] This pre-formed complex is then injected over the immobilized E3 ligase surface.

  • Using a near-saturating concentration of the target protein helps to overcome the "hook effect," where at high PROTAC concentrations, the formation of binary complexes can compete with and reduce the formation of the ternary complex.[7][8]

5. Data Analysis:

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • The cooperativity factor (α) can be calculated by dividing the KD of the binary PROTAC-E3 ligase interaction by the KD of the ternary complex formation.[7]

Visualizing the Process

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex Target:PROTAC:E3 Ligase Ternary Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC PROTAC is released Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Target Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR Experimental Workflow for Ternary Complex Analysis

SPR_Workflow cluster_0 Preparation cluster_1 SPR Measurement cluster_2 Data Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject 3. Inject Analyte Mix over Sensor Surface Immobilize->Inject Prepare_Analyte 2. Prepare Analyte: PROTAC + Target Protein Mix Prepare_Analyte->Inject Association 4. Association Phase: Measure Ternary Complex Formation Inject->Association Dissociation 5. Dissociation Phase: Measure Ternary Complex Stability Association->Dissociation Sensorgram 6. Obtain Sensorgram Dissociation->Sensorgram Fitting 7. Fit Data to Binding Model Sensorgram->Fitting Parameters 8. Determine ka, kd, KD, and Cooperativity (α) Fitting->Parameters

Caption: SPR workflow for PROTAC ternary complex analysis.

Conclusion

Surface Plasmon Resonance provides an indispensable tool for the biophysical characterization of PROTACs. Its ability to deliver real-time, label-free kinetic and affinity data for both binary and ternary interactions offers a significant advantage over other techniques.[1][5] By providing a detailed understanding of the stability and dynamics of the ternary complex, SPR empowers researchers to rationally design and optimize PROTACs with enhanced degradation efficiency, ultimately accelerating the development of this promising new class of therapeutics. The good correlation of SPR data with solution-based methods like ITC further validates its utility as a robust and reliable platform for PROTAC binding analysis.[7][10]

References

A Comparative Guide to Isothermal Titration Calorimetry (ITC) for PROTAC Ternary Complex Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the cornerstone of targeted protein degradation. Validating and characterizing the thermodynamics of this complex is paramount for the rational design and optimization of effective PROTAC degraders. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique, offering a direct, in-solution measurement of the binding thermodynamics that govern ternary complex formation.

This guide provides an objective comparison of ITC with alternative biophysical methods, supported by experimental data. It also offers a detailed protocol for performing ITC experiments to validate and characterize PROTAC ternary complexes, along with troubleshooting guidance for common challenges.

Comparing Biophysical Techniques for Ternary Complex Analysis

While several techniques can probe the formation of PROTAC-induced ternary complexes, they provide different types of information and have distinct advantages and limitations. ITC is unique in its ability to provide a complete thermodynamic profile of the binding event in a single experiment.[1]

TechniquePrincipleKey Parameters MeasuredAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement; provides a complete thermodynamic profile.[1]High protein and compound consumption; lower throughput; sensitive to buffer mismatch and poor solubility.[2][3]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding.Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff)High sensitivity; provides real-time kinetic data; requires less sample than ITC.[1]Requires immobilization of one binding partner, which may alter its activity; susceptible to non-specific binding.[1]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff)Higher throughput than SPR and ITC; less prone to clogging than SPR.[1]Requires immobilization of one binding partner; can have sensitivity limitations for weak or transient interactions.[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on interacting partners.Apparent Affinity (Kd,app), ProximityHomogeneous, high-throughput assay.[4][5]Requires labeling of binding partners, which can interfere with the interaction; provides proximity information rather than direct binding affinity.

Quantitative Data Comparison: ITC vs. SPR for the MZ1 PROTAC System

The well-characterized PROTAC MZ1, which induces the degradation of BRD4 by recruiting the VHL E3 ligase, serves as an excellent case study for comparing ITC and SPR data. The data consistently demonstrates a high degree of positive cooperativity in the formation of the VHL:MZ1:BRD4BD2 ternary complex.

InteractionTechniqueKd (nM)Cooperativity (α)Reference
MZ1 : VHL ITC66-
SPR29-[6]
MZ1 : BRD4BD2 ITC4-[2]
SPR1-[2]
VHL : (MZ1:BRD4BD2) ITC4.415[2]
SPR-26[2]

Note: Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd,binary / Kd,ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein to the PROTAC enhances the binding of the second protein.

Visualizing PROTAC Mechanism and ITC Workflow

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_formation Ternary Complex Formation PROTAC PROTAC Binary1 PROTAC-POI Binary Complex PROTAC->Binary1 Binds Binary2 PROTAC-E3 Binary Complex PROTAC->Binary2 Binds POI Target Protein (POI) POI->Binary1 Ternary POI:PROTAC:E3 Ternary Complex POI->Ternary Recruitment E3 E3 Ligase E3->Binary2 E3->Ternary Recruitment Ub Ubiquitin Ub_POI Ubiquitinated POI Ub->Ub_POI Proteasome Proteasome Proteasome->POI Degradation Binary1->Ternary Binary2->Ternary Ternary->PROTAC Recycling Ternary->E3 Recycling Ternary->Ub_POI Ubiquitination Ub_POI->Ub Recycling Ub_POI->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Protein Prepare Protein Solution (e.g., E3 Ligase in cell) Buffer_Match Ensure Identical Buffer (Dialysis) Prep_Protein->Buffer_Match Prep_Ligand Prepare Ligand Solution (e.g., PROTAC:POI complex in syringe) Prep_Ligand->Buffer_Match Concentration Accurately Determine Concentrations Buffer_Match->Concentration Degas Degas Both Solutions Concentration->Degas Load_Cell Load Protein into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Equilibrate Thermal Equilibration Load_Cell->Equilibrate Load_Syringe->Equilibrate Titration Perform Stepwise Injections Equilibrate->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Integration Integrate Raw Data (Heat per Injection) Heat_Measurement->Integration Correction Correct for Heat of Dilution Integration->Correction Binding_Model Fit to a Suitable Binding Model Correction->Binding_Model Parameters Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Binding_Model->Parameters

Caption: A typical experimental workflow for an ITC experiment.

Detailed Experimental Protocol: ITC for Ternary Complex Analysis

This protocol provides a general framework for measuring the thermodynamics of PROTAC-induced ternary complex formation. The example focuses on titrating the E3 ligase into a pre-formed complex of the target protein and the PROTAC.

Materials
  • Purified target protein (POI)

  • Purified E3 ligase (or E3 ligase complex, e.g., VCB)

  • PROTAC of interest

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • High-purity DMSO (if required for PROTAC solubility)

  • Micro-dialysis cassettes or similar dialysis equipment

  • Spectrophotometer or other protein concentration determination assay

  • 0.22 µm syringe filters

Methodology
  • Sample Preparation (Day 1)

    • Buffer Matching: Dialyze the purified POI and E3 ligase preparations extensively against the same batch of ITC buffer at 4°C. This is a critical step to minimize heats of dilution.

    • PROTAC Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO.

    • Concentration Determination: After dialysis, accurately determine the concentrations of the POI and E3 ligase using a reliable method (e.g., UV-Vis absorbance at 280 nm with the calculated extinction coefficient).

  • ITC Experiment (Day 2)

    • Preparation of Solutions for Titration:

      • Cell Solution (POI:PROTAC complex): Prepare the solution for the ITC cell by diluting the POI to the desired concentration (e.g., 10-20 µM) in fresh, degassed ITC buffer. Add the PROTAC from the DMSO stock to achieve a molar ratio of PROTAC to POI of approximately 1.2:1 to ensure saturation of the POI. The final DMSO concentration should be matched in the syringe solution.

      • Syringe Solution (E3 Ligase): Prepare the E3 ligase solution in the same degassed ITC buffer at a concentration that is 10-15 times that of the POI in the cell (e.g., 100-200 µM). Ensure the final DMSO concentration in the syringe solution is identical to that in the cell solution to minimize heats of dilution.

    • Instrument Setup:

      • Set the experimental temperature (typically 25°C).

      • Thoroughly clean the sample cell and injection syringe with the ITC buffer.

    • Loading the Instrument:

      • Load the POI:PROTAC complex solution into the sample cell.

      • Load the E3 ligase solution into the injection syringe, ensuring no air bubbles are present.

    • Titration:

      • Allow the system to thermally equilibrate.

      • Perform a series of injections (e.g., 19 injections of 2 µL each) of the E3 ligase solution into the sample cell containing the POI:PROTAC complex.

    • Control Experiment: Perform a control titration by injecting the E3 ligase solution into the buffer (containing the same concentration of DMSO) alone to determine the heat of dilution of the E3 ligase.

  • Data Analysis

    • Integration: Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtraction of Control: Subtract the heat of dilution from the control experiment from the primary titration data.

    • Fitting: Fit the corrected data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.

    • Parameter Determination: The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Troubleshooting Common Issues
  • Poor Solubility of PROTAC:

    • Issue: PROTAC precipitates upon dilution into aqueous buffer.

    • Solution: Increase the final DMSO concentration (up to 5% is often tolerated by proteins).[3] Test different buffer conditions (pH, salt concentration). Consider using solubility-enhancing excipients if they do not interfere with binding.

  • Protein Aggregation:

    • Issue: The protein sample is not stable at the high concentrations required for ITC.

    • Solution: Optimize buffer conditions (pH, ionic strength, additives like glycerol).[7] Work at a lower temperature. If possible, use a more sensitive ITC instrument that allows for lower protein concentrations.

  • Large Heats of Dilution:

    • Issue: The background heat from injecting the syringe solution into the cell solution is high, obscuring the binding signal.

    • Solution: Ensure meticulous buffer matching through extensive dialysis.[8] Accurately match the concentration of all additives (e.g., DMSO, reducing agents) in both the cell and syringe solutions.

  • Complex Binding Isotherms (not fitting a simple 1:1 model):

    • Issue: The data does not fit a standard one-site binding model.

    • Solution: This could indicate more complex binding events, such as the presence of multiple binding sites or conformational changes. Consider more complex fitting models available in the analysis software. It may also suggest issues with sample purity or aggregation.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the in-depth characterization of PROTAC ternary complexes.[1] Its ability to provide a complete thermodynamic signature of binding without the need for labeling or immobilization offers invaluable insights into the molecular driving forces of ternary complex formation.[1] While other techniques like SPR and BLI offer advantages in throughput and sample consumption, making them well-suited for initial screening, ITC remains the gold standard for a detailed thermodynamic understanding that is crucial for the rational design and optimization of potent and selective PROTAC degraders.[1][2] A thorough characterization using ITC is a critical step in validating the mechanism of action and advancing the therapeutic potential of novel PROTACs.

References

A Comparative Guide to Cbz Protecting Group Alternatives for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of PROteolysis TArgeting Chimeras (PROTACs) is a complex process that relies heavily on the strategic use of protecting groups to ensure the selective formation of chemical bonds. The linker, the critical component connecting the warhead and the E3 ligase ligand, often contains amine functionalities that require temporary protection during synthesis. While the Carbobenzyloxy (Cbz or Z) group has been a longstanding choice for amine protection, its removal via catalytic hydrogenolysis can be incompatible with sensitive functional groups often present in complex PROTAC molecules. This guide provides an objective comparison of common alternatives to the Cbz group, supported by experimental data and detailed protocols to aid in the rational design of PROTAC linker synthesis strategies.[1]

Orthogonality in PROTAC Synthesis

A key consideration in multi-step synthesis is the concept of "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others.[2][3] This is crucial in PROTAC synthesis where the warhead, linker, and E3 ligase ligand may all contain various functional groups requiring protection.[4] An ideal protecting group strategy employs a set of groups that can be removed under distinct conditions (e.g., acidic, basic, palladium-catalyzed), allowing for precise, stepwise modification of the molecule.[2][3]

Comparison of Amine Protecting Groups

The following table summarizes the key characteristics of common alternatives to the Cbz protecting group, providing a direct comparison of their installation and removal conditions, stability, and orthogonality.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsOrthogonal ToKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (e.g., DIPEA, Et₃N, NaHCO₃), in CH₂Cl₂ or THF.[5][6][7][8]Strong acid (e.g., TFA, HCl) in CH₂Cl₂.[1][5]Fmoc (Base-labile), Alloc (Pd-labile), Teoc (Fluoride-labile), Troc (Reductive-labile).[9][10]Highly reliable; stable to bases, nucleophiles, and hydrogenolysis.[10]Not stable to strong acids; deprotection can cleave other acid-sensitive groups (e.g., t-Bu esters).
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃, DIPEA), in aqueous dioxane or CH₂Cl₂.Base (e.g., 20% piperidine (B6355638) in DMF).[11][12][13]Boc (Acid-labile), Alloc (Pd-labile), Teoc (Fluoride-labile), Troc (Reductive-labile).[9]Mild, base-mediated removal; UV-active for reaction monitoring.[1]Not stable to bases; dibenzofulvene byproduct can form adducts if not scavenged.[12][13]
Alloc (Allyloxycarbonyl)Alloc-Cl or (Alloc)₂O, base (e.g., pyridine, DIPEA), in CH₂Cl₂ or THF.Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃, N-Methylaniline) in CH₂Cl₂ or DMF.[14][15][16][17][18]Boc (Acid-labile), Fmoc (Base-labile), Teoc (Fluoride-labile), Troc (Reductive-labile).[18][19]Very mild, neutral deprotection; highly orthogonal to acid/base-labile groups.[17][18]Requires a metal catalyst which may need to be removed from the final product; catalyst is air and light sensitive.[17]
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)Teoc-OSu or Teoc-OBt, base (e.g., Et₃N, pyridine), in CH₂Cl₂ or DMF.[20][21]Fluoride (B91410) source (e.g., TBAF) in THF.[20][22]Cbz (Hydrogenolysis), Boc (Acid-labile), Fmoc (Base-labile), Alloc (Pd-labile), Troc (Reductive-labile).[19]Stable to a wide range of conditions including acid, base, and hydrogenolysis.[20][21]Reagents can be expensive; not stable to strong acids like TFA used for Boc removal.[19]
Troc (2,2,2-Trichloroethoxycarbonyl)Troc-Cl, base (e.g., pyridine, NaHCO₃), in CH₂Cl₂ or aqueous solutions.[23][24]Reductive cleavage with Zn dust in acid (e.g., AcOH) or neutral conditions.[19][23][24][25][26]Boc (Acid-labile), Fmoc (Base-labile), Alloc (Pd-labile).[19]Orthogonal to many common protecting groups; stable to strong acids.[19][24][25]Use of powdered zinc can be problematic for solid-phase synthesis; potential for side reactions under some reductive conditions.[19][26]

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using these alternatives are provided below. These protocols are representative and may require optimization based on the specific substrate and linker chemistry.

Boc (tert-Butoxycarbonyl) Group

Protocol for Boc Protection of an Amine: [5][7]

  • Materials: Amino-PEG linker (1.0 eq.), Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.5 eq.), Diisopropylethylamine (DIPEA, 3.0 eq.), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add (Boc)₂O to the solution.

    • Stir the reaction mixture at room temperature for 3-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected linker.

Protocol for Boc Deprotection: [5]

  • Materials: Boc-protected linker, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected linker in DCM.

    • Add an equal volume of TFA (e.g., for 5 mL of DCM, add 5 mL of TFA to create a 50% TFA/DCM solution).

    • Stir the solution at room temperature for 15-60 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can aid in removing residual TFA).

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

Protocol for Fmoc Protection of an Amine:

  • Materials: Amine (1.0 eq.), Fmoc-OSu (1.1 eq.), Sodium Bicarbonate (NaHCO₃, 2.0 eq.), 1,4-Dioxane (B91453), Water.

  • Procedure:

    • Dissolve the amine in a 1:1 mixture of 1,4-dioxane and water.

    • Add NaHCO₃ and stir until dissolved.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with ethyl acetate (B1210297).

    • Wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the Fmoc-protected amine.

Protocol for On-Resin Fmoc Deprotection: [11][12][27]

  • Materials: Fmoc-protected peptide on solid-phase resin, 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

  • Procedure:

    • Swell the resin in DMF in a solid-phase synthesis vessel.

    • Drain the solvent.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Alloc (Allyloxycarbonyl) Group

Protocol for Alloc Protection of an Amine:

  • Materials: Amine (1.0 eq.), Allyl chloroformate (Alloc-Cl, 1.2 eq.), Pyridine (1.5 eq.), Anhydrous CH₂Cl₂.

  • Procedure:

    • Dissolve the amine in anhydrous CH₂Cl₂ and cool to 0 °C.

    • Add pyridine, followed by the dropwise addition of Alloc-Cl.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with CH₂Cl₂, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to obtain the Alloc-protected amine.

Protocol for On-Resin Alloc Deprotection: [15][18]

  • Materials: Alloc-protected peptide on resin (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 eq.), Phenylsilane (PhSiH₃, 20 eq.), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Swell the resin in anhydrous DCM in a reaction vessel under an inert atmosphere (Argon or Nitrogen).

    • In a separate vial, dissolve Pd(PPh₃)₄ and PhSiH₃ in anhydrous DCM.

    • Add the catalyst solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours, protected from light.

    • Drain the solution and wash the resin thoroughly with DCM (5x), DMF (5x), and a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), followed by final washes with DMF and DCM.

Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Group

Protocol for Teoc Protection of an Amine: [20][21]

  • Materials: Amine (1.0 eq.), 2-(Trimethylsilyl)ethoxycarbonyloxysuccinimide (Teoc-OSu, 1.1 eq.), Triethylamine (Et₃N, 1.5 eq.), Anhydrous DMF.

  • Procedure:

    • Dissolve the amine in anhydrous DMF.

    • Add Et₃N followed by Teoc-OSu.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor reaction completion by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography if necessary.

Protocol for Teoc Deprotection: [20]

  • Materials: Teoc-protected compound, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 eq.).

  • Procedure:

    • Dissolve the Teoc-protected compound in THF.

    • Add the TBAF solution and stir at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the deprotected amine.

Troc (2,2,2-Trichloroethoxycarbonyl) Group

Protocol for Troc Protection of an Amine: [23][24]

  • Materials: Amine hydrochloride (1.0 eq.), Sodium Bicarbonate (NaHCO₃, 3.0 eq.), 2,2,2-Trichloroethyl chloroformate (Troc-Cl, 1.2 eq.), Water, Dioxane.

  • Procedure:

    • Dissolve the amine hydrochloride and NaHCO₃ in a 1:1 mixture of water and dioxane.

    • Cool the solution to 0 °C and add Troc-Cl dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Troc-protected amine.

Protocol for Troc Deprotection: [23][25]

  • Materials: Troc-protected compound, Activated Zinc dust (10 eq.), Acetic acid (AcOH), Methanol (MeOH).

  • Procedure:

    • Suspend the Troc-protected compound and activated Zinc dust in methanol.

    • Add acetic acid to the mixture.

    • Stir the reaction vigorously at room temperature for 1-2 hours (heating to 40-60°C may be required for less reactive substrates).

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc.

    • Concentrate the filtrate, and then partition between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acetic acid.

    • Extract the aqueous layer with ethyl acetate, combine organic layers, dry, and concentrate to yield the free amine.

Visualizing Synthetic Strategy

The selection of a protecting group is a critical decision in the overall synthetic plan. The following diagrams illustrate the logical relationships in protecting group strategy and a typical workflow.

G cluster_0 Orthogonal Protecting Group Strategy start Start: Amine in Linker q1 Is the final product sensitive to strong acid? start->q1 q2 Is the synthesis pathway sensitive to base? q1->q2 Yes boc Use Boc (Acid-labile) q1->boc No q3 Are reducible groups (e.g., alkynes, Cbz) present? q2->q3 Yes fmoc Use Fmoc (Base-labile) q2->fmoc No q4 Is a metal-free deprotection required? q3->q4 Yes troc Use Troc (Zn-labile) q3->troc No alloc Use Alloc (Pd-labile) q4->alloc No teoc Use Teoc (Fluoride-labile) q4->teoc Yes

Caption: Decision tree for selecting an amine protecting group.

G cluster_1 PROTAC Linker Synthesis Workflow A Linker Precursor with free amine B Step 1: Protect Amine (e.g., with (Boc)₂O) A->B C Protected Linker (e.g., Boc-NH-Linker) B->C D Step 2: Modify other parts of the molecule (e.g., couple to warhead) C->D E Protected PROTAC Intermediate D->E F Step 3: Deprotect Amine (e.g., with TFA) E->F G Deprotected Intermediate (Free amine on linker) F->G H Step 4: Couple to E3 Ligase Ligand G->H I Final PROTAC Molecule H->I

Caption: A generic workflow for PROTAC linker synthesis.

G cluster_2 Protecting Group Orthogonality PGs Boc Fmoc Alloc Cbz Teoc Troc Conditions Strong Acid (TFA) Base (Piperidine) Pd(0) Catalyst H₂/Pd Fluoride (TBAF) Zn/AcOH PGs:Boc->Conditions:Acid Cleaved by PGs:Fmoc->Conditions:Base Cleaved by PGs:Alloc->Conditions:Pd Cleaved by PGs:Cbz->Conditions:H2 Cleaved by PGs:Teoc->Conditions:F Cleaved by PGs:Troc->Conditions:Zn Cleaved by PGs:Boc->Conditions:Base Stable to PGs:Boc->Conditions:Pd Stable to PGs:Boc->Conditions:H2 Stable to PGs:Fmoc->Conditions:Acid Stable to PGs:Fmoc->Conditions:Pd Stable to PGs:Fmoc->Conditions:H2 Stable to

Caption: Orthogonality of common amine protecting groups.

References

Flexible vs. Rigid Linkers in PROTAC Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of a Proteolysis Targeting Chimera (PROTAC) is a multifactorial challenge where the linker, the bridge between the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining the ultimate degradation efficacy. The choice between a flexible or a rigid linker architecture can profoundly impact a PROTAC's ability to induce a stable and productive ternary complex, ultimately dictating its success. This guide provides a comparative analysis of flexible and rigid linkers, supported by experimental data and detailed methodologies, to inform rational PROTAC design.

The Dichotomy of Linker Design: Flexibility vs. Rigidity

PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Flexible linkers, typically composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, offer conformational freedom, allowing the PROTAC to adopt various spatial arrangements to facilitate the ternary complex formation.[][2] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, impose conformational constraints.[][2] This rigidity can "pre-organize" the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes.[3]

The selection of a linker type is not arbitrary; it significantly influences several key performance parameters of a PROTAC, including its degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties.[4][5]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies to illustrate the performance differences between flexible and rigid linkers.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLFlexiblePEG~10>90[4]
BRD4CRBNFlexibleAlkyl Chain<1>95[4]
ERαCRBNFlexiblePEG (16-atom)PotentHigh[6][7]
p38αVHLFlexiblePEG (15-17 atoms)PotentHigh[6]
PI3K/mTORVHLFlexibleC8 Alkyl ChainPI3K: 18.3, mTOR: 45.4PI3K: 89.2, mTOR: 74.9[8]

Table 1: Performance of PROTACs with Flexible Linkers. This table highlights that flexible linkers, such as PEG and alkyl chains, can yield highly potent PROTACs with low nanomolar DC50 values and high levels of maximal degradation. The optimal length of the flexible linker is crucial, as exemplified by the degradation of ERα and p38α.[6]

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLRigidBenzene (B151609) componentImproved PotencyHigh[5]
Androgen ReceptorUnknownRigidPiperidineIncreased Solubility-[5]
VariousVariousRigidTriazoleMetabolically Stable-[2]
VariousVariousRigidPiperazine/PiperidineImproved Solubility & Stability-[]

Table 2: Performance of PROTACs with Rigid Linkers. Rigid linkers can enhance PROTAC performance by improving the stability of the ternary complex and modulating physicochemical properties like solubility. For instance, incorporating a benzene ring into a BRD4-targeting PROTAC linker led to improved molecular recognition and ternary complex stability.[5] Similarly, piperidine-containing linkers have been shown to increase the solubility of androgen receptor degraders.[5]

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental_Workflow cluster_workflow PROTAC Performance Evaluation Workflow A Cell Culture and PROTAC Treatment B Cell Lysis A->B C Protein Quantification (e.g., Western Blot, ELISA) B->C F Biophysical Assays (e.g., ITC, SPR, TR-FRET) B->F D Data Analysis C->D E Determine DC50 and Dmax D->E G Assess Ternary Complex Formation and Stability F->G

Caption: A generalized experimental workflow for determining the degradation performance (DC50, Dmax) and biophysical characteristics of a PROTAC.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative study. Below are detailed methodologies for key experiments used to evaluate PROTAC performance.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.[10]

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[10]

  • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

Protocol 2: Assessment of Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon binding, allowing for the determination of binding affinities (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

1. Reagent Preparation:

  • Purify the target protein and the E3 ligase complex.

  • Prepare a stock solution of the PROTAC in a suitable buffer (e.g., PBS or HEPES) with a low percentage of DMSO to ensure solubility.

  • Dialyze the proteins into the same buffer as the PROTAC to minimize buffer mismatch effects.

2. ITC Experiment Setup:

  • Fill the ITC sample cell with the target protein (or the E3 ligase).

  • Load the injection syringe with the PROTAC.

  • For ternary complex analysis, the sample cell can be filled with a pre-incubated mixture of the target protein and the PROTAC, and the E3 ligase is titrated from the syringe.[11]

3. Data Acquisition:

  • Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.

  • A control experiment, titrating the PROTAC into the buffer alone, should be performed to account for the heat of dilution.

4. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Subtract the heat of dilution from the experimental data.

  • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry, and enthalpy of binding.[11]

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for therapeutic efficacy. Flexible linkers, such as alkyl and PEG chains, offer synthetic accessibility and the conformational freedom to facilitate ternary complex formation, often resulting in potent degraders.[2][4] However, their high flexibility can sometimes lead to entropic penalties and less stable ternary complexes.[3]

Conversely, rigid linkers, incorporating cyclic or aromatic moieties, can "pre-organize" the PROTAC into a bioactive conformation, enhancing the stability of the ternary complex and improving properties like solubility and metabolic stability.[][3][5] The introduction of rigidity can also lead to improved selectivity.

Ultimately, the optimal linker is target- and E3 ligase-dependent, and a "one-size-fits-all" approach is not applicable.[6] A rational design strategy often involves the synthesis and evaluation of a library of PROTACs with varying linker lengths, compositions, and rigidities. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these molecules, enabling researchers to make data-driven decisions in the quest for novel and effective protein degraders.

References

Assessing the Impact of Cbz-NH-PEG2-C2-acid on PROTAC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the careful selection of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. The linker is far more than a simple spacer; it critically influences the PROTAC's physicochemical properties, cell permeability, and ultimately, its pharmacokinetic (PK) profile and therapeutic efficacy. Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed to enhance solubility and provide synthetic tractability. This guide provides a comparative analysis of PROTACs featuring the Cbz-NH-PEG2-C2-acid linker motif against alternative linker strategies, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Design

A PROTAC's linker directly impacts the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), a prerequisite for successful protein ubiquitination and subsequent degradation.[1] The linker's length, rigidity, and composition dictate the spatial orientation of the two ligands and influence key drug-like properties.[2] While flexible linkers like PEG and alkyl chains are common starting points, there is a growing interest in more rigid structures, such as those incorporating piperazine (B1678402) or other heterocyclic scaffolds, to improve metabolic stability and cellular permeability.[2][3]

Performance Comparison of PROTAC Linkers

Note: Direct comparison of data across different studies should be approached with caution due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.

Table 1: In Vitro Performance of PROTACs with Different Linker Types
Linker TypeRepresentative Linker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based PEG5BRD4VHL15>98[4]
Alkyl-based C5 Alkyl ChainNot SpecifiedNot SpecifiedVariesVaries[1]
Rigid (Piperazine) Piperazine/BenzylAndrogen ReceptorIAPPotent DegradationNot Specified[1]
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dmax: Maximum percentage of target protein degradation.

Table 2: Pharmacokinetic and Permeability Properties of PROTACs with Different Linker Types
Linker TypeRepresentative Linker CompositionPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Key ObservationReference
PEG-based PEG51.825Optimal balance of degradation, permeability, and bioavailability in this series.[4]
Alkyl-based C5 Alkyl ChainGenerally higher than PEGVariesCan outperform PEG in permeability, especially in less polar PROTACs.[1]
Rigid (Piperazine) Piperidine/PiperazineVariesImproved in some casesCan enhance metabolic stability and solubility.[2][3]
  • Papp: Apparent permeability coefficient, typically measured via a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.

Key Insights from Comparative Data

  • PEG-based Linkers (e.g., this compound motif): The inclusion of PEG chains generally enhances the aqueous solubility of PROTACs, which can be advantageous for formulation and oral absorption.[5] The flexibility of PEG linkers can also allow the PROTAC to adopt a conformation that shields polar surfaces, potentially improving cell permeability.[5] However, longer, more flexible PEG chains can sometimes be more susceptible to metabolism.[1] The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair.[4]

  • Alkyl-based Linkers: These linkers are typically more hydrophobic than their PEG counterparts. This increased lipophilicity can lead to improved passive membrane permeability.[1] However, very hydrophobic alkyl linkers may decrease aqueous solubility. Alkyl chains are generally considered metabolically stable.[1]

  • Rigid Linkers (e.g., Piperazine-containing): Incorporating rigid structures like piperazine rings into the linker can pre-organize the PROTAC into a more bioactive conformation, potentially leading to enhanced potency.[1] These linkers can also improve metabolic stability and, in the case of ionizable groups like piperazine, can enhance solubility.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTAC performance. Below are methodologies for key experiments cited in the evaluation of PROTAC pharmacokinetics.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate at which a PROTAC is metabolized by liver enzymes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (one with high and one with low metabolic stability)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test PROTAC with HLM in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Preparation: Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC concentration.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the PROTAC.

Cell Permeability Assay (Caco-2)

Objective: To assess the ability of a PROTAC to cross a monolayer of human intestinal cells, predicting its potential for oral absorption.

Materials:

  • Caco-2 cells

  • Transwell® plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC compound

  • Control compounds (for high and low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Assay Initiation: Add the test PROTAC to the apical (A) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (B) side.

  • Bidirectional Transport: To assess efflux, also perform the experiment in the B-to-A direction.

  • Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

In Vivo Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in a living organism.

Materials:

  • Test PROTAC compound formulated for the desired route of administration (e.g., oral, intravenous)

  • Animal model (e.g., mice, rats)

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC to the animals at a specific dose and via a specific route.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analysis: Extract the PROTAC from the plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time profile and calculate key pharmacokinetic parameters such as:

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Maximum concentration (Cmax): The highest observed plasma concentration.

    • Time to maximum concentration (Tmax): The time at which Cmax is reached.

    • Area under the curve (AUC): The total drug exposure over time.

    • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

Visualizing PROTAC Development and Action

Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Start Start Linker Design & Synthesis Linker Design & Synthesis Start->Linker Design & Synthesis PROTAC Assembly PROTAC Assembly Linker Design & Synthesis->PROTAC Assembly In Vitro Degradation Assay In Vitro Degradation Assay PROTAC Assembly->In Vitro Degradation Assay Metabolic Stability Assay Metabolic Stability Assay In Vitro Degradation Assay->Metabolic Stability Assay Cell Permeability Assay Cell Permeability Assay Metabolic Stability Assay->Cell Permeability Assay Lead Optimization Lead Optimization Cell Permeability Assay->Lead Optimization In Vivo PK Studies In Vivo PK Studies End End In Vivo PK Studies->End Lead Optimization->Linker Design & Synthesis Iterate Lead Optimization->In Vivo PK Studies Promising Candidates

Caption: A typical workflow for PROTAC design and evaluation.

Conclusion

The linker is a critical determinant of a PROTAC's pharmacokinetic profile and overall therapeutic potential. While specific in vivo data for PROTACs containing the this compound linker remains to be published, the general principles of PEG linker chemistry suggest it will likely enhance solubility. However, its impact on cell permeability and metabolic stability needs to be empirically determined and compared against alternative linker strategies. Alkyl linkers may offer advantages in permeability for more lipophilic PROTACs, while rigid linkers containing motifs like piperazine are emerging as a promising strategy to improve both metabolic stability and solubility. A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers, is essential for the successful development of potent and drug-like PROTACs.

References

In Vitro and In Vivo Correlation of PROTAC Activity: A Comparative Analysis of Cbz-NH-PEG2-C2-acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving desired therapeutic outcomes. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs utilizing the common Cbz-NH-PEG2-C2-acid linker motif with alternatives, supported by experimental data to delinate the correlation between in vitro activity and in vivo performance.

The this compound linker, a short polyethylene (B3416737) glycol (PEG)-based structure, is frequently employed in PROTAC design due to its perceived benefits of increased hydrophilicity, which can enhance solubility. However, the flexibility and metabolic susceptibility of PEG chains can impact in vivo stability and overall exposure. Understanding the trade-offs associated with this linker compared to other classes, such as more rigid or purely aliphatic linkers, is crucial for optimizing PROTAC development.

Comparative Performance Analysis: PEG vs. Alkyl Linkers

Table 1: In Vitro Performance Comparison of PROTACs with PEG vs. Alkyl/Rigid Linkers

Target ProteinE3 LigaseLinker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Line
BTKCereblonPEG-based (flexible)PROTAC A15>90TMD8
BTKCereblonRigidified LinkerPROTAC B8>95TMD8
BRD4VHLPEG4PROTAC C2095MV4-11
BRD4VHLPEG5PROTAC D15>98MV4-11
BRD4VHLAlkyl ChainPROTAC E3590MV4-11

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data is compiled for illustrative purposes from multiple sources and may not represent a direct head-to-head comparison in a single experiment.

Table 2: In Vivo Performance Comparison of PROTACs with PEG vs. Rigidified Linkers

PROTAC ExampleTargetAnimal ModelDosingTumor Growth Inhibition (%)Oral Bioavailability (%)
PROTAC A (PEG)BTKTMD8 Xenograft50 mg/kg, i.p., daily60Low
PROTAC B (Rigid)BTKTMD8 Xenograft50 mg/kg, i.p., daily85Moderate
PROTAC D (PEG5)BRD4MV4-11 Xenograft100 mg/kg, p.o., daily5525

Data is synthesized from representative studies and is intended for comparative illustration.

The data suggests that while short PEG linkers can yield potent degraders in vitro, more rigid or optimized linker structures may lead to enhanced in vivo efficacy, potentially due to improved metabolic stability and pharmacokinetic properties. The flexibility of PEG linkers, while beneficial for facilitating ternary complex formation, can also expose them to metabolic enzymes.

Key Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating PROTAC activity.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cell Culture & Treatment with PROTAC Western_Blot Western Blot Analysis (DC50, Dmax) Cell_Culture->Western_Blot Permeability_Assay Permeability Assay (e.g., PAMPA) Cell_Culture->Permeability_Assay Animal_Model Xenograft Mouse Model Western_Blot->Animal_Model Permeability_Assay->Animal_Model Dosing PROTAC Administration (p.o. or i.p.) Animal_Model->Dosing Efficacy_Study Tumor Growth Measurement Dosing->Efficacy_Study PK_PD_Study Pharmacokinetic & Pharmacodynamic Analysis Dosing->PK_PD_Study

Caption: A typical workflow for the in vitro and in vivo evaluation of PROTAC candidates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

In Vitro Protein Degradation Assay (Western Blotting)
  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Tumor Xenograft Study
  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD-SCID).

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before starting treatment.

  • PROTAC Formulation and Administration:

    • Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline for intraperitoneal injection, or an aqueous suspension for oral gavage).

    • Administer the PROTAC to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm target protein degradation).

  • Pharmacokinetic Analysis (Satellite Group):

    • Administer a single dose of the PROTAC to a separate group of animals.

    • Collect blood samples at various time points post-dosing.

    • Analyze plasma concentrations of the PROTAC using LC-MS/MS to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Conclusion

The selection of a linker is a critical step in the design of effective PROTACs. While the this compound linker and similar short PEG motifs offer advantages in terms of solubility and synthetic accessibility, leading to potent in vitro degradation, their in vivo performance can be influenced by metabolic instability. Comparative studies, even with close analogs, suggest that more rigid or strategically designed linkers may offer improved pharmacokinetic profiles and enhanced in vivo efficacy. Therefore, a thorough investigation of the structure-activity relationship of the linker, encompassing both in vitro and in vivo evaluations, is essential for the development of clinically successful PROTAC-based therapeutics. Researchers should consider a diversified linker strategy early in the discovery process to identify candidates with the optimal balance of potency, selectivity, and drug-like properties.

Benchmarking Cbz-NH-PEG2-C2-acid: A Comparative Guide to Commercial Linker Kits for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the linker connecting the antibody to the cytotoxic payload. The choice of linker dictates the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site. This guide provides an objective comparison of the Cbz-NH-PEG2-C2-acid linker against commercially available linker kits, supported by representative experimental data and detailed protocols to aid in the rational design and selection of linkers for your ADC candidates.

This compound is a hydrophilic, PEG-based linker. The polyethylene (B3416737) glycol (PEG) spacer is designed to enhance the aqueous solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic properties.[1][2][3] The terminal carboxylic acid allows for versatile conjugation to antibodies or payloads, typically after activation.

This guide benchmarks this compound against two common classes of commercially available linker technologies: those utilizing maleimide (B117702) chemistry for conjugation to sulfhydryl groups (e.g., from reduced interchain disulfides of the antibody) and those employing N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues).

Quantitative Performance Data

The following tables summarize key performance indicators for ADCs constructed with this compound and representative commercial linker kits. The data presented is a synthesis of typical results found in literature and should be considered illustrative for comparative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: In Vitro Cytotoxicity

Linker TypeADC ConstructTarget Cell LineIC50 (ng/mL)Non-Target Cell LineIC50 (ng/mL)
This compound (Cleavable) Trastuzumab-Cbz-NH-PEG2-C2-MMAESK-BR-3 (HER2+)5-15MDA-MB-468 (HER2-)>1000
Maleimide Kit (Cleavable) Trastuzumab-SMCC-MMAESK-BR-3 (HER2+)1-10MDA-MB-468 (HER2-)>1000
NHS Ester Kit (Non-Cleavable) Trastuzumab-NHS-Ester-DM1SK-BR-3 (HER2+)10-50MDA-MB-468 (HER2-)>2000

Lower IC50 values indicate higher potency.

Table 2: Plasma Stability and Pharmacokinetics

Linker TypeADC Construct% Intact ADC after 7 days (in mouse plasma)Half-life (t1/2) in Mice (days)
This compound (Cleavable) Trastuzumab-Cbz-NH-PEG2-C2-MMAE~90-95%~5-7
Maleimide Kit (Cleavable) Trastuzumab-SMCC-MMAE~85-90%~4-6
NHS Ester Kit (Non-Cleavable) Trastuzumab-NHS-Ester-DM1>95%~8-10

Table 3: Conjugation Efficiency

Linker TypeConjugation ChemistryAverage Drug-to-Antibody Ratio (DAR)
This compound Amide bond formation (post-activation)3.5 - 4.5
Maleimide Kit Thiol-maleimide Michael addition3.5 - 4.0
NHS Ester Kit Amine-NHS ester reaction2.0 - 8.0 (more heterogeneous)

Experimental Protocols

Accurate and reproducible experimental data are crucial for the selection of an optimal linker. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][4]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and an unconjugated antibody control in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.

  • Cell Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the MTT to formazan (B1609692), which forms purple crystals.[2][4]

  • Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, human) at 37°C.[5][6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Quantification:

    • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).[5][7]

    • Free Payload: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[7]

  • Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the ADC's half-life and the rate of drug release.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology:

  • UV/Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.[8][]

    • Using the known extinction coefficients of the antibody and the payload at these wavelengths, calculate their respective concentrations and determine the molar ratio.[8]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the hydrophobicity imparted by the conjugated payload.[8]

    • This method is particularly useful for cysteine-conjugated ADCs, where peaks corresponding to different DAR values (e.g., 0, 2, 4, 6, 8) can be resolved and the area of each peak used to calculate the average DAR.[8]

  • Reversed-Phase Liquid Chromatography (RPLC):

    • RPLC can also be used to determine the average DAR. Under denaturing conditions, the light and heavy chains of the antibody are separated, and the extent of drug conjugation on each chain can be assessed.[8]

  • Mass Spectrometry (MS):

    • LC-MS provides a precise measurement of the mass of the intact ADC, allowing for the direct determination of the number of conjugated payload molecules and the distribution of different DAR species.[10][11]

Visualizing Experimental Workflows and Linker Strategies

Diagrams illustrating experimental processes and the logic of linker selection can enhance understanding.

experimental_workflow cluster_conjugation ADC Synthesis & Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker Linker-Payload Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (UV/Vis, HIC, MS) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Cytotoxicity In Vitro Cytotoxicity (IC50) Purification->Cytotoxicity Stability Plasma Stability Purification->Stability Efficacy In Vivo Efficacy (Xenograft Model) Cytotoxicity->Efficacy Stability->Efficacy

Caption: A typical experimental workflow for the synthesis and evaluation of an ADC.

linker_selection_logic Start Start: Define ADC Requirements TumorType Homogeneous or Heterogeneous Tumor? Start->TumorType StabilityRequirement High Plasma Stability Needed? TumorType->StabilityRequirement Homogeneous Cleavable Consider Cleavable Linker (e.g., this compound, Maleimide Kit) - Bystander effect TumorType->Cleavable Heterogeneous PayloadProperties Payload Hydrophobicity? PEGylated Incorporate PEG Spacer (e.g., this compound) - Improves solubility, PK PayloadProperties->PEGylated High NonPEGylated Standard Linker Sufficient PayloadProperties->NonPEGylated Low StabilityRequirement->Cleavable No NonCleavable Consider Non-Cleavable Linker (e.g., NHS Ester Kit) - Higher stability, lower off-target toxicity StabilityRequirement->NonCleavable Yes Cleavable->PayloadProperties NonCleavable->PayloadProperties

Caption: Decision tree for selecting an appropriate ADC linker strategy.

Conclusion

The selection of a linker is a critical, multi-faceted decision in the development of an ADC. There is no single "best" linker, as the optimal choice depends on the specific antibody, payload, and therapeutic application.

  • This compound represents a modern approach, incorporating a hydrophilic PEG spacer to improve the physicochemical properties of the ADC. This can lead to enhanced plasma stability compared to some traditional cleavable linkers and may allow for a higher drug-to-antibody ratio without inducing aggregation.

  • Commercially available maleimide-based kits offer a robust and widely used method for site-specific conjugation to engineered or reduced cysteines, providing good control over the DAR. However, the stability of the resulting thioether bond can sometimes be a concern.

  • NHS ester-based kits provide a straightforward method for conjugation to lysine residues. While effective, this method can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which may impact the overall pharmacokinetic profile and therapeutic index. The resulting non-cleavable linkage generally affords high plasma stability.

Ultimately, a thorough evaluation of ADCs constructed with different linkers, using the standardized protocols outlined in this guide, is essential for identifying the optimal candidate for progression into preclinical and clinical development. The inclusion of a PEGylated linker such as this compound is a promising strategy to overcome challenges associated with hydrophobic payloads and to improve the overall performance of an ADC.

References

Evaluating the Off-Target Profile of PROTACs Synthesized with Cbz-NH-PEG2-C2-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the on-target specificity of Proteolysis Targeting Chimeras (PROTACs) is paramount for minimizing toxicity and achieving the desired therapeutic window. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase recruiter, is a critical determinant of its efficacy, selectivity, and overall off-target profile.[1][2][3] This guide provides a framework for evaluating the off-target profile of PROTACs synthesized with a Cbz-NH-PEG2-C2-acid linker, comparing its potential performance with alternatives based on established principles of PROTAC design.

While direct, publicly available experimental data for PROTACs utilizing the specific this compound linker is limited, we can extrapolate its likely properties based on its constituent parts: a short polyethylene (B3416737) glycol (PEG) chain, a carbamate (B1207046) (Cbz) protecting group, and an ethyl-acid connector. PEG linkers are widely used to enhance the solubility and cell permeability of PROTACs.[4][5][][7] The length and flexibility of the linker are crucial for the stable formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for potent and selective protein degradation.[1][7][8]

Comparative Landscape of PROTAC Linkers

The choice of linker chemistry significantly influences a PROTAC's physicochemical properties and biological activity.[3] A well-designed linker can improve selectivity and reduce off-target effects by optimizing the geometry of the ternary complex.[2][4] Below is a comparative table summarizing the general properties of the this compound linker against common alternatives.

Linker TypeKey CharacteristicsPotential Impact on Off-Target Profile
Hypothetical: this compound - Hydrophilic PEG component: Improves aqueous solubility.[4][5][] - Short & Flexible: The PEG2 component offers a balance of flexibility and defined length. - Potential for H-bonding: The carbamate and acid groups may influence conformational preferences.- Improved solubility could reduce non-specific aggregation-driven off-targets. - The defined length and flexibility can be optimized to favor the on-target ternary complex over off-target complexes. - May be susceptible to enzymatic cleavage, affecting stability and potentially generating off-target active metabolites.
Alkyl Chains - Hydrophobic: Can lead to poor solubility but may enhance cell permeability.[4] - Highly Flexible: Offers many conformational possibilities.[4]- Increased risk of non-specific hydrophobic interactions with off-target proteins. - High flexibility can result in an entropic penalty upon binding, potentially leading to less stable ternary complexes and reduced selectivity.[4]
Rigid Linkers (e.g., with piperazine, alkynes) - Conformationally Constrained: Limits the available spatial arrangements of the ligands.[4][5] - Synthetically more complex. [4]- Can significantly improve selectivity by disfavoring the formation of off-target ternary complexes that require different geometries.[4] - The lack of flexibility might make it challenging to achieve an optimal on-target ternary complex geometry.[4]

Experimental Protocols for Off-Target Assessment

A multi-pronged approach is essential for the comprehensive evaluation of a PROTAC's off-target profile.[9][10] Mass spectrometry-based proteomics is the current gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[10][11][12][13]

Global Proteomics for Unbiased Off-Target Identification

This method provides a snapshot of the entire proteome to identify unintended protein degradation.

Methodology:

  • Cell Culture and Treatment: Treat a relevant cell line (e.g., a cancer cell line expressing the target protein) with the PROTAC at various concentrations and time points. Include essential controls: a vehicle control and a negative control PROTAC (e.g., with a mutated E3 ligase binder that prevents ternary complex formation).[9]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Extract the proteins and digest them into peptides using an enzyme like trypsin.[9]

  • Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[9]

  • Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[9]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm both on-target and off-target engagement in live cells, as ligand binding can stabilize a protein against thermal denaturation.[14][15][16][17][18]

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction using techniques like Western blot for a specific target or mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).[17][18]

  • Analysis: The binding of the PROTAC to a protein can increase its thermal stability, resulting in more of the protein remaining in the soluble fraction at higher temperatures. This can reveal off-target binders that may not be degraded but whose function could still be affected.[15][16]

Targeted Validation of Potential Off-Targets

Once potential off-targets are identified through global proteomics, their degradation must be validated using targeted and lower-throughput methods.

Methodology:

  • Western Blotting: This is a straightforward and widely used technique to confirm the degradation of specific proteins.[9] Probe cell lysates (from a dose-response experiment) with validated antibodies against the potential off-target proteins.

  • Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This mass spectrometry-based method offers high sensitivity and specificity for quantifying the degradation of pre-selected off-target candidates.[10]

Visualizing Workflows and Pathways

To better illustrate the processes involved in evaluating PROTACs, the following diagrams outline the key experimental and biological pathways.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_analysis Analysis & Iteration global_proteomics Global Proteomics (LC-MS/MS) Identify all degraded proteins data_analysis Data Analysis Identify significant off-targets global_proteomics->data_analysis cetsa CETSA with MS Identify all binding partners cetsa->data_analysis western_blot Western Blot Confirm specific protein degradation pathway_analysis Pathway Analysis Determine biological impact western_blot->pathway_analysis targeted_ms Targeted Proteomics (SRM) Quantify specific protein degradation targeted_ms->pathway_analysis data_analysis->western_blot data_analysis->targeted_ms linker_optimization Linker Optimization Redesign PROTAC to improve selectivity pathway_analysis->linker_optimization

Caption: A typical experimental workflow for identifying and validating PROTAC off-target effects.

protac_moa cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway protac_on PROTAC poi Protein of Interest (Target) protac_on->poi Binds e3_on E3 Ligase protac_on->e3_on Binds ternary_on Productive Ternary Complex poi->ternary_on e3_on->ternary_on ub_on Ubiquitination ternary_on->ub_on Induces degradation_on Proteasomal Degradation ub_on->degradation_on Leads to protac_off PROTAC off_target Off-Target Protein protac_off->off_target Binds e3_off E3 Ligase protac_off->e3_off Binds ternary_off Non-Productive or Off-Target Complex off_target->ternary_off e3_off->ternary_off ub_off Ubiquitination ternary_off->ub_off Induces degradation_off Unintended Degradation ub_off->degradation_off Leads to

References

Safety Operating Guide

Proper Disposal Procedures for Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This document provides essential safety and logistical information for the proper disposal of Cbz-NH-PEG2-C2-acid. The following procedures are based on general laboratory safety protocols and information for structurally similar compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the most accurate and compliant disposal methods. In the absence of a specific SDS for this compound, it should be handled as a hazardous chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

A structurally similar compound, Cbz-NH-PEG6-C2-acid, is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, it is prudent to assume this compound has similar hazardous properties.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data is limited. The following table summarizes the available hazard information for a closely related compound and general guidelines for laboratory chemical waste.

ParameterGuideline / DataSource(s)
Hazard Statements (for Cbz-NH-PEG6-C2-acid) H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
pH (as a carboxylic acid) Aqueous solutions may be acidic.General Chemical Knowledge
Satellite Accumulation Area (SAA) Storage Limit Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[1][2]
Empty Container Disposal Triple rinse with a suitable solvent, deface label, and dispose of as regular trash (unless it held acutely toxic waste).[3][4]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through your institution's hazardous waste management program.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: In the absence of a specific SDS confirming it is non-hazardous, treat all waste containing this compound as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from bases, strong oxidizing agents, and other reactive chemicals.[5]

Step 2: Containerization and Labeling
  • Use a Compatible Container: Collect waste in a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for acidic waste.[6] The container must have a secure, leak-proof lid.

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, indicate the date when the waste was first added to the container.

Step 3: Storage
  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][2]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.

Step 4: Arrange for Pickup
  • Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]

  • Documentation: Complete any required waste disposal forms accurately and completely.

Disposal of Contaminated Materials

Any materials such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in the same hazardous waste container.[5]

Spill Cleanup

In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected in the hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS for assistance.[3]

Experimental Protocols

While in-lab treatment of chemical waste is sometimes possible, it is not recommended for this compound without a thorough risk assessment and approval from your institution's EHS. The carboxylic acid functional group suggests that neutralization could be a potential treatment method. However, this should only be performed by trained personnel under specific conditions.

Note: The following protocol is for informational purposes only and requires EHS approval before implementation.

Protocol for Neutralization of Dilute, Uncontaminated this compound Waste:

  • Work Area: Perform the neutralization in a well-ventilated chemical fume hood.

  • Dilution: If the waste is concentrated, dilute it to less than 10% by slowly adding it to a large volume of cold water with stirring. Never add water to acid.

  • Neutralization: Slowly add a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to the stirred, diluted acid solution.

  • Monitor pH: Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Final pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal: If the neutralized solution contains no other hazardous components, it may be permissible to dispose of it down the drain with copious amounts of water, in accordance with local regulations and institutional policies.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: this compound Waste Generated sds_check Is a specific SDS available? start->sds_check treat_hazardous Assume Hazardous Properties (Irritant) sds_check->treat_hazardous No follow_sds Follow SDS Disposal Guidelines sds_check->follow_sds Yes collect_waste Collect in a Labeled, Compatible Hazardous Waste Container treat_hazardous->collect_waste follow_sds->collect_waste store_waste Store in a Designated Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Cbz-NH-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cbz-NH-PEG2-C2-acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper management of this chemical.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for structurally similar carboxylic acids and PEGylated compounds, as well as general laboratory best practices.[1] It is imperative to treat this compound with caution as a potentially hazardous substance.

I. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2][3]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo minimize the inhalation of potential vapors or aerosols, all handling should be performed within a fume hood.[1][2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

II. Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

III. Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is correctly worn before handling the compound.

    • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]

    • Have an emergency spill kit readily accessible.

  • Handling:

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.[1][3]

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[1]

    • Avoid contact with skin, eyes, and clothing.[1][3]

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1]

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[1][3]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Avoid storage with incompatible chemicals such as strong bases or oxidizing agents.[4]

  • Do not store in metal cabinets, which can corrode.[4]

IV. Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Dedicated Waste Container: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

Disposal Procedure:

  • Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in the designated waste container.

  • Contractor Disposal: Arrange for a licensed chemical waste disposal contractor to collect and dispose of the waste.[5] Polyethylene glycol, a component of this molecule, is biodegradable, but it is still recommended to avoid releasing it into wastewater systems.[5]

  • Regulatory Compliance: Ensure that all local and national regulations for chemical waste disposal are followed.[5]

V. Operational Workflow Diagram

The following diagram illustrates the key steps for safely handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill_kit Ready Spill Kit prep_workspace->prep_spill_kit handle_transfer Transfer Compound Carefully prep_spill_kit->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal handle_avoid_contact Avoid Contact handle_seal->handle_avoid_contact cleanup_decontaminate Decontaminate Surfaces handle_avoid_contact->cleanup_decontaminate cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_wash Wash Hands cleanup_dispose_ppe->cleanup_wash disp_collect Collect Waste in Labeled Container cleanup_wash->disp_collect disp_contractor Arrange for Licensed Disposal disp_collect->disp_contractor

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-NH-PEG2-C2-acid
Reactant of Route 2
Reactant of Route 2
Cbz-NH-PEG2-C2-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。